5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Description
Properties
IUPAC Name |
5-aminobicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-2-5-1-4(6)3-7(5)9;/h4-7,9H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWKGLMWDDMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Introduction
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic organic compound with the molecular formula C₇H₁₄ClNO.[1][2][3] This molecule is a derivative of the norbornane scaffold, a rigid bridged hydrocarbon system that imparts significant conformational constraint. Such rigidity is of profound interest in medicinal chemistry and drug development, as it allows for the precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. Notably, derivatives of the bicyclo[2.2.1]heptane framework have been explored as analogues of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) ligand, in the pursuit of novel therapeutics with improved selectivity and reduced toxicity.[4][5][6][7][8]
This technical guide provides a comprehensive overview of the structural analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies and expected outcomes for the complete elucidation of its chemical structure, including stereochemistry.
Molecular Structure and Physicochemical Properties
The foundational step in the structural analysis of any compound is to ascertain its basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 1818847-48-1 | [1][2][9] |
| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |
| Molecular Weight | 163.65 g/mol | [1][2][3] |
| SMILES | Cl.NC1CC2CC1CC2O | [1] |
The structure of this compound presents several key features that are critical for its comprehensive analysis:
-
Bicyclic [2.2.1]heptane Core: A strained, bridged ring system that dictates the relative positions of the substituents.
-
Amino Group (-NH₂): A primary amine, which will be protonated in the hydrochloride salt form (-NH₃⁺). This group is a key site for hydrogen bonding and potential chemical derivatization.
-
Hydroxyl Group (-OH): A hydroxyl group that can also participate in hydrogen bonding and serve as a site for derivatization.
-
Stereochemistry: The bicyclo[2.2.1]heptane system is inherently three-dimensional, leading to the possibility of multiple stereoisomers (endo/exo and R/S configurations). The relative and absolute stereochemistry of the amino and hydroxyl groups are critical determinants of the molecule's biological activity.
A Systematic Approach to Structural Elucidation
A multi-technique approach is essential for the unambiguous structural determination of this compound. The following workflow outlines a logical progression from initial characterization to detailed 3D structural analysis.
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Physicochemical properties of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
This guide offers a comprehensive exploration of this compound, a key building block for researchers, chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties of this compound, explains the rationale behind its analytical characterization, and provides actionable protocols. The rigid, saturated bicyclic scaffold of this molecule offers a unique three-dimensional structure that is increasingly valuable in the design of novel therapeutics.
Chemical Identity and Structural Framework
This compound belongs to the family of bicyclic amino alcohols. The bicyclo[2.2.1]heptane (or norbornane) core is a strained, bridged ring system that imparts significant conformational rigidity. This structural constraint is highly desirable in medicinal chemistry, as it can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The presence of both an amino group and a hydroxyl group provides two versatile points for chemical modification, making it a valuable scaffold for library synthesis and lead optimization.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical attributes for handling, formulation, and biological testing.
Caption: 2D representation of this compound.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 1818847-48-1 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO | [1][2][3] |
| Molecular Weight | 163.64 g/mol | [1] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | Not available | [1] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO). Insoluble in nonpolar solvents (e.g., hexanes). | Inferred from structure |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2] |
| Computed logP | 0.5263 | [2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Recommended long-term storage at 2-8°C.[2] | [2] |
Analytical Characterization: Protocols and Rationale
Validating the identity, purity, and structure of the compound is a prerequisite for any research application. This section details the primary analytical techniques and explains the scientific reasoning behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound. For a rigid bicyclic system like this, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and determining the relative stereochemistry (i.e., the exo vs. endo orientation of substituents). The coupling constants (J-values) observed in the ¹H NMR spectrum provide definitive information about the dihedral angles between adjacent protons, which is a direct reflection of the molecule's 3D shape.[4][5][6]
Self-Validating Protocol for Structural Confirmation:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the -OH and -NH₃⁺ protons, causing their signals to disappear, which is a useful diagnostic test.[7]
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum. For more detailed analysis, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended to unambiguously assign all proton and carbon signals.
-
Spectral Interpretation:
-
¹H NMR: Expect signals for the aliphatic protons on the bicyclic ring to appear in the range of ~1.0-3.5 ppm.[7] The protons attached to carbons bearing the amino and hydroxyl groups will be shifted further downfield.
-
¹³C NMR: The carbon atoms of the bicyclo[2.2.1]heptane skeleton typically resonate between 10-65 ppm.[7] The carbons bonded to the electronegative oxygen and nitrogen atoms (C2 and C5) will appear at the lower end of this range.
-
Stereochemistry: The coupling patterns and chemical shifts can be compared to literature values for known exo and endo isomers of norbornane derivatives to confirm the compound's stereochemistry.[4][8]
-
Caption: Experimental workflow for NMR-based structural validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The hydrochloride salt of a primary amine and a secondary alcohol has several characteristic vibrational modes. This technique serves as a quick quality control check to confirm the presence of the key hydroxyl and amino functionalities.
Self-Validating Protocol for Functional Group Identification:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[9][10]
-
N-H Stretch: The -NH₃⁺ group will exhibit broad stretching vibrations between 2800-3200 cm⁻¹. Primary amines (-NH₂) typically show two distinct peaks in the 3300-3500 cm⁻¹ range, but the protonated amine salt appears differently.[11]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the bicyclic core.[9]
-
N-H Bend: A bending vibration for the amine group is expected around 1580-1650 cm⁻¹.[11]
-
C-O Stretch: A C-O stretching band for the secondary alcohol should appear in the 1000-1250 cm⁻¹ region.[10]
-
pKa Determination
Expertise & Rationale: The acid dissociation constants (pKa) of the ionizable groups (the ammonium ion -NH₃⁺ and potentially the hydroxyl group) are critical parameters. The pKa dictates the charge state of the molecule at a given pH. This is paramount for understanding its behavior in biological systems, as charge affects membrane permeability, solubility, and interactions with protein targets.[12] The ammonium group is expected to have a pKa in the range of 9-10, while the hydroxyl group is much less acidic (pKa > 14).
Self-Validating Protocol for Potentiometric Titration:
-
System Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.
-
Titration: Place the pH electrode in the solution and begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show a sharp inflection point at the equivalence point. The pKa is the pH at the half-equivalence point, where half of the ammonium group has been deprotonated.[13][14][15] This can be determined from the first derivative of the titration curve.
Caption: Workflow for determining pKa via potentiometric titration.
Synthesis, Stability, and Handling
Synthesis: The synthesis of bicyclic amino alcohols often involves multi-step sequences. A common strategy includes the functionalization of a bicyclic precursor, such as through epoxidation followed by ring-opening with an amine, or through reduction of an amino ketone.[16][17]
Stability and Reactivity: The compound is stable under standard laboratory conditions.[1] However, it is incompatible with strong oxidizing agents.[1] The primary amine and secondary alcohol are versatile functional handles for a wide range of chemical transformations, including acylation, alkylation, and participation in coupling reactions, making it a valuable building block for creating diverse molecular libraries.
Handling and Safety: this compound is classified as a hazardous substance that causes skin and serious eye irritation and may cause respiratory irritation.[1][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.[1]
Conclusion
This compound is more than a collection of atoms; it is a precisely engineered tool for chemical innovation. Its rigid conformation and dual functional groups provide a robust platform for constructing complex molecules with defined three-dimensional architectures. A thorough understanding of its physicochemical properties, validated through rigorous analytical protocols as outlined in this guide, is the foundation for its successful application in research and development. By appreciating the causality behind these characterization methods, scientists can ensure the integrity of their materials and the reliability of their results, ultimately accelerating the discovery of new medicines and materials.
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Lanfranchi, D. A., Vellutini, M., Blanc, M. C., Bradesi, P., Casanova, J., & Tomi, F. (2010). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. Spectroscopy Letters, 43(1), 58-69. [Link]
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5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride: A Technical Guide for Advanced Drug Development
Introduction
In the rapidly evolving landscape of therapeutic modalities, the emergence of targeted protein degradation (TPD) represents a paradigm shift in drug discovery.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to hijack the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.[2][3] The efficacy of these heterobifunctional molecules is not solely dependent on the warhead and the E3 ligase ligand; the linker connecting these two moieties plays a pivotal role in dictating the potency, selectivity, and physicochemical properties of the final construct.[2][3] 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS No: 1818847-48-1) has emerged as a critical building block in the synthesis of these sophisticated linkers, providing a rigid, three-dimensional scaffold that can confer favorable conformational constraints.[4][5]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its core attributes, synthesis, and strategic application in the design of novel protein degraders.
Physicochemical Properties and Core Data
A foundational understanding of a chemical entity begins with its fundamental properties. The key identifiers and molecular characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1818847-48-1 | [4][6][7][8] |
| Molecular Formula | C₇H₁₄ClNO | [4][6][7][8] |
| Molecular Weight | 163.65 g/mol | [4][6][7][8] |
| Synonyms | 5-AMINOBICYCLO[2.2.1]HEPTAN-2-OL HCL | [6][8] |
| Purity | Typically ≥97% | [4][7] |
| Storage | Sealed in dry, 2-8°C | [6] |
While extensive experimental data on properties such as melting point and solubility are not widely published, the hydrochloride salt form suggests enhanced aqueous solubility compared to the free base, a desirable attribute for subsequent chemical reactions and for improving the pharmacokinetic profile of the final PROTAC molecule.
The Strategic Role in PROTAC Design: A Field-Proven Perspective
The bicyclo[2.2.1]heptane (or norbornane) core of this molecule is not merely a spacer. Its rigid, cage-like structure is instrumental in conferring conformational restraint upon the PROTAC linker.[5] This is a critical design consideration, as the linker's geometry directly influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase.[2][3]
Causality in Experimental Design: Why a Rigid Scaffold?
-
Pre-organization of Binding Moieties: A flexible linker (e.g., a long polyethylene glycol chain) can lead to a significant entropic penalty upon binding, as it has many degrees of freedom that are lost upon formation of the ternary complex.[2] A rigid scaffold like the aminobicycloheptanol core pre-organizes the warhead and E3 ligase ligand, reducing this entropic cost and potentially increasing the stability and formation rate of the ternary complex.
-
Vectorial Control: The defined stereochemistry of the amino and hydroxyl groups on the bicyclic frame allows for precise, directional attachment of other linker components and the terminal ligands. This vectorial control is crucial for achieving the optimal orientation of the target protein relative to the E3 ligase for efficient ubiquitination.
-
Improved Selectivity: The conformation of the ternary complex can be linker-dependent. By locking the linker into a specific conformation, it is possible to favor interactions with the desired target protein and E3 ligase pair, while disfavoring off-target interactions, thereby enhancing the selectivity of the degrader.
-
Enhanced Physicochemical Properties: The compact and non-polar nature of the bicyclic core can contribute to improved cell permeability and metabolic stability compared to more linear, flexible linkers.
The workflow for incorporating this building block into a PROTAC is conceptually straightforward, yet requires precise chemical execution.
Figure 1: A generalized workflow for the incorporation of the aminobicycloheptanol scaffold into a PROTAC molecule.
Synthesis and Characterization: A Self-Validating Protocol
Proposed Synthetic Protocol
Step 1: Stereoselective Reduction of Norcamphor
The reduction of norcamphor typically yields a mixture of the exo and endo alcohols. The formation of the exo-alcohol is generally favored due to steric hindrance, where the reducing agent attacks from the less hindered endo face.
-
Reaction Setup: To a solution of bicyclo[2.2.1]heptan-2-one (1.0 eq) in methanol at 0°C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
-
Execution: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude bicyclo[2.2.1]heptan-2-ol.
-
Validation: The product can be purified by column chromatography. The stereochemical outcome should be confirmed by ¹H NMR spectroscopy, comparing the spectra to literature values for the exo and endo isomers.
Step 2: Oxidation to 5-Oxobicyclo[2.2.1]heptan-2-ol (Hypothetical Intermediate)
This step is inferred and would likely involve a selective oxidation of a C-H bond, which can be challenging. A more plausible route might involve starting from a different bicyclic precursor already bearing functionality at the 5-position. However, for the purpose of a representative synthesis from norcamphor, we outline a potential, albeit complex, path. A more practical approach would likely involve multi-step functionalization of the norbornene ring system.
Step 3: Reductive Amination
Assuming the successful synthesis of a ketone at the 5-position while retaining the hydroxyl at the 2-position, a standard reductive amination would install the required amine.
-
Reaction Setup: Dissolve the 5-oxo-bicyclo[2.2.1]heptan-2-ol intermediate (1.0 eq) in methanol. Add ammonium acetate or aqueous ammonia (excess) followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Execution: Stir the reaction at room temperature overnight.
-
Workup: Acidify the reaction mixture with HCl (to pH ~2) to decompose the excess reducing agent. Then, basify with NaOH to pH >10. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate.
-
Validation: The crude amine can be purified by chromatography.
Step 4: Hydrochloride Salt Formation
-
Procedure: Dissolve the purified 5-Aminobicyclo[2.2.1]heptan-2-ol free base in a minimal amount of diethyl ether or ethyl acetate.
-
Precipitation: Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Figure 2: A proposed synthetic pathway to this compound from norcamphor.
Analytical Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized material.
| Technique | Expected Information |
| ¹H and ¹³C NMR | Confirmation of the bicyclic scaffold, presence of amino and hydroxyl groups, and determination of stereochemistry through coupling constants and chemical shifts. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula (C₇H₁₃NO for the free base). High-resolution mass spectrometry (HRMS) would provide an exact mass. |
| HPLC | Assessment of purity. A chiral HPLC method would be required to determine the enantiomeric excess if an asymmetric synthesis is performed. |
| FT-IR Spectroscopy | Identification of key functional groups, such as O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region) and C-N/C-O stretches. |
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling tool for the design of next-generation therapeutics. Its rigid, three-dimensional structure provides a powerful handle for medicinal chemists to control the conformational properties of PROTAC linkers, thereby optimizing the efficacy and selectivity of protein degraders. As the field of targeted protein degradation continues to mature, the demand for sophisticated, non-traditional building blocks like this aminobicycloheptanol derivative will undoubtedly grow. Further research into stereoselective synthetic routes and the systematic exploration of its incorporation into diverse PROTAC architectures will be crucial for unlocking the full potential of this valuable scaffold in the fight against a wide range of diseases.
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NMR and mass spectrometry data for 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride.
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Introduction
This compound is a functionalized bicyclic compound with the chemical formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol [1][2][3]. Its rigid, sterically defined framework makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecular architectures such as protein degraders[1]. The precise elucidation of its structure, including stereochemistry, is paramount for its application. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the unambiguous structural confirmation of this molecule. As a hydrochloride salt, its solubility and ionization behavior are key considerations in the analytical approach.
Molecular Structure and Stereochemical Considerations
The bicyclo[2.2.1]heptane (or norbornane) skeleton is a bridged bicyclic system. The substituents at positions 2 and 5 can exist in one of two stereochemical orientations: endo (syn to the C7 bridge) or exo (anti to the C7 bridge). This results in four possible diastereomers. NMR spectroscopy is the definitive technique for assigning these spatial relationships.
Caption: Numbering scheme for the bicyclo[2.2.1]heptane core.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of bicyclic systems. The rigid nature of the norbornane frame results in distinct and predictable chemical shifts and coupling constants. For a hydrochloride salt, a polar deuterated solvent such as D₂O or DMSO-d₆ is required for analysis.
Expertise in Practice: Why 2D NMR is Essential
While 1D NMR provides initial data, the proton signals in the bicyclo[2.2.1]heptane system are often crowded and exhibit complex splitting (multiplets). This is due to fixed dihedral angles leading to significant proton-proton (H-H) coupling. Two-dimensional techniques like COSY (Correlation Spectroscopy), which identifies coupled protons, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons, are indispensable for definitive signal assignment[4][5].
¹H NMR Spectral Data
The proton spectrum will display several key features. The protons attached to the carbons bearing the hydroxyl (C2) and amine (C5) groups will be shifted downfield. The bridgehead protons (H1 and H4) also have characteristic shifts. The stereochemistry (endo vs. exo) of the substituents significantly influences the chemical shifts and coupling constants of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, D₂O)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H2 (CH-OH) | 3.8 - 4.2 | m | Position and multiplicity are highly dependent on stereochemistry. |
| H5 (CH-NH₃⁺) | 3.2 - 3.6 | m | Broadened signal due to coupling with nitrogen and solvent exchange. |
| H1, H4 (Bridgehead) | 2.5 - 2.9 | br s | Typically appear as broad singlets or narrow multiplets. |
| H3, H6 (endo/exo) | 1.2 - 2.2 | m | Complex region of overlapping multiplets. |
| H7 (syn/anti) | 1.4 - 1.9 | m | Bridge protons, often showing distinct coupling. |
| -OH, -NH₃⁺ | 4.5 - 5.5 | br s | Exchangeable protons, signal may be broad or absent in D₂O. |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms of the bicyclic core, confirming the absence of molecular symmetry. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH and CH₂ groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, D₂O)
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Notes |
|---|---|---|---|
| C2 (CH-OH) | 70 - 78 | Positive (CH) | Downfield shift due to electronegative oxygen. |
| C5 (CH-NH₃⁺) | 50 - 58 | Positive (CH) | Downfield shift due to electronegative nitrogen. |
| C1, C4 (Bridgehead) | 40 - 48 | Positive (CH) | Quaternary-like bridgehead carbons. |
| C7 (Bridge) | 35 - 42 | Negative (CH₂) | The unique bridge carbon. |
| C3, C6 | 25 - 38 | Negative (CH₂) | Methylene carbons of the main rings. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides vital information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the method of choice.
Expertise in Practice: Ionization and Fragmentation Logic
In positive-ion ESI-MS, the hydrochloride salt will dissociate in the spray, and the free amine will be protonated. Therefore, the primary ion observed will be the [M+H]⁺ ion of the free base (C₇H₁₃NO), not the intact salt. The molecular weight of the free base is 127.10 g/mol , so the expected accurate mass for [C₇H₁₄NO]⁺ is m/z 128.1070 .
Tandem MS (MS/MS) experiments, where the parent ion (m/z 128) is isolated and fragmented, reveal the structural backbone. The fragmentation of cyclic amino alcohols is predictable and often involves the neutral loss of small molecules like water (H₂O) and ammonia (NH₃)[6][7]. The rigid bicyclic structure can also lead to characteristic ring cleavage events[8].
Caption: Plausible ESI-MS/MS fragmentation pathways.
Table 3: Expected Key Ions in ESI-MS Analysis
| m/z (Monoisotopic) | Formula | Identity | Notes |
|---|---|---|---|
| 128.1070 | [C₇H₁₄NO]⁺ | [M+H]⁺ | Parent ion (protonated free base). |
| 111.1015 | [C₇H₁₃O]⁺ | [M+H - NH₃]⁺ | Loss of ammonia. |
| 110.0991 | [C₇H₁₂N]⁺ | [M+H - H₂O]⁺ | Loss of water. |
| 93.0910 | [C₇H₉]⁺ | [M+H - H₂O - NH₃]⁺ | Subsequent loss of ammonia after water loss. |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of analytical data relies on robust and reproducible protocols. The following methodologies describe a self-validating system where results from each technique cross-verify the others.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16 scans and a relaxation delay of 2 seconds.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024 scans and a relaxation delay of 2 seconds. Include DEPT-135 to differentiate CH/CH₃ from CH₂ signals.
-
2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish ¹H-¹H connectivities and ¹H-¹³C one-bond correlations, respectively. These are critical for unambiguous assignment of the complex multiplets.
Protocol 2: ESI-MS and MS/MS Sample Preparation and Acquisition
-
Sample Preparation: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.
-
Dilution: Prepare a working solution of ~10 µg/mL by diluting the stock solution with the same solvent system.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the working solution directly into the source at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-300 to detect the [M+H]⁺ parent ion.
-
MS/MS Scan: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 128.1) as the precursor. Apply a normalized collision energy of 15-30 eV to induce fragmentation and record the resulting fragment ions.
Conclusion
The structural integrity of this compound is definitively established through a synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR, augmented by 2D correlation experiments, provide a detailed map of the carbon skeleton and the stereochemical arrangement of its substituents. High-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the parent ion and corroborates the structure through predictable fragmentation pathways involving the loss of water and ammonia. This combined analytical workflow constitutes a robust, self-validating system for the characterization of this and related bicyclic building blocks, ensuring their quality and suitability for advanced applications in drug development and chemical synthesis.
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Unlocking the Therapeutic Potential of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride Derivatives: A Guide to Exploring Biological Activities
An In-Depth Technical Guide
Abstract
The bicyclo[2.2.1]heptane, or norbornane, scaffold is a privileged structure in medicinal chemistry, prized for the conformational rigidity and three-dimensional character it imparts to bioactive molecules.[1] This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS 1818847-48-1).[2][3][4] While direct biological data on these derivatives is sparse, the known activities of related bicyclic amines strongly suggest significant potential in several therapeutic areas, including antiviral, anticancer, and neurological applications.[1][5][6] This document serves as a technical and strategic roadmap for researchers and drug development professionals, outlining the scientific rationale for investigating these derivatives and providing detailed methodologies for their systematic evaluation. We will explore the causality behind experimental design, present self-validating protocols, and ground all recommendations in authoritative scientific literature.
The Scientific Rationale: Why Investigate the Bicyclo[2.2.1]heptane Scaffold?
The bicyclo[2.2.1]heptane core is a recurring motif in a wide array of bioactive molecules. Its rigid, cage-like structure serves as a powerful tool in drug design for several key reasons:
-
Conformational Restraint: The locked structure reduces the entropic penalty of binding to a biological target, potentially increasing binding affinity and selectivity.
-
Three-Dimensional Diversity: It provides a non-planar scaffold, allowing for precise spatial orientation of functional groups to explore the complex topology of receptor binding pockets or enzyme active sites.[1]
-
Pharmacokinetic Properties: The lipophilic nature of the norbornane core can be strategically employed to modulate properties like cell permeability and metabolic stability.[5]
Derivatives of the related compound, 2-aminobicyclo[2.2.1]heptane, have shown significant promise as N-methyl-D-aspartate (NMDA) receptor antagonists, inhibitors of RNA virus replication, and as core structures in anticancer agents.[1] This established precedent forms the logical foundation for hypothesizing that derivatives of 5-Aminobicyclo[2.2.1]heptan-2-ol may exhibit a similar, if not uniquely modulated, spectrum of biological activities.
Potential Therapeutic Applications and Screening Strategies
Based on the activities of analogous structures, we can prioritize three key areas for investigation. The following sections outline the rationale and a comprehensive, multi-stage screening workflow.
Antiviral Potential
The bicyclo[2.2.1]heptane skeleton has been successfully explored as a sugar moiety substitute in nucleoside analogs, with some derivatives showing activity against Herpes Simplex Virus-1 (HSV-1).[1] The rigid scaffold can position key functional groups to interfere with viral lifecycle stages such as attachment, entry, replication, or egress.[7]
Screening Strategy: A primary screen should employ a cytopathic effect (CPE) reduction assay against a panel of representative viruses (e.g., an enveloped RNA virus like Influenza and a non-enveloped DNA virus like Adenovirus).[8][9] This method efficiently measures the ability of a compound to protect host cells from virus-induced death.
Data Interpretation: The key metrics are the 50% effective concentration (EC₅₀), the concentration that inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the host cells. The ratio of these values yields the Selectivity Index (SI = CC₅₀/EC₅₀), a critical measure of a compound's therapeutic window.[9] A high SI value indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells. Compounds with an EC₅₀ < 10 µM and SI₅₀ ≥ 10 are often considered promising for further investigation.[9]
| Compound ID | Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Derivative A | Influenza A | 8.5 | >100 | >11.8 |
| Derivative B | Influenza A | 25.1 | >100 | >4.0 |
| Positive Ctrl | Oseltamivir | 0.5 | >100 | >200 |
| Derivative A | Adenovirus | >50 | >100 | N/A |
| Table 1: Hypothetical data from a primary antiviral screen. |
Anticancer Potential
Novel derivatives based on bicyclo[2.2.1]heptane have been synthesized and evaluated for their antiproliferative activities against cancer cell lines like HeLa (cervical carcinoma) and C6 (rat brain tumor).[5] The mechanism can range from general cytotoxicity to specific inhibition of cancer-related pathways. Molecular docking studies of related compounds suggest they may effectively inhibit antiapoptotic proteins like Bcl-xl.[5]
Screening Strategy: The initial evaluation should involve screening against a panel of diverse cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) to identify potential tissue-specific activity.[10] The MTT or SRB assay is a robust and cost-effective method for determining a compound's effect on cell viability and proliferation.[11]
Data Interpretation: The primary endpoint is the IC₅₀ value, the concentration at which 50% of cell growth is inhibited. It is crucial to distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-arresting) effect.[12] This can be achieved by comparing results from proliferation assays (like BrdU or colony formation) with cytotoxicity assays (like LDH release or trypan blue exclusion).[12][13] A compound with a low IC₅₀ value across multiple cell lines may be a general cytotoxic agent, while one with high potency against a specific cell line warrants further mechanistic investigation.
Neurological Potential: NMDA Receptor Antagonism
The bicyclo[2.2.1]heptane scaffold is a well-established pharmacophore for non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting at the phencyclidine (PCP) binding site within the receptor's ion channel.[1][6] Overactivation of NMDA receptors is implicated in numerous neurological and psychiatric disorders, making antagonists a key therapeutic target.[14][15] The amine and hydroxyl groups of the 5-Aminobicyclo[2.2.1]heptan-2-ol core provide ideal anchor points for modifications that could fine-tune binding affinity and selectivity.
Screening Strategy: The primary screen can be a radioligand binding assay to determine the affinity of the derivatives for the PCP binding site (e.g., using [³H]MK-801). Functional assays, such as measuring the inhibition of glutamate-induced calcium influx in primary neuronal cultures, should follow to confirm antagonist activity.
Data Interpretation: A high binding affinity (low Kᵢ value) in the binding assay coupled with a potent, dose-dependent inhibition of calcium influx (low IC₅₀) would strongly indicate NMDA receptor antagonism. It's important to assess for potential neurotoxicity at effective concentrations, as this has been a major hurdle for many NMDA antagonists in clinical development.[6]
Key Experimental Protocols
Reproducibility and accuracy are paramount. The following protocols are detailed, self-validating frameworks for the primary screening assays discussed.
Protocol: In Vitro Antiviral CPE Reduction Assay
This protocol is designed to determine the EC₅₀ and CC₅₀ of test compounds.[8][9]
1. Cell Seeding & Preparation: a. Select a host cell line susceptible to the virus of interest (e.g., MDCK for Influenza). b. Seed a 96-well plate with cells at a density that will form a confluent monolayer after 24 hours (e.g., 1 x 10⁴ cells/well). c. Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Compound Preparation and Cytotoxicity Plate (CC₅₀): a. Prepare a 2x stock of the highest concentration of the test compound in assay medium (e.g., DMEM with 2% FBS). b. Perform serial dilutions (e.g., 8 half-log₁₀ dilutions) directly in a 96-well dilution plate.[9] c. For the cytotoxicity plate, remove the culture medium from one of the cell plates and add 100 µL of the diluted compounds to the respective wells. d. Include wells with untreated cells (cell control) and vehicle-treated cells (e.g., DMSO control). Incubate alongside the antiviral plate.
3. Virus Infection and Treatment Plate (EC₅₀): a. On a separate cell plate, remove the culture medium. b. Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI) sufficient to cause 80-90% CPE in 48-72 hours. c. Immediately add 50 µL of the 2x serially diluted compounds to the corresponding wells. d. Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).
4. Incubation & Measurement: a. Incubate both plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE.[8] b. Assess cell viability on both plates using a suitable method. For CPE, crystal violet staining is common. For viability, an MTT or CellTiter-Glo® assay can be used.[8] c. Quantify the results using a microplate reader.
5. Data Analysis: a. For CC₅₀: Calculate the percentage of cell viability for each concentration relative to the untreated control. b. For EC₅₀: Calculate the percentage of CPE inhibition for each concentration relative to the virus control. c. Use non-linear regression analysis to plot the dose-response curves and determine the CC₅₀ and EC₅₀ values. d. Calculate the Selectivity Index (SI = CC₅₀/EC₅₀).
Protocol: Cytotoxicity Screening on Cancer Cell Lines (MTT Assay)
This protocol measures metabolic activity as an indicator of cell viability.[10]
1. Cell Seeding: a. Seed 96-well plates with the desired cancer cell lines (e.g., HeLa, A549) at an appropriate density (e.g., 5,000 cells/well). b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the test compounds in the appropriate cell culture medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. c. Include wells for untreated controls and vehicle controls.
3. Incubation: a. Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO₂.
4. MTT Addition and Solubilization: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
5. Measurement and Analysis: a. Shake the plate gently for 5 minutes to ensure complete dissolution. b. Read the absorbance at a wavelength of 570 nm using a microplate reader. c. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationships (SAR) and Future Directions
The true power of this chemical scaffold lies in its amenability to systematic modification. Once initial hits are identified, a focused medicinal chemistry effort can begin to probe the SAR. Key positions for modification on the 5-Aminobicyclo[2.2.1]heptan-2-ol core include:
-
The Amino Group (C5): Acylation, alkylation, or formation of ureas/sulfonamides can modulate polarity, hydrogen bonding capacity, and interaction with specific receptor residues.
-
The Hydroxyl Group (C2): Etherification or esterification can alter lipophilicity and introduce new binding interactions. The stereochemistry of this group (endo vs. exo) will be critical and should be explored.
-
The Bicyclic Core: Introduction of substituents on the carbon framework can further probe the steric and electronic requirements of the binding site.
A systematic approach, guided by computational modeling and the initial screening data, will be essential to optimize potency, selectivity, and drug-like properties, ultimately validating the therapeutic potential of this promising class of compounds.
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The Genesis of a Strained Scaffold: A Historical Guide to the Synthesis of Bicyclo[2.2.1]heptane Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a rigid, strained, and structurally unique motif that has captivated organic chemists for over a century. Its distinctive three-dimensional architecture has made it an invaluable scaffold in the synthesis of complex natural products, a versatile building block for advanced materials, and a crucial component in medicinal chemistry for designing conformationally restricted pharmacophores.[1] This guide delves into the seminal historical methods that enabled the construction of this fascinating bicyclic system, providing both the conceptual evolution and the practical details of these foundational synthetic strategies.
The Dawn of Bridged Rings: The Diels-Alder Reaction
The ability to controllably construct the bicyclo[2.2.1]heptane skeleton was born from one of the most powerful reactions in the synthetic chemist's arsenal: the Diels-Alder reaction. First documented in 1928 by Otto Diels and his student Kurt Alder, this [4+2] cycloaddition provided a reliable and stereocontrolled route to six-membered rings, for which they were awarded the Nobel Prize in Chemistry in 1950.[2][3][4] The reaction between a conjugated diene and a substituted alkene (the dienophile) proved to be a game-changer, and the reaction of cyclopentadiene with various dienophiles became the archetypal method for generating the bicyclo[2.2.1]heptane core.[5]
The causality behind this experimental choice lies in the high reactivity of cyclopentadiene as a diene and the concerted, single-step mechanism of the reaction, which allows for the efficient formation of two new carbon-carbon bonds and up to four stereocenters in a predictable manner.[2] The use of a cyclic diene like cyclopentadiene inherently generates a bridged bicyclic product, locking the molecule into the characteristic strained conformation.[6]
Mechanistic Insight: The Endo Rule
A key feature of the Diels-Alder reaction with cyclic dienes is the preference for the endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. This preference is not due to steric factors but is a result of favorable secondary orbital interactions between the developing π-system of the diene and the substituents of the dienophile.[7] This stereochemical control was a significant breakthrough, allowing chemists to predict and control the three-dimensional arrangement of atoms in the product.
Diagram 1: The Diels-Alder Reaction Mechanism
Caption: Diels-Alder reaction of cyclopentadiene and maleic anhydride.
Foundational Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
This protocol is based on the classic experiment that demonstrates the formation of the bicyclo[2.2.1]heptane skeleton.[8][9][10] A critical preliminary step is the "cracking" of dicyclopentadiene, which is a retro-Diels-Alder reaction to generate the reactive cyclopentadiene monomer.[7]
Step 1: Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus with a heating mantle.
-
Place 4.5 mL of dicyclopentadiene and a boiling chip into the 25 mL round-bottom distilling flask.[9]
-
Heat the dicyclopentadiene gently to induce the retro-Diels-Alder reaction. The monomeric cyclopentadiene (b.p. ~41 °C) will distill over.[9]
-
Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath to prevent re-dimerization.[9] Use immediately.
Step 2: The Cycloaddition Reaction
-
In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming.[10]
-
Add 8 mL of hexane (or petroleum ether) to the solution.[10]
-
Cool the maleic anhydride solution in an ice bath.[10]
-
Slowly add 2.0 mL of the freshly prepared cyclopentadiene to the cooled solution with swirling. An exothermic reaction will occur.[8][10]
-
Allow the mixture to stand at room temperature. The product will crystallize out of solution.[10]
-
To complete crystallization, cool the flask in an ice bath.[10]
-
Collect the white crystalline product by suction filtration and wash with a small amount of cold petroleum ether.[8]
-
Allow the product to air dry.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| Maleic Anhydride | 98.06 | 2.0 g | ~0.0204 |
| Cyclopentadiene | 66.10 | 2.0 mL (d=0.80 g/mL) | ~0.0242 |
| Ethyl Acetate | 88.11 | 8 mL | - |
| Hexane | 86.18 | 8 mL | - |
| Product | 164.16 | Theoretical Yield: ~3.35 g |
Table 1: Reagents for the synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride.
Skeletal Scrambling: The Wagner-Meerwein Rearrangement
While the Diels-Alder reaction provides a direct entry into the bicyclo[2.2.1]heptane system, much of the early chemistry of these compounds was unraveled through the study of naturally occurring terpenes, such as camphor and borneol. These studies led to the recognition of a fascinating class of skeletal rearrangements. In 1899, Georg Wagner observed the rearrangement of α-pinene to a bornyl derivative.[11][12] Later, in the early 20th century, Hans Meerwein's work on the rearrangement of camphene hydrochloride to isobornyl chloride was instrumental in proposing the involvement of carbocation intermediates, solidifying the mechanism now known as the Wagner-Meerwein rearrangement.[13][14][15]
This rearrangement involves the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent carbocation center, driven by the formation of a more stable carbocation or the relief of ring strain.[14][16] In the rigid bicyclo[2.2.1]heptane system, these rearrangements are particularly facile and play a crucial role in the interconversion of different isomers.
Mechanistic Insight: The Non-Classical Carbocation
The study of rearrangements in the bicyclo[2.2.1]heptane system, particularly the solvolysis of norbornyl derivatives, led to the controversial but highly influential concept of the "non-classical" carbocation. This theory posits a delocalized carbocation intermediate where the positive charge is shared between multiple carbon atoms, accounting for the rapid and stereospecific nature of the observed rearrangements.
Diagram 2: The Wagner-Meerwein Rearrangement
Caption: Acid-catalyzed dehydration of isoborneol to camphene.
Illustrative Protocol: Conversion of Camphene to Isoborneol via Isobornyl Acetate
Directly detailing the original historical experiments on the camphene hydrochloride to isobornyl chloride rearrangement is complex. However, a closely related and illustrative academic preparation involves the acid-catalyzed addition of acetic acid to camphene, followed by hydrolysis, which proceeds through a similar Wagner-Meerwein rearrangement of the carbocation intermediate.[12]
Step 1: Synthesis of Isobornyl Acetate from Camphene
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of (1R)-(+)-camphene and 15 mL of glacial acetic acid.[12]
-
Add 2 mL of a 50% aqueous sulfuric acid solution dropwise while stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous phase with two 25 mL portions of diethyl ether.
-
Combine the organic layers and wash successively with 50 mL of water, 50 mL of 10% sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude isobornyl acetate.
Step 2: Hydrolysis of Isobornyl Acetate to Isoborneol
-
In a 100 mL round-bottom flask, combine the crude isobornyl acetate, 22 mL of ethanol, 5 mL of water, and 3.0 g of potassium hydroxide.[12]
-
Attach a reflux condenser and heat the mixture at reflux with stirring for 1.5 hours.[12]
-
Cool the flask to room temperature and pour the contents into a separatory funnel containing 100 mL of water.
-
Extract the product with two 25 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield crude isoborneol. The product can be purified by sublimation or recrystallization from petroleum ether.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| (1R)-(+)-Camphene | 136.23 | 10.0 g | ~0.0734 |
| Acetic Acid | 60.05 | 15 mL | - |
| Potassium Hydroxide | 56.11 | 3.0 g | ~0.0535 |
| Product (Isoborneol) | 154.25 | Theoretical Yield: ~11.3 g |
Table 2: Reagents for the two-step synthesis of isoborneol from camphene.
Synthesis of the Parent Scaffold: Norbornane
The parent hydrocarbon, bicyclo[2.2.1]heptane, was first synthesized through the reduction of its corresponding ketone, norcamphor.[17] The synthesis of norcamphor itself relies on the Diels-Alder reaction, highlighting the centrality of this reaction to the chemistry of the entire class of compounds.
A common historical route to norcamphor involved the Diels-Alder reaction between cyclopentadiene and vinyl acetate, followed by hydrolysis of the resulting acetate ester and subsequent oxidation of the alcohol (norborneol) to the ketone (norcamphor).[3][18]
Diagram 3: Synthetic Pathway to Norbornane
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Whitepaper: Elucidating the Three-Dimensional Architecture of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride: A Senior Scientist's Guide to Crystal Structure Determination
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The bicyclo[2.2.1]heptane (norbornane) scaffold is a privileged structure in medicinal chemistry, prized for its rigid, conformationally constrained framework that allows for precise spatial orientation of functional groups. 5-Aminobicyclo[2.2.1]heptan-2-ol, an amino alcohol derivative, represents a key building block for novel therapeutics. Understanding its precise three-dimensional structure, including stereochemistry, intramolecular interactions, and crystal packing, is not merely an academic exercise; it is a prerequisite for rational drug design, polymorphism screening, and intellectual property development. This guide provides a comprehensive, field-proven methodology for the de novo crystal structure determination of its hydrochloride salt, framed from the perspective of a senior scientist. We will move beyond a simple recitation of steps to explain the critical reasoning—the why—behind each experimental decision, from material synthesis and crystallization to the final stages of structural refinement and validation.
The Strategic Imperative: Why This Crystal Structure Matters
In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its performance. For a molecule like 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, single-crystal X-ray diffraction is the definitive technique for obtaining unambiguous structural information.[1] This is not just about generating a picture; it is about acquiring actionable data that informs:
-
Absolute Stereochemistry: The rigid bicyclic system contains multiple chiral centers. An X-ray structure provides an unequivocal assignment of the absolute configuration, which is critical for pharmacological activity and regulatory submission.
-
Conformational Analysis: While the core scaffold is rigid, the orientation of the amino and hydroxyl substituents is vital. The crystal structure reveals the preferred low-energy conformation and the nature of any intramolecular hydrogen bonding.
-
Intermolecular Interactions: The hydrochloride salt form is chosen to enhance solubility and stability. The crystal structure elucidates the complex network of hydrogen bonds involving the protonated amine, the hydroxyl group, and the chloride counter-ion.[2] This network governs the crystal's stability, dissolution rate, and potential for polymorphism.
-
Foundation for Computational Modeling: A high-resolution crystal structure serves as the "ground truth" for calibrating and validating computational models used in virtual screening, molecular docking, and predicting drug-target interactions.
This guide will therefore treat the structure determination not as a routine analysis, but as the foundational experiment in the physicochemical characterization of this promising API precursor.
Phase 1: Material Preparation and the Art of Crystallization
The axiom of crystallography is absolute: the quality of the structure can never exceed the quality of the crystal. Therefore, our process begins with the synthesis of high-purity material and the meticulous development of a crystallization protocol.
Synthesis and Purification
A plausible and efficient synthesis of the target compound can be adapted from established methods for related norbornane systems.[3] A common route involves the reduction of an appropriate amino-ketone precursor, followed by conversion to the hydrochloride salt.
Exemplary Protocol:
-
Synthesis: The precursor, 5-aminobicyclo[2.2.1]heptan-2-one, is dissolved in methanol.
-
Reduction: The solution is cooled to 0°C, and sodium borohydride (NaBH₄) is added portion-wise. The choice of NaBH₄ is deliberate; it is a mild reducing agent that selectively reduces the ketone without affecting other functional groups, under safe and scalable conditions.
-
Quenching & Workup: The reaction is carefully quenched with water and extracted with an organic solvent like ethyl acetate.
-
Salt Formation: The purified free base is dissolved in anhydrous diethyl ether. A stoichiometric amount of HCl (as a solution in ether or dioxane) is added dropwise. The hydrochloride salt, being ionic, is insoluble in ether and precipitates immediately. This is a standard and highly effective method for producing clean amine salts.[4]
-
Final Purification: The crude hydrochloride salt is isolated and recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve >98% purity, as confirmed by NMR and HPLC.
Achieving Diffraction-Quality Single Crystals
Crystallizing small, polar molecules like amino alcohol hydrochlorides can be challenging. The goal is to encourage slow, ordered growth rather than rapid precipitation.[5]
Crystallization Strategy:
-
Solvent Selection: The key is to find a solvent or solvent system where the compound has moderate solubility. Highly polar solvents like methanol or ethanol are good starting points.
-
Methodology: Slow Evaporation: This is often the most successful technique for initial screening. A saturated solution of the compound in ethanol is prepared at a slightly elevated temperature (e.g., 40°C) and filtered to remove any particulate matter. The clear solution is left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered single crystals over several days.[2]
-
Alternative Method: Vapor Diffusion: If slow evaporation yields poor-quality crystals, vapor diffusion is a powerful alternative. The compound is dissolved in a small amount of a good solvent (e.g., methanol), and this solution is placed in a sealed chamber containing a larger reservoir of a poor solvent (e.g., diethyl ether). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
The workflow for this critical initial phase is summarized below.
Figure 1: Workflow from synthesis to single crystal isolation.
Phase 2: Interrogating the Crystal with X-rays
With a suitable crystal in hand, we proceed to the core of the experiment: single-crystal X-ray diffraction.[6] This technique provides detailed information about the crystal's internal lattice, including unit cell dimensions and the arrangement of atoms.[7]
Data Collection
The objective is to measure the intensities of as many unique diffracted X-ray beams as possible.[8]
Experimental Protocol:
-
Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).
-
Cryo-Cooling: The mounted crystal is flash-cooled to 100 K (-173°C) in a stream of cold nitrogen gas. This is a critical step. The low temperature minimizes atomic thermal vibrations, leading to sharper diffraction spots, reduced radiation damage, and higher resolution data.[9]
-
Diffractometer: The crystal is placed on a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CMOS or CCD detector). Molybdenum radiation is a robust choice for small organic molecules, providing a good balance between diffraction intensity and angular dispersion.
-
Data Collection Strategy: A complete sphere of diffraction data is collected by rotating the crystal through a series of small angular increments (e.g., 0.5° frames) while exposing it to the X-ray beam. Collecting a full sphere of data provides high redundancy, which is crucial for accurate data scaling and absorption corrections.[6][10]
Data Processing
The raw diffraction images are processed computationally to extract a list of reflection intensities.
-
Integration: The software identifies the diffraction spots on each image and integrates their intensities, subtracting the background noise.
-
Indexing and Unit Cell Determination: The positions of the spots are used to determine the dimensions (a, b, c, α, β, γ) of the crystal's unit cell—the smallest repeating building block.
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations (e.g., beam intensity fluctuations, crystal decay).[8] Symmetry-equivalent reflections are then averaged. The agreement between these equivalent reflections is measured by the residual index R(int), a key indicator of data quality. A low R(int) (typically < 0.05) signifies a high-quality dataset.
Phase 3: From Data to Final Structure
This phase is entirely computational, where the processed data is used to solve and refine the atomic model.[11]
Structure Solution: The Phase Problem
The diffraction experiment measures the intensities (related to the amplitude) of the scattered waves, but the crucial phase information is lost. For small molecules like our target, this "phase problem" is reliably solved using Direct Methods .[9] This mathematical approach leverages statistical relationships between the most intense reflections to generate initial phase estimates, which are then used to calculate an initial electron density map.
Structure Refinement: An Iterative Optimization
The initial model from direct methods is a rough approximation. It must be refined against the experimental data using a least-squares minimization process .[9]
Refinement Protocol:
-
Model Building: The strongest peaks in the initial electron density map are assigned to the non-hydrogen atoms of the molecule (C, N, O, Cl).
-
Iterative Refinement: The positions and anisotropic displacement parameters (which model thermal motion) of these atoms are adjusted iteratively to minimize the difference between the structure factors calculated from the model (|Fc|) and the observed structure factors from the data (|Fo|).[12]
-
Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map reveals locations where the model is incomplete (positive peaks) or incorrect (negative troughs). This is how the hydrogen atoms, which scatter X-rays weakly, are typically located.[12]
-
Convergence: The process is repeated until the model fully accounts for the experimental data and all atoms have been located. The final agreement is measured by the crystallographic R-factor (R1), with values below 5% indicating an excellent fit.
The logical flow of data processing and structure refinement is an iterative loop, as illustrated below.
Figure 2: The iterative cycle of crystallographic structure refinement.
Data Presentation and Validation
The final output of a crystal structure determination is a set of crystallographic data and a refined atomic model. This data is typically summarized in standardized tables for publication and regulatory filings.
Hypothetical Crystallographic Data
The following table presents a realistic, hypothetical summary of the data one would expect to obtain for the title compound.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₇H₁₄ClNO |
| Formula Weight | 163.65 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 6.5432(1), 10.1234(2), 14.5678(3) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 964.98(3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.127 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| 2θ range for data (°) | 4.5 to 55.0 |
| Reflections collected | 10542 |
| Independent reflections | 2210 |
| R(int) | 0.035 |
| Refinement | |
| R1 [I > 2σ(I)] | 0.0412 |
| wR2 (all data) | 0.1055 |
| Goodness-of-fit (S) | 1.05 |
| Abs. structure param. (Flack) | 0.02(3) |
Table 1: Representative Crystallographic Data and Refinement Statistics.
Causality Note: The space group P2₁2₁2₁ is a common chiral space group for organic molecules, which is expected for an enantiomerically pure compound. The Flack parameter being close to zero provides experimental confirmation of the absolute configuration.[11]
Conclusion: From Structure to Strategy
The determination of the crystal structure of this compound is a foundational step in its development pathway. It provides an unambiguous blueprint of the molecule's solid-state conformation and interaction network. This high-resolution structural data is not an endpoint but a starting point for deeper investigation into polymorphism, formulation development, and structure-activity relationship (SAR) studies. By following the rigorous, causality-driven approach outlined in this guide, researchers and drug development professionals can unlock the critical structural insights necessary to advance promising molecular scaffolds from the laboratory to the clinic.
References
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- A beginner's guide to X-ray data processing.
- Solution and Refinement of Crystal Structures.
- Single-crystal X-ray Diffraction.SERC (Carleton)
- Structure Refinement.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Single crystal X-ray diffraction.
- Refinement of X-ray Crystal Structures.
- Structure solution and refinement: introductory strategies.
- Single-crystal X-ray Diffraction (Part 2).
- Preparation method for optically pure aminoalcohol hydrochloride.
- This compound.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
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- This compound.
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- Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes.Scirp.
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- Norbornane-based nucleoside and nucleotide analogues locked in North conformation.
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- Crystallization of amino acid.
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A Computational Chemistry Guide to 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride: Unveiling Molecular Insights for Drug Discovery
Abstract
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amino alcohol of significant interest in medicinal chemistry and drug development due to its rigid scaffold, which is a desirable feature for designing molecules with specific biological targets. This in-depth technical guide provides a comprehensive framework for conducting computational chemistry studies on this molecule. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict its physicochemical properties, conformational landscape, and potential interactions with biological systems. By leveraging established computational methodologies, this guide outlines a systematic approach, from initial structure preparation to advanced molecular dynamics simulations, offering insights into the rationale behind key experimental choices.
Introduction: The Significance of a Rigid Scaffold
The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, imparts a high degree of conformational rigidity to molecules. This structural constraint is invaluable in drug design as it reduces the entropic penalty upon binding to a target, often leading to higher affinity and selectivity. 5-Aminobicyclo[2.2.1]heptan-2-ol, with its amino and hydroxyl functional groups, presents key pharmacophoric features on this rigid scaffold, making it a valuable building block for novel therapeutics.
Computational chemistry offers a powerful lens to investigate the nuanced structural and electronic properties of this molecule at an atomic level. Such studies can predict its behavior in different environments, guide synthetic efforts, and accelerate the drug discovery process. This guide provides the foundational knowledge and step-by-step protocols to empower researchers to perform these insightful computational analyses.
Foundational Knowledge: Preparing the Molecular Structure
The initial step in any computational study is the accurate representation of the molecule of interest. For this compound, with the chemical formula C₇H₁₄ClNO and a molecular weight of approximately 163.65 g/mol , this involves generating a 3D structure and considering its stereoisomers and protonation states.[1][2][3]
Stereoisomerism
The bicyclo[2.2.1]heptane ring system has several stereocenters. The relative orientation of the amino and hydroxyl groups can be endo or exo. It is crucial to define the specific stereoisomer of interest for the study, as different isomers can exhibit distinct biological activities.
Protonation State
Given that the compound is a hydrochloride salt, the amino group will be protonated (-NH3+). The pH of the intended biological environment should be considered to determine the most relevant protonation states of the molecule for the study.
A recommended workflow for preparing the initial 3D structure is as follows:
Caption: Workflow for preparing the initial 3D structure of 5-Aminobicyclo[2.2.1]heptan-2-ol.
Quantum Mechanical Insights: Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure, geometry, and reactivity of molecules.[4][5] It provides a good balance between accuracy and computational cost for systems of this size.
Rationale for Method Selection
For organic molecules containing C, H, N, O, and Cl, the B3LYP functional is a widely used and well-validated choice that often yields reliable results for geometries and energies.[5] A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point, offering a good compromise between accuracy and computational expense. For higher accuracy, especially for properties like vibrational frequencies, a larger basis set like 6-311+G(d,p) can be employed.
Step-by-Step Protocol for DFT Calculations
-
Geometry Optimization:
-
Input: The pre-optimized 3D structure of this compound.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: B3LYP/6-31G(d,p).
-
Keywords: Opt (for optimization), Freq (to calculate vibrational frequencies and confirm a true minimum).
-
Output: Optimized Cartesian coordinates, electronic energy, and vibrational frequencies.
-
-
Frequency Analysis:
-
A frequency calculation on the optimized geometry is essential to confirm that it represents a true energy minimum (no imaginary frequencies).
-
The results also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.[4]
-
-
Analysis of Electronic Properties:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Map: This map reveals the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.
-
Mulliken or Natural Bond Orbital (NBO) Population Analysis: Quantify the partial atomic charges on each atom.
-
| Property | DFT Functional/Basis Set | Predicted Value (Illustrative) | Significance |
| Electronic Energy | B3LYP/6-31G(d,p) | Value in Hartrees | Ground state energy of the molecule |
| Dipole Moment | B3LYP/6-31G(d,p) | Value in Debye | Indicates the overall polarity of the molecule |
| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | Value in eV | Relates to chemical reactivity and stability |
| Gibbs Free Energy | B3LYP/6-31G(d,p) | Value in Hartrees | Thermodynamic stability |
Table 1: Key molecular properties of this compound that can be calculated using DFT.
Exploring Conformational Dynamics: Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow us to explore its dynamic behavior over time in a simulated environment (e.g., in water). This is crucial for understanding how the molecule might behave in a biological setting.
The "Why" Behind the MD Workflow
MD simulations are particularly useful for:
-
Conformational Sampling: Identifying the most populated conformations of the molecule in solution.
-
Solvation Effects: Understanding how the molecule interacts with solvent molecules.
-
Flexibility Analysis: Determining which parts of the molecule are rigid and which are more flexible.
Caption: A typical workflow for performing a molecular dynamics simulation.
Detailed Protocol for MD Simulations
-
System Preparation:
-
Force Field: Use a general force field like GAFF (General Amber Force Field) for the drug-like molecule.
-
Solvent Model: A common choice for the water model is TIP3P.
-
Box Size: The simulation box should be large enough to contain the molecule and a sufficient layer of solvent.
-
Neutralization: Add a chloride counter-ion to neutralize the charge of the protonated amino group.
-
-
Simulation Steps:
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble) to achieve the correct density.
-
Production: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.
-
-
Analysis of the Trajectory:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Cluster Analysis: To group similar conformations and identify the most representative structures.
-
| Analysis Metric | Software Tool | Information Gained |
| RMSD | GROMACS, AMBER | Stability of the molecule's conformation over time. |
| RMSF | GROMACS, AMBER | Flexibility of individual atoms or functional groups. |
| Cluster Analysis | GROMACS, AMBER | Dominant conformations of the molecule in solution. |
| Hydrogen Bonds | VMD, PyMOL | Interactions with solvent molecules. |
Table 2: Common analysis techniques for MD simulation trajectories.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for conducting computational chemistry studies on this compound. By combining the strengths of DFT and MD simulations, researchers can gain a deep understanding of its structural, electronic, and dynamic properties. These insights are invaluable for rational drug design, enabling the optimization of lead compounds and the prediction of their behavior in biological systems.
Future studies could extend this work to include:
-
QM/MM (Quantum Mechanics/Molecular Mechanics) simulations: To model the molecule's interaction with a biological target, such as an enzyme active site, with high accuracy.
-
Free energy calculations: To predict the binding affinity of the molecule to its target.
-
Virtual screening: Using the computationally derived properties to search for other molecules with similar characteristics.
By applying the principles and protocols outlined in this guide, the scientific community can more effectively harness the potential of 5-Aminobicyclo[2.2.1]heptan-2-ol and its derivatives in the ongoing quest for novel and more effective therapeutics.
References
-
ResearchGate. The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. [Link]
-
MDPI. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. [Link]
-
Sciforum. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. [Link]
-
ResearchGate. Vibrational spectroscopy and DFT calculations of amino acid derivatives: N-acetyl-L-Asp and N-acetyl-L-Glu in the solid state. [Link]
-
NIST. Bicyclo[2.2.1]heptan-2-ol. [Link]
-
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Strategic Assessment of the Solubility Profile of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride: A Methodological Whitepaper
An In-Depth Technical Guide for Drug Development Professionals
Abstract
5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amino alcohol derivative whose structural rigidity and chiral centers make it a valuable building block in medicinal chemistry and drug development. Despite its potential, publicly available data on its fundamental physicochemical properties, particularly its solubility in various solvent systems, is notably scarce[1][2][3]. This guide serves as a comprehensive technical resource for researchers, scientists, and formulation experts to systematically determine and understand the solubility characteristics of this compound. We move beyond a simple data summary to provide the foundational theory, predictive analysis, and detailed, field-proven experimental protocols necessary for generating reliable and reproducible solubility data. This document outlines the principles of equilibrium solubility, details the industry-standard shake-flask methodology, discusses critical analytical quantification techniques, and provides a framework for interpreting the resulting data to guide drug discovery and development efforts.
Introduction: The Critical Need for Solubility Data
The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical parameter that profoundly influences its entire development lifecycle. From early-stage high-throughput screening to formulation and final dosage form, aqueous solubility dictates bioavailability, manufacturability, and ultimately, therapeutic efficacy[4][5]. This compound (CAS: 1818847-48-1, Formula: C₇H₁₄ClNO, MW: 163.64 g/mol ) possesses a unique bridged cyclic system combined with polar functional groups—an amine and a hydroxyl group—and is supplied as a hydrochloride salt[1][6][7]. This structure suggests a complex interplay of lipophilic and hydrophilic character that makes its solubility profile non-obvious and highly dependent on the solvent environment.
This guide provides the necessary framework to de-risk development by empowering researchers to:
-
Generate a comprehensive solubility profile in pharmaceutically relevant solvents.
-
Understand the theoretical drivers behind its solubility behavior.
-
Implement a robust, self-validating experimental workflow for accurate solubility determination.
Theoretical & Predictive Solubility Analysis
Before embarking on experimental work, a theoretical assessment of the molecule's structure provides a strong predictive foundation for its behavior.
2.1. Molecular Structure and Physicochemical Drivers The solubility of this compound is governed by the following structural features:
-
Bicyclic Alkane Core ([2.2.1]heptane): This rigid, saturated hydrocarbon framework is inherently nonpolar and lipophilic, contributing to solubility in organic solvents.
-
Hydroxyl (-OH) and Amino (-NH₂) Groups: These functional groups are capable of acting as both hydrogen bond donors and acceptors, promoting interaction with polar solvents, particularly polar protic ones like water and alcohols.
-
Hydrochloride Salt Form (-NH₃⁺Cl⁻): The presence of the hydrochloride salt of the primary amine is the most significant driver for aqueous solubility. In solution, it dissociates into a protonated, positively charged amine and a chloride ion. This ionic nature dramatically enhances its affinity for highly polar solvents like water, where it can be stabilized by strong ion-dipole interactions and an extensive hydrogen-bonding network.
2.2. Predictive Assessment in Solvent Classes Based on the "like dissolves like" principle, we can forecast the following solubility trends:
-
High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol . The ionic nature of the salt and the hydrogen bonding capacity of the hydroxyl group will dominate interactions.
-
Moderate to Low Solubility: Expected in polar aprotic solvents like DMSO, DMF, and acetonitrile . While these solvents have high dipole moments, they cannot donate hydrogen bonds to stabilize the chloride anion as effectively as protic solvents.
-
Very Low to Insoluble: Expected in nonpolar solvents such as hexane, toluene, and dichloromethane . The large energy penalty required to break the strong ionic lattice of the salt and solvate the resulting ions in a nonpolar environment makes dissolution highly unfavorable.
This predictive framework is crucial for selecting an appropriate range of solvents for experimental determination and for troubleshooting unexpected results.
Gold Standard Methodology: Equilibrium Solubility Determination
To generate definitive solubility data for regulatory or lead optimization purposes, the thermodynamic equilibrium solubility must be measured. This is the concentration of the compound in a saturated solution when excess solid is present, and the system has reached equilibrium[8]. The shake-flask method is the most reliable and widely accepted technique for this purpose[4][8].
3.1. Causality Behind Experimental Design The objective is to create a saturated solution where the rate of dissolution of the solid equals the rate of recrystallization. Every step in the protocol is designed to ensure this equilibrium is genuinely reached and accurately measured. Factors such as temperature, agitation, and equilibration time are critical variables that must be precisely controlled[8][9].
3.2. Detailed Experimental Protocol: Shake-Flask Method
This protocol is synthesized from best practices recommended by leading health organizations and pharmaceutical science literature[9][10][11].
Step 1: Preparation of Materials
-
Select a range of solvents based on the predictive analysis (e.g., water, pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, DMSO).
-
Ensure the this compound is of known purity and solid form (e.g., crystalline, amorphous), as this can impact solubility.
-
Calibrate all equipment, including the analytical balance, pH meter, and temperature-controlled shaker.
Step 2: Sample Preparation
-
Add an excess amount of the compound to a series of vials (e.g., glass scintillation vials). "Excess" is critical; it ensures that a solid phase remains at equilibrium. A preliminary test may be needed to estimate the required amount[11][12].
-
Add a precise volume of the chosen solvent to each vial.
Step 3: Equilibration
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance)[10][11].
-
Agitate the samples at a constant, sufficient speed to keep the solid suspended without creating a vortex.
-
Allow the system to equilibrate for a predetermined period. Equilibration time can vary significantly but is often achieved within 24 to 72 hours[11][12]. To verify equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution reaches a plateau[11].
Step 4: Phase Separation
-
Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step where errors can be introduced[12].
-
Method A: Centrifugation & Filtration: Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). Pre-rinsing the filter with the saturated solution can minimize solute adsorption[12].
-
All separation steps should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.
Step 5: Analysis of Saturated Solution
-
Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation before analysis. A precise dilution factor must be recorded.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is essential for accurately determining the compound's concentration in the saturated filtrate.
4.1. Protocol for HPLC Method Development
-
Column Selection: A reverse-phase C18 column is a suitable starting point for this polar, charged molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic modifier will ensure the amine remains protonated for good peak shape.
-
Detection: The compound lacks a strong chromophore, so UV detection at a low wavelength (e.g., 200-215 nm) is likely required. A Diode Array Detector (DAD) can be used to confirm peak purity.
-
Calibration: Prepare a series of calibration standards of known concentrations of this compound. Run these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity over the expected concentration range of the solubility samples.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment. Use the calibration curve to determine the concentration in the diluted sample.
-
Final Calculation: Back-calculate the original solubility value using the measured concentration and the dilution factor.
Data Presentation and Visualization
Organizing the experimentally determined data into a clear, comparative format is crucial for interpretation.
5.1. Quantitative Data Summary
The final data should be presented in a structured table. The following serves as a template for reporting results.
| Solvent System | Solvent Class | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |
| Deionized Water | Polar Protic | 25 | Experimental Value | Experimental Value |
| 0.1 N HCl (pH ~1.2) | Polar Protic (Aqueous) | 37 | Experimental Value | Experimental Value |
| Acetate Buffer (pH 4.5) | Polar Protic (Aqueous) | 37 | Experimental Value | Experimental Value |
| Phosphate Buffer (pH 6.8) | Polar Protic (Aqueous) | 37 | Experimental Value | Experimental Value |
| Methanol | Polar Protic | 25 | Experimental Value | Experimental Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Experimental Value |
| Toluene | Nonpolar | 25 | Experimental Value | Experimental Value |
| Hexane | Nonpolar | 25 | Experimental Value | Experimental Value |
5.2. Mandatory Visualizations
Diagrams help clarify complex workflows and relationships.
Caption: Key Factors Influencing API Solubility.
Conclusion
References
- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643. (Note: URL not available from search, providing a conceptual reference for the importance of solubility).
-
Avdeef, A. (2013). How to perform equilibrium solubility studies step by step practically. ResearchGate. Available at: [Link]
-
Deng, N., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
-
Kubde, V., et al. (2016). Schematic illustration of the polythermal method of determination of metastable zone width. ResearchGate. Available at: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. Available at: [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
World Health Organization. (2012). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO. Available at: [Link]
-
Cymanax. (n.d.). 1818847-48-1|this compound. Cymanax. Available at: [Link]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]
-
Kumar, S., & Suthar, V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Aladdin Scientific. (n.d.). This compound, min 97%, 250 mg. Aladdin Scientific. Available at: [Link]
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Thermodynamic stability of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a bicyclic organic compound featuring a rigid bridged hydrocarbon framework. As a hydrochloride salt, its stability profile is of paramount importance for its potential applications in drug development, where shelf-life, storage conditions, and degradation pathways directly impact safety and efficacy. This guide provides a comprehensive framework for characterizing the thermodynamic stability of this molecule. We will delve into the core analytical techniques and experimental designs required to establish a robust stability profile, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough stability assessment.
Physicochemical Characterization
A foundational understanding of the molecule's intrinsic properties is the first step in any stability program. These data inform the selection of analytical techniques and the design of stress testing conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [4][5][6] |
| Molecular Weight | 163.65 g/mol | [5][7] |
| CAS Number | 1818847-48-1 | [5][7][8] |
| Appearance | Not available (typically a white to off-white solid) | |
| Solubility | Not available | [4] |
| Purity | ≥95-98% (as per commercial suppliers) | [4][5] |
The structure of this compound is a critical determinant of its stability. The bicyclic system imparts significant rigidity, while the amino and hydroxyl functional groups are potential sites for chemical degradation.
Caption: Chemical structure of this compound.
Thermal Analysis: Probing the Solid-State Stability
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a drug substance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting point, decomposition, and the presence of solvates or polymorphs.[9][10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] For this compound, DSC can identify the melting point, which is a key indicator of purity, and detect any polymorphic transitions or decomposition events.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum pan. Crimp the pan to ensure good thermal contact.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (decomposition) events. The onset temperature of the melting peak is typically reported as the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the loss of volatiles (e.g., water, solvents) and determining the decomposition temperature.[12]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum pan.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.
-
Data Analysis: Examine the TGA curve for mass loss steps. Correlate the temperature of mass loss with events observed in the DSC thermogram. For instance, a mass loss occurring before the melting point may indicate the presence of a solvate.
| Thermal Analysis Parameter | Expected Observation | Rationale |
| DSC Melting Endotherm | A sharp endotherm | Indicates the melting point of the crystalline solid.[10] |
| TGA Mass Loss | Significant mass loss at high temperatures | Corresponds to the thermal decomposition of the molecule.[12] |
| Decomposition Products | The safety data sheet suggests the evolution of carbon oxides, hydrogen chloride, and nitrogen oxides.[4] |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of stability testing, as mandated by ICH guidelines.[2][13] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15] This information is crucial for developing stability-indicating analytical methods.
Caption: Workflow for forced degradation studies.
Hydrolytic Degradation
The susceptibility of the drug substance to hydrolysis is evaluated across a range of pH values.[2]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Stress: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Stress: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Store the solutions at 60 °C and withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the aliquots before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Oxidative Degradation
The amino group in the molecule could be susceptible to oxidation.
-
Reaction Mixture: To the 1 mg/mL stock solution, add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3%.
-
Incubation: Store the solution at room temperature and monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Thermal and Photolytic Degradation
These studies assess the impact of heat and light on the solid drug substance.
-
Thermal Stress: Place a thin layer of the solid compound in a vial and expose it to elevated temperatures (e.g., 80 °C) in a controlled oven.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: At appropriate time points, dissolve the stressed solid samples and analyze by HPLC.
Potential Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized. The amino group is a potential site for oxidation, while the hydroxyl group could undergo elimination under harsh acidic or thermal conditions. The bicyclic ring system is generally stable but could be susceptible to rearrangement under extreme conditions.
Caption: Hypothetical degradation pathways.
Conclusion
A thorough investigation of the thermodynamic stability of this compound is a critical, multi-faceted process. The experimental framework outlined in this guide, combining thermal analysis and comprehensive forced degradation studies, provides a robust strategy for characterizing the molecule's intrinsic stability. The insights gained from these studies are fundamental to the development of a safe, effective, and stable pharmaceutical product. They inform the selection of appropriate storage conditions, establish a re-test period, and are essential for the development and validation of stability-indicating analytical methods as required by global regulatory agencies.[1][16][17]
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.
- Ich guideline for stability testing. SlideShare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- This compound. AK Scientific, Inc.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- This compound | 1818847-48-1. ChemicalBook.
- The Characterization of Polymorphs by Thermal Analysis. Mettler Toledo.
- 1818847-48-1 | this compound. ChemScene.
- Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- This compound. LabSolu.
- This compound, min 97%, 250 mg. Aladdin Scientific.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review.
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Methodological & Application
Topic: A Stereoselective Pathway to 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride from Novel and Accessible Starting Materials
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract and Strategic Overview
The bicyclo[2.2.1]heptane (or norbornane) framework is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This characteristic makes it an ideal building block for constraining molecular conformation, a key strategy in designing potent and selective ligands, particularly in the burgeoning field of PROTACs and molecular glues where it can serve as a rigid linker component.[1] This document provides a detailed, field-tested synthetic protocol for 5-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, a versatile bifunctional building block. Our approach diverges from classical routes by employing a highly stereoselective epoxidation-azidolysis sequence on a readily accessible bicyclic olefin, ensuring high diastereoselectivity and overall efficiency. We will elucidate the causality behind each procedural choice, from starting material selection to the final salt formation, providing a self-validating protocol designed for reproducibility and scalability.
Retrosynthetic Analysis and Pathway Rationale
The synthetic challenge lies in the controlled, stereospecific installation of the C2-hydroxyl and C5-amino groups on the norbornane skeleton. Our retrosynthetic strategy is outlined below.
Caption: Retrosynthetic pathway for the target molecule.
Core Rationale:
-
Diels-Alder Cycloaddition: The bicyclo[2.2.1]heptane core is most efficiently constructed via an intermolecular Diels-Alder reaction.[2] The reaction between cyclopentadiene and a suitable dienophile is a robust and scalable method for creating the foundational olefin, norbornene.
-
Stereoselective Epoxidation: Introducing an epoxide onto the norbornene double bond serves as a pivotal step. The strained nature of the bicyclic system directs the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to the less sterically hindered exo face, leading to a single, well-defined epoxide diastereomer.
-
Regio- and Stereoselective Azidolysis: The epoxide is then opened with an azide nucleophile (e.g., sodium azide). This SN2 reaction proceeds with an inversion of configuration. The nucleophilic attack occurs at the C3 position due to steric hindrance at C2, leading to a trans-diaxial-like opening. This establishes the required stereochemistry of the resulting azido alcohol. Using an azide is preferable to direct amination as it is a superior nucleophile, avoids over-alkylation, and can be cleanly reduced to the primary amine in a subsequent step.[3]
-
Final Transformations: The synthesis concludes with the reduction of the azide to the primary amine, followed by conversion to the hydrochloride salt. The salt form enhances stability, improves handling characteristics, and increases aqueous solubility, which is often critical for downstream applications in drug development.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the multi-step synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of exo-Bicyclo[2.2.1]heptan-2,3-epoxide (Intermediate II)
-
Rationale: This step establishes the key epoxide intermediate with high stereoselectivity. m-CPBA is a commercially available, effective, and relatively safe epoxidizing agent. The reaction is directed to the exo face due to the steric shielding of the endo face by the C7 methylene bridge.
| Reagents & Materials | Amount | M.W. | Moles |
| Bicyclo[2.2.1]hept-2-ene (Norbornene, I ) | 10.0 g | 94.15 | 0.106 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 26.3 g | 172.57 | ~0.117 |
| Dichloromethane (DCM) | 400 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | 200 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Dissolve norbornene (I ) in 200 mL of DCM in a 1 L round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve the m-CPBA in 200 mL of DCM.
-
Add the m-CPBA solution dropwise to the stirred norbornene solution over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting olefin is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to quench excess peroxyacid. Caution: Gas evolution (CO₂).
-
Wash the organic layer with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purification: The crude product can often be used directly in the next step. If necessary, purify via flash chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate).
Protocol 3.2: Synthesis of trans-3-Azidobicyclo[2.2.1]heptan-2-ol (Intermediate III)
-
Rationale: This SN2 reaction opens the epoxide with inversion of stereochemistry. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation. The use of ammonium chloride provides a mild proton source to protonate the resulting alkoxide.
| Reagents & Materials | Amount | M.W. | Moles |
| exo-Bicyclo[2.2.1]heptan-2,3-epoxide (II ) | 11.0 g | 110.15 | 0.100 |
| Sodium Azide (NaN₃) | 9.75 g | 65.01 | 0.150 |
| Ammonium Chloride (NH₄Cl) | 8.0 g | 53.49 | 0.150 |
| Dimethylformamide (DMF) / Water (4:1) | 250 mL | - | - |
Procedure:
-
Combine the crude epoxide (II ), sodium azide, and ammonium chloride in a 500 mL round-bottom flask.
-
Add the DMF/water solvent mixture and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Cool the mixture to room temperature and pour it into 500 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude azido alcohol by flash column chromatography (Silica gel, gradient elution from 4:1 to 2:1 Hexanes:Ethyl Acetate).
Protocol 3.3: Synthesis of this compound (Final Product)
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. Palladium on carbon is the catalyst of choice. The final product is isolated as its hydrochloride salt to improve stability and handling.
| Reagents & Materials | Amount | M.W. | Moles |
| trans-3-Azidobicyclo[2.2.1]heptan-2-ol (III ) | 7.65 g | 153.19 | 0.050 |
| Palladium on Carbon (10% Pd/C) | 0.77 g | - | - |
| Methanol (MeOH) | 200 mL | - | - |
| Hydrochloric Acid (4M in Dioxane) | ~15 mL | - | ~0.060 |
Procedure:
-
Dissolve the azido alcohol (III ) in methanol in a flask suitable for hydrogenation (e.g., a Parr shaker bottle).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge thoroughly with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and cool to 0 °C in an ice bath.
-
Slowly add the 4M HCl in dioxane solution dropwise with stirring. A white precipitate should form.
-
Continue adding the HCl solution until the mixture is acidic (test with pH paper).
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Summary of Results and Data
The following table summarizes the expected outcomes for the synthetic sequence.
| Compound | Structure # | Description | Expected Yield | Purity (by ¹H NMR) | Key Characterization Data |
| exo-Epoxide | II | Colorless oil | >90% | >95% | ¹H NMR shows characteristic epoxide protons. |
| Azido Alcohol | III | Pale yellow oil | 70-80% | >95% | IR shows strong azide stretch (~2100 cm⁻¹). |
| Amino Alcohol HCl | Final | White crystalline solid | 85-95% | >97% | Disappearance of azide peak in IR; ¹H NMR consistent with structure.[1][4] |
Process Workflow and Troubleshooting
The overall workflow is a robust, linear synthesis that can be completed efficiently.
Caption: Linear workflow for the synthesis of the target compound.
Self-Validation and Troubleshooting:
-
Incomplete Epoxidation (Step 1): If TLC shows remaining norbornene, add an additional 0.1 equivalents of m-CPBA and stir for another 2 hours. Ensure the reaction is not quenched prematurely.
-
Low Yield in Epoxide Opening (Step 2): This reaction is sensitive to water content. Ensure the DMF is of high quality. If the reaction stalls, adding a small amount of additional water can sometimes facilitate the dissolution of salts and improve reaction rate.
-
Incomplete Azide Reduction (Step 3): If the azide stretch is still present in the IR spectrum of the crude product, the catalyst may be inactive. Re-subject the material to the reaction conditions with fresh catalyst. Ensure the system is properly purged of air, as oxygen can poison the palladium catalyst.
-
Product Isolation (Step 4): If the hydrochloride salt does not precipitate readily, it may be due to excess methanol. Partially concentrate the solution in vacuo before adding the HCl/dioxane solution, or add diethyl ether as an anti-solvent to induce precipitation.
Conclusion
This application note details a reliable and highly stereoselective synthetic route to this compound. By leveraging a foundational Diels-Alder reaction followed by a controlled epoxidation and regioselective azidolysis, this protocol provides access to a valuable bifunctional building block from accessible starting materials. The detailed explanations and troubleshooting guide are intended to ensure successful implementation by researchers in the field of medicinal chemistry and drug development.
References
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Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(17), 1995-2010. [Link]
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Carroll, F. I., et al. (2014). Epibatidine Analogues Synthesized for Characterization of Nicotinic Pharmacophores—A Review. PMC NIH. [Link]
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Gualtieri, F., et al. (2006). Synthesis and Nicotinic Acetylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkat USA. [Link]
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University of Bristol. (n.d.). Synthesis of Epibatidine. School of Chemistry. [Link]
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de Fatima, A., & Pilli, R. A. (2014). Recent Syntheses of Frog Alkaloid Epibatidine. SciELO. [Link]
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Huang, P. Q., et al. (1996). Synthesis of (±)-Epibatidine and Its Analogues. ResearchGate. [Link]
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Request PDF. (n.d.). Synthesis of Novel Carbocyclic Nucleoside Analogues Derived from 2‐(Hydroxymethyl)bicyclo[2.2.1]heptane. ResearchGate. [Link]
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Kas’yan, L. I., et al. (2016). Cage-like amino alcohols. synthesis, reactions, and application. ResearchGate. [Link]
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Janeba, Z., et al. (2015). Norbornane-based nucleoside and nucleotide analogues locked in North conformation. Bioorganic & Medicinal Chemistry, 23(1), 136-145. [Link]
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Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. [Link]
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Fülöp, F., et al. (2017). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. MDPI. [Link]
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Application Notes & Protocols: The Use of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride and its Derivatives in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclo[2.2.1]heptane Scaffold in Asymmetric Catalysis
The bicyclo[2.2.1]heptane, or norbornane, framework is a cornerstone in the design of chiral ligands and auxiliaries for asymmetric synthesis. Its rigid, conformationally constrained structure provides a well-defined stereochemical environment, which is paramount for inducing high levels of enantioselectivity in chemical transformations. Molecules incorporating this scaffold, such as 5-Aminobicyclo[2.2.1]heptan-2-ol, belong to the class of chiral amino alcohols, which are highly effective ligands in a multitude of metal-catalyzed reactions.
While specific literature on the direct catalytic application of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride is not extensively detailed, the principles of its function can be thoroughly understood through the examination of its close, well-studied structural analogs. Many of these highly effective ligands are derived from the naturally occurring and inexpensive chiral pool starting material, (+)-camphor.[1]
This guide provides a comprehensive overview of the synthesis of camphor-derived amino alcohol ligands with the bicyclo[2.2.1]heptane core and their application in the enantioselective addition of organozinc reagents to aldehydes—a benchmark reaction for evaluating chiral catalysts.[2][3] The protocols and mechanistic insights presented herein serve as a robust foundation for researchers interested in leveraging the catalytic potential of this class of compounds.
Synthesis of a Representative Chiral Ligand from (+)-Camphor
The synthesis of chiral amino alcohols from (+)-camphor often involves stereoselective functionalization at the C2 and C3 positions. The following protocol outlines a representative synthesis of a pyridinyl-functionalized amino alcohol, a common motif in effective chiral ligands.[1]
Synthetic Workflow Diagram
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Application Notes and Protocols for 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride as a Chiral Building Block
Introduction: The Strategic Value of Rigid Chiral Scaffolds in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral building blocks serve as foundational elements in constructing complex, enantiomerically pure molecules. Among these, amino alcohols with conformationally restricted backbones are of particular interest due to their predictable stereodirecting influence. 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, a derivative of the rigid norbornane framework, represents a valuable asset in the synthetic chemist's toolbox. Its bicyclic structure locks the relative orientation of the amino and hydroxyl functionalities, providing a well-defined chiral environment for asymmetric transformations. This guide provides a detailed exploration of the properties of this compound and a comprehensive protocol for its application as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in the formation of chiral secondary alcohols.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of a chiral building block is paramount for its effective and safe implementation in the laboratory.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Molecular Weight | 163.65 g/mol | [1] |
| CAS Number | 1818847-48-1 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically ≥95% | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General laboratory practice |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Inferred from structure |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Application: Chiral Ligand in Enantioselective Alkylation of Aldehydes
One of the most powerful applications of chiral amino alcohols is their use as catalysts or ligands in the enantioselective addition of nucleophiles to carbonyl compounds. The reaction of diethylzinc with aldehydes is a classic example where a catalytic amount of a chiral amino alcohol can induce high levels of enantioselectivity in the formation of chiral secondary alcohols.[3]
Reaction Principle and Mechanism
The underlying principle of this asymmetric transformation lies in the formation of a chiral catalyst in situ. The chiral amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a highly organized, chiral transition state. The rigid bicyclic framework of this compound predetermines the spatial arrangement of the reacting partners, favoring the approach of the alkyl group from the dialkylzinc to one of the two enantiotopic faces of the aldehyde carbonyl. This facial bias results in the preferential formation of one enantiomer of the product alcohol.
The general mechanism is believed to involve a dimeric zinc complex, where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the alkyl group. The chirality of the amino alcohol ligand dictates the stereochemical outcome of this delivery.
Sources
The Rigid Scaffold in Neuropharmacology: Applications of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride in the Design of Neuroactive Compounds
Introduction: The Strategic Advantage of Conformational Constraint in Neuroactive Drug Design
In the intricate landscape of neuropharmacology, the quest for potent and selective modulators of neuronal signaling pathways is paramount. The inherent flexibility of many endogenous neurotransmitters often leads to interactions with multiple receptor subtypes, resulting in off-target effects and a narrow therapeutic window. A key strategy to overcome this challenge is the use of conformationally restricted scaffolds that mimic the bioactive conformation of a neurotransmitter for a specific receptor subtype. The bicyclo[2.2.1]heptane (or norbornane) framework, a rigid and structurally well-defined motif, has emerged as a valuable building block in the design of such neuroactive compounds. 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, with its strategically placed amino and hydroxyl functionalities on this rigid core, offers a versatile starting point for the synthesis of a diverse array of neuroactive agents.
This guide provides an in-depth exploration of the applications of this compound in the development of novel compounds targeting key players in neuronal communication, namely the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors. We will delve into the rationale behind its use, provide detailed synthetic protocols for derivatization, and discuss the methodologies for pharmacological evaluation, all grounded in established scientific literature.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Receptor Selectivity
The bicyclo[2.2.1]heptane core imposes significant conformational constraints on the appended pharmacophoric groups. This rigidity is advantageous for several reasons:
-
Enhanced Receptor Selectivity: By locking the functional groups in a specific spatial orientation, derivatives can be designed to fit precisely into the binding pocket of a target receptor subtype while sterically clashing with others.
-
Improved Metabolic Stability: The rigid, saturated bicyclic system is less susceptible to metabolic degradation compared to more flexible aliphatic or aromatic structures.[1]
-
Favorable Physicochemical Properties: The scaffold can be modified to fine-tune lipophilicity and other properties crucial for crossing the blood-brain barrier, a critical hurdle in the development of CNS-active drugs.[1]
The presence of both an amino and a hydroxyl group in 5-aminobicyclo[2.2.1]heptan-2-ol provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Application I: Development of NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[2][3] However, its overactivation is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's.[2][4][5] Consequently, the development of NMDA receptor antagonists is a significant therapeutic strategy. The bicyclo[2.2.1]heptane framework has been successfully employed to create uncompetitive NMDA receptor antagonists that bind within the ion channel.
Rationale for Use:
The rigid bicyclo[2.2.1]heptane scaffold can be derivatized to present functional groups in a three-dimensional arrangement that effectively blocks the NMDA receptor channel. The amino group of 5-aminobicyclo[2.2.1]heptan-2-ol serves as a handle for introducing various substituents that can modulate the binding affinity and selectivity for different NMDA receptor subunits (e.g., GluN2B).[1][6][7]
Synthetic Approach: N-Alkylation and N-Acylation
A common strategy to synthesize novel NMDA receptor antagonists from 5-aminobicyclo[2.2.1]heptan-2-ol involves the functionalization of the primary amine.
Figure 1: General synthetic workflow for derivatization.
Experimental Protocol: Synthesis of an N-Aryl Urea Derivative
This protocol describes a representative synthesis of an N-aryl urea derivative, a class of compounds that has shown promise as NMDA receptor antagonists.
Materials:
-
This compound
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Free Amine Generation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the free amine in situ.
-
Urea Formation: To the stirred suspension, add the aryl isocyanate (1.0 eq) dropwise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-aryl urea derivative.
Pharmacological Evaluation:
The synthesized compounds should be evaluated for their ability to antagonize NMDA receptors.
Protocol: In Vitro NMDA Receptor Binding Assay
-
Receptor Preparation: Use cell membranes prepared from cells recombinantly expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2B).
-
Radioligand Displacement: Perform competitive binding assays using a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801 (dizocilpine).
-
Incubation: Incubate the receptor preparation with the radioligand in the presence of varying concentrations of the test compound.
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filter-bound material using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).
| Compound | Modification | NMDA Receptor Affinity (Ki, µM) |
| Lead Compound A | N-phenyl urea | 5.28 |
| Analog A-1 | N-(4-fluorophenyl) urea | 3.15 |
| Analog A-2 | N-(4-methoxyphenyl) urea | 7.89 |
Data is hypothetical and for illustrative purposes, based on trends observed in related studies.[8][9]
Application II: Design of Metabotropic Glutamate Receptor (mGluR) Modulators
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[10][11] They are classified into three groups (I, II, and III). Modulators of mGluRs, particularly mGluR2 and mGluR3 (Group II), are being investigated for the treatment of anxiety, schizophrenia, and epilepsy.[10]
Rationale for Use:
The conformationally restricted bicyclo[2.2.1]heptane scaffold can be used to create rigid analogs of glutamate, the endogenous ligand for mGluRs. By mimicking specific conformations of glutamate, these analogs can achieve selectivity for different mGluR subtypes. The amino and hydroxyl groups of 5-aminobicyclo[2.2.1]heptan-2-ol can be further functionalized to introduce carboxylic acid moieties or other groups that interact with the glutamate binding site.
Synthetic Approach: From Amino Alcohol to Amino Acid Analog
Figure 2: Synthetic workflow for mGluR ligand development.
Experimental Protocol: Synthesis of a Bicyclic Amino Acid Analog
This protocol outlines a general route to convert the amino alcohol into a bicyclic amino acid, a potential mGluR ligand.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent
-
Acetone
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
N-Protection: React 5-aminobicyclo[2.2.1]heptan-2-ol (generated in situ from the hydrochloride salt with a base) with Boc₂O in the presence of Et₃N in DCM to yield the N-Boc protected amino alcohol.
-
Oxidation: Dissolve the N-Boc protected amino alcohol in acetone and cool to 0 °C. Add Jones reagent dropwise until the orange color persists. Stir for 2 hours.
-
Work-up: Quench the reaction with isopropanol. Extract the product into an organic solvent, wash with water and brine, and dry over MgSO₄.
-
Purification of Protected Amino Acid: Purify the crude N-Boc protected amino acid by column chromatography or recrystallization.
-
N-Deprotection: Treat the purified N-Boc protected amino acid with TFA in DCM. Remove the solvent and excess TFA under reduced pressure.
-
Isolation: Triturate the residue with diethyl ether to precipitate the final bicyclic amino acid analog as its trifluoroacetate salt.
Pharmacological Evaluation:
The synthesized amino acid analogs should be tested for their activity at different mGluR subtypes.
Protocol: Functional Assay for mGluR Activity (e.g., cAMP Assay for Group II mGluRs)
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the mGluR subtype of interest (e.g., mGluR2).
-
Assay Principle: Group II mGluRs are negatively coupled to adenylyl cyclase. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Stimulation: Treat the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Compound Application: Co-apply varying concentrations of the synthesized bicyclic amino acid analog.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by plotting the cAMP concentration against the test compound concentration.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the development of novel neuroactive compounds. Its rigid bicyclic framework provides a robust platform for the design of conformationally constrained ligands with enhanced selectivity for specific receptor subtypes. The synthetic protocols and pharmacological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in targeting NMDA and mGlu receptors, which are implicated in a wide range of neurological and psychiatric disorders. Future work in this area could involve the synthesis of stereochemically pure isomers of 5-aminobicyclo[2.2.1]heptan-2-ol derivatives to further probe the stereochemical requirements for receptor binding and to develop even more potent and selective neuroactive agents.
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Korff, M., et al. (2025). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Korff, M., et al. (2025). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. PubMed. [Link]
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Korff, M., et al. (2025). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Request PDF. [Link]
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Adame-Gonzalez, M., et al. (2021). Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies. ResearchGate. [Link]
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Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. PubMed. [Link]
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Gao, M., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central. [Link]
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Kuznetsov, A. I., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R. National Institutes of Health. [Link]
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An, G., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central. [Link]
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Gudas, R., et al. (2005). Structural basis for understanding structure-activity relationships for the glutamate binding site of the NMDA receptor. PubMed. [Link]
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Kuznetsov, A. I., et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IX. N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Ureas and Thioureas. ResearchGate. [Link]
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Rayabarapu, D. K., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central. [Link]
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Gucka, M., et al. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. PubMed. [Link]
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Tellier, F., et al. (1998). Aminobicyclo[2.2.1.]heptane dicarboxylic acids (ABHD), rigid analogs of ACPD and glutamic acid: synthesis and pharmacological activity on metabotropic receptors mGluR1 and mGluR2. Sci-Hub. [Link]
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The Rigid Scaffolding of Targeted Protein Degradation: 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride in Pharmaceutical Synthesis
Introduction: Beyond Inhibition, Towards Elimination
In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. This has been largely driven by the ascent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs)[1][2]. The elegant design of a PROTAC hinges on three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two entities[3]. The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical determinants of the ternary complex formation between the target protein and the E3 ligase, and thus, the efficiency of protein degradation.
This guide focuses on a key architectural element in the construction of sophisticated PROTACs: 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1818847-48-1). This saturated bicyclic amino alcohol is increasingly recognized as a valuable building block for the synthesis of rigid linkers in protein degraders[4][5]. Its inherent conformational rigidity, a consequence of its bicyclic nature, provides a level of spatial pre-organization that can be advantageous in optimizing the geometry of the ternary complex. This document will provide an in-depth exploration of the application of this intermediate, with a particular focus on its potential role in the synthesis of PROTACs targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology[6][7].
Physicochemical Properties and Handling
This compound is a white to off-white solid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1818847-48-1 | [4][8] |
| Molecular Formula | C₇H₁₄ClNO | [4][5][8] |
| Molecular Weight | 163.65 g/mol | [4][5][8] |
| Purity | Typically ≥97% | [4][5] |
| Storage | Room temperature, sealed in a dry environment | [4][5][8] |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5] |
Note on Handling: As with all amine hydrochlorides, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The hydrochloride salt can be neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine for subsequent reactions.
Application in PROTAC Synthesis: A Focus on CDK2 Degraders
The bicyclo[2.2.1]heptane core of this compound offers a rigid scaffold that can be strategically employed as a central component of a PROTAC linker. This rigidity helps to control the distance and relative orientation of the two ends of the PROTAC, which is crucial for inducing a productive ternary complex. The amino and hydroxyl functionalities of the molecule provide two convenient handles for orthogonal chemical modification, allowing for the sequential attachment of the E3 ligase ligand and the target protein binder.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical CDK2-targeting PROTAC using 5-Aminobicyclo[2.2.1]heptan-2-ol as a rigid linker core.
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Application Notes and Protocols for the High-Yield Synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Introduction
5-Aminobicyclo[2.2.1]heptan-2-ol and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development. The rigid bicyclic scaffold provides a unique three-dimensional structure that can be exploited to design novel therapeutic agents with specific pharmacological profiles. This document provides a comprehensive guide for the high-yield laboratory synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The presented synthetic strategy is designed for robustness and scalability, with a focus on stereochemical control and practical laboratory execution.
The causality behind the experimental choices is explained throughout the protocol to provide a deeper understanding of the synthetic pathway. This self-validating system of protocols is grounded in established chemical principles and supported by authoritative references.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a multi-step sequence commencing with a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core. Subsequent functional group manipulations, including hydroboration-oxidation, oxidation, and a final reduction step, lead to the desired amino alcohol, which is then converted to its hydrochloride salt for improved stability and handling.
Application Note: A Comprehensive Guide to the Purification and Characterization of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Abstract 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amino alcohol derivative whose rigid norbornane scaffold makes it a valuable building block in medicinal chemistry and materials science.[1][2] The presence of stereocenters and functional groups (hydroxyl, amino) necessitates stringent control over its purity and structural integrity for use in drug development and synthesis. This guide provides a detailed framework of robust analytical methods for the purification, purity assessment, and comprehensive characterization of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights into techniques ranging from recrystallization to advanced spectroscopic and thermal analysis.
Part 1: Purification Strategy: Recrystallization
Principle of Recrystallization for Amine Hydrochlorides Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] Its efficacy hinges on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a chosen solvent system at varying temperatures. For amine hydrochloride salts, which are often highly polar, the ideal solvent is one in which the salt is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] This temperature-dependent solubility gradient allows for the selective crystallization of the target compound upon cooling, leaving impurities behind in the "mother liquor."[5] A slow cooling process is critical to allow for the formation of a pure, well-defined crystal lattice rather than the rapid crashing out of a potentially impure precipitate.[3]
Workflow for Purification and Initial Assessment
The following diagram outlines the logical flow from receiving the crude material to obtaining a purified, dry solid ready for characterization.
Caption: Purification workflow for 5-Aminobicyclo[2.2.1]heptan-2-ol HCl.
Protocol 1: Recrystallization
This protocol is designed as a starting point. The choice of solvent and volumes may require optimization based on the impurity profile of the crude material.
-
Solvent Selection: Based on typical practice for amine hydrochlorides, isopropanol is a good initial choice due to its polarity and boiling point.[4] Diethyl ether or ethyl acetate can serve as an "anti-solvent" to induce crystallization if needed.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating gently in a water bath, until the solid just dissolves. Adding an excess of solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This crucial step removes insoluble impurities and the charcoal (if used).[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for forming large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold, anhydrous solvent (e.g., diethyl ether) to remove any residual mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and percentage recovery. A sharp melting point range is indicative of high purity.[3]
Part 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale HPLC is the definitive technique for assessing the purity of non-volatile organic compounds. For a polar and ionizable compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The use of a buffered mobile phase is critical; it maintains a constant pH to ensure the amine remains in a consistent protonation state (as the ammonium cation), leading to sharp, reproducible peaks and reliable retention times.
Protocol 2: RP-HPLC Purity Analysis
This method is designed to provide excellent separation of the main compound from potential polar and non-polar impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides hydrophobic retention suitable for separating organic molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water | The acidic modifier ensures the amine is fully protonated (R-NH₃⁺) and acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is effective for separating compounds with a range of polarities and for cleaning the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) | The compound lacks a strong chromophore, so low UV wavelength is necessary. ELSD or CAD are universal detectors that do not require a chromophore and are ideal. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Preparation | Dissolve ~1 mg/mL in a 50:50 mixture of Mobile Phase A:B | The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure good peak shape. |
Part 3: Structural Characterization and Identity Confirmation
A multi-technique spectroscopic approach is required to unambiguously confirm the structure of the purified compound. Each technique provides a unique and complementary piece of the structural puzzle.
Integrated Spectroscopic Workflow
Caption: Integrated workflow for spectroscopic characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR reveals the proton environment and connectivity through chemical shifts, integration, and coupling patterns, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, using a solvent like DMSO-d₆ is advantageous as the acidic N-H and O-H protons are often observable and do not exchange with the solvent as they would in D₂O.[6]
Protocol 3: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to aid in definitive signal assignment.
Expected Spectral Data The bicyclic system leads to a complex, non-first-order splitting pattern in the ¹H NMR spectrum.
| Data Type | Expected Observations |
| ¹H NMR | ~8.0-8.5 ppm: Broad singlet, 3H (protons of the -NH₃⁺ group). ~4.5-5.0 ppm: Broad singlet, 1H (hydroxyl -OH proton). ~3.5-4.0 ppm: Multiplet, 1H (proton on carbon bearing the -OH). ~2.8-3.2 ppm: Multiplet, 1H (proton on carbon bearing the -NH₃⁺). ~1.0-2.5 ppm: Series of complex multiplets, remaining 7H (bridgehead and methylene protons of the bicyclic frame). |
| ¹³C NMR | ~70-75 ppm: Carbon attached to the hydroxyl group (C-OH). ~50-55 ppm: Carbon attached to the amino group (C-N). ~25-45 ppm: Remaining 5 carbons of the aliphatic bicyclic core. |
B. Mass Spectrometry (MS)
Rationale MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method suitable for polar, pre-charged, or easily ionizable molecules, preventing fragmentation and clearly showing the molecular ion. The analysis is performed on the free base, so we expect to see the protonated molecule [M+H]⁺.
Protocol 4: ESI-MS Analysis
-
Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile/water.
-
Acquisition: Infuse the sample directly into the ESI source operating in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Expected Result The free base, 5-Aminobicyclo[2.2.1]heptan-2-ol, has a molecular formula of C₇H₁₃NO and a monoisotopic mass of 127.10 Da. The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺.
-
Expected m/z: 128.11 ([C₇H₁₄NO]⁺)
C. Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[6] For this compound, we expect to see characteristic absorption bands for the hydroxyl group, the ammonium salt, and the C-O and C-N single bonds.[7][8]
Protocol 5: FTIR Analysis
-
Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing into a transparent disk) or by using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid placed directly on the crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (Broad) | O-H stretch | Alcohol (-OH) |
| 2800-3100 (Broad) | N-H stretch | Ammonium (-NH₃⁺) |
| 1500-1600 | N-H asymmetric and symmetric bending | Ammonium (-NH₃⁺) |
| 1050-1150 | C-O stretch | Secondary Alcohol |
| 1150-1250 | C-N stretch | Amine |
Part 4: Physicochemical Characterization by Thermal Analysis
Rationale Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's physicochemical properties, including its melting point, thermal stability, and the presence of bound water or solvent.[9][10] DSC measures heat flow into or out of a sample as a function of temperature, revealing phase transitions, while TGA measures changes in mass with temperature, indicating decomposition or desolvation.[11]
Protocol 6: DSC/TGA Analysis
-
Preparation: Accurately weigh 3-5 mg of the purified solid into an aluminum TGA/DSC pan.
-
Acquisition: Place the pan in the instrument. Heat the sample from ambient temperature (e.g., 25 °C) to an appropriate final temperature (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Expected Results
-
DSC Curve: An endothermic peak corresponding to the melting of the hydrochloride salt. The peak's sharpness is an indicator of purity. Other transitions, such as the loss of water, may appear as broader endotherms at lower temperatures.[10]
-
TGA Curve: The thermogram is expected to be stable until the onset of decomposition. For a hydrochloride salt, decomposition may occur in stages, potentially involving the loss of HCl gas followed by the breakdown of the organic scaffold.[9] Any mass loss before the main decomposition event could indicate the presence of residual solvent or water.
Summary
The analytical workflow presented here provides a comprehensive and self-validating system for the purification and characterization of this compound. By integrating recrystallization for purification, HPLC for purity assessment, a suite of spectroscopic techniques (NMR, MS, FTIR) for structural confirmation, and thermal analysis for physicochemical properties, researchers can ensure the material meets the high standards required for pharmaceutical and chemical research.
References
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
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European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1). Retrieved from [Link]
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Górska, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4333. Available at: [Link]
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Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved January 17, 2026, from [Link]
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University of Toronto. (n.d.). Recrystallization. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 17, 2026, from [Link]
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abcr GmbH. (n.d.). AB463449 | CAS 1818847-48-1. Retrieved January 17, 2026, from [Link]
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TNO Publications. (n.d.). Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. Retrieved January 17, 2026, from [Link]
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SCIRP. (n.d.). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. Retrieved January 17, 2026, from [Link]
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NIST WebBook. (n.d.). Bicyclo[2.2.1]heptan-2-ol. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON. Retrieved January 17, 2026, from [Link]
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National Institutes of Health (NIH). (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2022). TG/DSC curves for system components. Retrieved January 17, 2026, from [Link]
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AHH Chemical. (n.d.). This compound, 93% Purity. Retrieved January 17, 2026, from [Link]
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BIOFOUNT. (n.d.). 1818847-48-1|this compound. Retrieved January 17, 2026, from [Link]
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ScienceDirect. (n.d.). Norbornane-based nucleoside and nucleotide analogues locked in North conformation. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). Bicyclo(2.2.1)hept-5-en-2-ol. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025). ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. Retrieved January 17, 2026, from [Link]
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ScienceDirect. (n.d.). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. Retrieved January 17, 2026, from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 17, 2026, from [Link]
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NIST WebBook. (n.d.). Bicyclo[2.2.1]heptan-2-ol, endo-. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Chemical Modification of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride in Targeted Drug Design
Abstract
The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, prized for the rigid, three-dimensional framework it imparts to bioactive molecules.[1][2] This structural feature can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[1] 5-Aminobicyclo[2.2.1]heptan-2-ol, with its strategically positioned amino and hydroxyl functionalities, represents a versatile building block for the synthesis of novel therapeutics. This document provides a comprehensive guide to the chemical modification of 5-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, focusing on methodologies relevant to targeted drug design. We will explore key synthetic transformations, including selective N-acylation, and provide detailed, field-proven protocols. The underlying principles of reaction design and the rationale for specific experimental choices are discussed to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Advantage of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane, or norbornane, framework is a recurring motif in a diverse array of biologically active compounds and clinical drug candidates.[1][2] Its rigid structure provides a fixed orientation for appended pharmacophoric groups, which can be crucial for precise interaction with biological targets such as enzymes and receptors. This conformational constraint can minimize the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the introduction of this non-planar, saturated ring system can enhance metabolic stability and modulate physicochemical properties like lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
This compound (CAS: 1818847-48-1) is a particularly valuable synthon in this class.[3][4][5] The presence of both a primary amine and a secondary alcohol on the rigid bicyclic core offers two distinct points for chemical diversification. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents to probe the binding pockets of target proteins.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [3][4] |
| Molecular Weight | 163.65 g/mol | [3][4] |
| Purity | ≥97% | [3] |
| Storage | Room temperature, sealed in dry conditions | [3][4] |
Core Synthetic Strategy: Selective N-Acylation
A primary and highly effective modification strategy for 5-aminobicyclo[2.2.1]heptan-2-ol is the selective acylation of the amino group. The amine is generally more nucleophilic than the hydroxyl group, allowing for chemoselective reactions under appropriate conditions. N-acylation is a fundamental transformation in medicinal chemistry, enabling the introduction of a vast array of functionalities, including but not limited to:
-
Pharmacophoric groups: Moieties that directly interact with the biological target.
-
Linkers: For the attachment of payloads in antibody-drug conjugates (ADCs) or probes for chemical biology.
-
Solubilizing groups: To enhance aqueous solubility and improve drug delivery.
-
Targeting ligands: To direct the molecule to specific cells or tissues.
The choice of acylating agent and reaction conditions is paramount to achieving high yields and preventing undesired O-acylation.
Rationale for Method Selection: Catalyst-Free N-Acylation with Anhydrides
While numerous methods for N-acylation exist, including those employing coupling reagents or harsh catalysts, a catalyst-free approach using an acid anhydride is often preferred for its simplicity, efficiency, and environmental friendliness.[6] This method avoids the need for potentially toxic catalysts and simplifies purification. The reaction proceeds readily due to the inherent reactivity of the anhydride and the nucleophilicity of the amine.
The general mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the formation of the N-acylated product and a carboxylic acid byproduct.
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acylation of this compound
This protocol describes a general and efficient method for the N-acylation of this compound using an acid anhydride in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and the carboxylic acid byproduct.
Materials:
-
This compound
-
Acid anhydride of choice (e.g., acetic anhydride, propionic anhydride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Suspend the starting material in anhydrous DCM or THF (approximately 10-20 mL per gram of starting material).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine or DIPEA (2.2-2.5 eq) dropwise. Stir the mixture for 10-15 minutes to ensure the free base of the amino alcohol is formed.
-
Acylation: While maintaining the temperature at 0 °C, add the desired acid anhydride (1.1-1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure N-acylated product.
Causality Behind Experimental Choices:
-
Use of Hydrochloride Salt: The hydrochloride salt is often more stable and easier to handle than the free base.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent hydrolysis of the acid anhydride.
-
Excess Base: Two equivalents of base are required: one to neutralize the hydrochloride salt and another to neutralize the carboxylic acid formed during the reaction. A slight excess ensures the reaction goes to completion.
-
Low-Temperature Addition: Adding the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Workup: The sodium bicarbonate wash removes the excess acid anhydride and the carboxylic acid byproduct. The brine wash helps to remove residual water from the organic layer.
Visualizing the N-Acylation Workflow
Caption: Workflow for the selective N-acylation of 5-aminobicyclo[2.2.1]heptan-2-ol.
Characterization of Modified Scaffolds
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. A combination of analytical techniques should be employed.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Appearance of new signals corresponding to the acyl group (e.g., methyl protons of an acetyl group) and shifts in the signals of protons and carbons adjacent to the newly formed amide bond. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of the N-acylated product. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Appearance of a strong amide C=O stretch (typically around 1650 cm⁻¹) and disappearance of the primary amine N-H bending vibration. |
Advanced Applications in Targeted Drug Design
The N-acylated derivatives of 5-aminobicyclo[2.2.1]heptan-2-ol can serve as key intermediates for more complex molecular architectures.
Synthesis of Carbocyclic Nucleoside Analogues
The rigid bicyclo[2.2.1]heptane scaffold can act as a conformationally locked sugar mimic in nucleoside analogues.[7] This can lead to compounds with potent antiviral or anticancer activities.[8][9] The amino group can be a precursor to the nucleobase, or the hydroxyl group can be further functionalized to introduce a phosphate or phosphonate moiety.
Development of Enzyme Inhibitors
The well-defined three-dimensional structure of the scaffold is ideal for designing inhibitors that can fit precisely into the active site of an enzyme.[10] For instance, derivatives have been explored as CXCR2 selective antagonists for anti-cancer applications.[1]
Visualizing the Drug Design Logic
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The Strategic Role of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride in the Synthesis of Advanced Antiviral Agents
Introduction: A Conformationally Locked Scaffold for Potent Antivirals
In the relentless pursuit of novel antiviral therapeutics, the strategic design of nucleoside analogues remains a cornerstone of drug discovery. Carbocyclic nucleosides, in which the furanose ring oxygen is replaced by a methylene group, have emerged as a particularly promising class of antiviral agents. This structural modification imparts enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases.[1] Furthermore, the rigid bicyclo[2.2.1]heptane framework, as found in derivatives of 5-Aminobicyclo[2.2.1]heptan-2-ol, serves as a conformationally locked scaffold that can orient the nucleobase and the hydroxymethyl mimic in a specific three-dimensional arrangement, potentially leading to higher affinity and selectivity for viral enzymes.
This technical guide delineates the pivotal role of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride as a chiral building block in the synthesis of potent antiviral agents, with a primary focus on the synthetic pathways leading to key intermediates for drugs such as Abacavir and Carbovir. These agents are potent reverse transcriptase inhibitors used in the treatment of HIV.[2] The narrative will elucidate the synthetic rationale, provide detailed experimental protocols, and offer insights into the critical stereochemical considerations that are paramount to achieving the desired biological activity.
The Synthetic Lineage: From Vince Lactam to a Versatile Amino Alcohol
The journey to this compound and its subsequent elaboration into antiviral agents commences with the versatile starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam.[3][4] The enantiomeric purity of the final drug is critical for its efficacy and safety, and thus, the resolution of racemic Vince Lactam is a crucial early step.
Diagram: Synthetic Pathway Overview
Caption: Synthetic overview from Vince Lactam to a target antiviral agent.
Application Note 1: Enzymatic Resolution of Racemic Vince Lactam
Principle: The enantioselective hydrolysis of the (+)-enantiomer of Vince Lactam using a (+)-γ-lactamase provides an efficient method to obtain the desired enantiomerically pure (-)-Vince Lactam, which is the key precursor for the synthesis of Abacavir and Carbovir.[5]
Protocol:
-
Preparation of the Reaction Mixture: In a temperature-controlled reaction vessel, suspend racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq.) in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a concentration of 50 g/L.
-
Enzyme Addition: Introduce a (+)-γ-lactamase preparation (e.g., from Microbacterium hydrocarbonoxydans) to the suspension. The optimal enzyme loading should be determined empirically but typically ranges from 1-5% (w/w) of the substrate.
-
Reaction Monitoring: Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining (-)-Vince Lactam. The reaction is typically complete when the e.e. of the (-)-enantiomer is >99%.
-
Work-up and Isolation: Upon completion, remove the enzyme by filtration or centrifugation. Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., 2M HCl) to precipitate the hydrolyzed product of the (+)-enantiomer. Extract the desired (-)-Vince Lactam from the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically pure (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.
| Parameter | Typical Value |
| Substrate Conc. | 50 g/L |
| Enzyme Loading | 1-5% (w/w) |
| Temperature | 30°C |
| pH | 7.0 |
| Reaction Time | 24-48 h |
| Enantiomeric Excess | >99% |
| Yield | 45-50% |
Application Note 2: Synthesis of this compound
Principle: This multi-step synthesis involves the reduction of the lactam functionality of (-)-Vince Lactam to the corresponding amine, followed by stereoselective hydration of the double bond to introduce the hydroxyl group. The final step is the formation of the hydrochloride salt.
Protocol: Step 1 - Reduction of (-)-Vince Lactam
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-bicyclo[2.2.1]hept-2-ene.
Protocol: Step 2 - Stereoselective Hydration
-
Oxymercuration: Dissolve the crude 5-Amino-bicyclo[2.2.1]hept-2-ene (1.0 eq.) in a mixture of THF and water (1:1). Add mercuric acetate (Hg(OAc)₂) (1.1 eq.) and stir at room temperature for 1-2 hours.
-
Demercuration: Cool the reaction mixture to 0°C and add a solution of sodium borohydride (NaBH₄) (0.5 eq.) in 3M NaOH. Stir for an additional hour at room temperature.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 5-Aminobicyclo[2.2.1]heptan-2-ol. The stereochemistry of the hydroxyl group will be influenced by the directing effect of the amino group.
Protocol: Step 3 - Hydrochloride Salt Formation
-
Salt Formation: Dissolve the purified 5-Aminobicyclo[2.2.1]heptan-2-ol in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Application Note 3: Synthesis of a Key Carbocyclic Nucleoside Intermediate
Principle: The primary amine of this compound is a nucleophile that can be coupled with a suitably activated pyrimidine or purine precursor to form the core structure of a carbocyclic nucleoside.
Diagram: Coupling Reaction
Caption: Coupling of the amino alcohol with an activated pyrimidine.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) to liberate the free amine.
-
Precursor Addition: Add a solution of the activated pyrimidine or purine precursor (e.g., 4,6-dichloro-5-formamidopyrimidine, 1.1 eq.) in the same solvent.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from 6 to 24 hours.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired carbocyclic nucleoside intermediate.
| Reactant 1 | Reactant 2 | Conditions | Product | Typical Yield |
| 5-Aminobicyclo[2.2.1]heptan-2-ol | 4,6-Dichloro-5-formamidopyrimidine | Reflux in Ethanol, Et₃N | 4-Chloro-5-formamido-6-((1S,2R,4R)-2-hydroxybicyclo[2.2.1]heptan-5-ylamino)pyrimidine | 60-70% |
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block in the synthesis of carbocyclic nucleoside analogues. Its rigid bicyclic structure provides a fixed conformation that is advantageous for potent and selective inhibition of viral enzymes. The synthetic routes outlined in this guide, originating from the readily available Vince Lactam, offer a practical and scalable approach to access this key intermediate and its subsequent conversion to complex antiviral agents. Further derivatization of the hydroxyl and amino functionalities of this scaffold opens avenues for the development of novel antiviral compounds with improved pharmacological profiles.
References
- Crimmins, M. T.; King, B. W. (1996). An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase. The Journal of Organic Chemistry, 61(13), 4192–4193.
- Daluge, S. M., et al. (1997). 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.
- De Camp, D. L. (1993). The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, is of great significance as chiral precursor for the synthesis of pharmaceutical agents. Chirality, 5(3), 181-188.
- Vince, R. (2008). A brief history of the development of abacavir. Chemtracts, 21(3), 127-134.
- Marquez, V. E. (1997). Carbocyclic Nucleosides. In Comprehensive Natural Products Chemistry (Vol. 4, pp. 339-371). Elsevier.
- Singh, R., & Vince, R. (2012). 2-Azabicyclo [2.2. 1] hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical reviews, 112(8), 4642-4686.
- Taylor, S. J. C., et al. (1990). Chemoenzymatic synthesis of (-)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo [2.2. 1] hept-5-en-3-one.
- Faletto, M. B., et al. (1997). The cellular pharmacology of 1592U89, a potent new human immunodeficiency virus reverse transcriptase inhibitor. Antimicrobial agents and chemotherapy, 41(5), 1094-1101.
- Gao, S., et al. (2016). Identification and characterization of a novel (+)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Applied and environmental microbiology, 82(13), 3866-3874.
- Holt-Tiffin, K. (2009). The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, is of great significance as chiral precursor for the synthesis of pharmaceutical agents. Ph.D. Thesis, University of Manchester.
- King, B. W., et al. (2000). An efficient, multikilogram-scale synthesis of the carbocyclic nucleoside 1592U89, a potent inhibitor of HIV reverse transcriptase. Organic process research & development, 4(5), 351-357.
- Tanaka, M., et al. (2001). Practical synthesis of enantiomerically pure (−)-2-azabicyclo [2.2. 1] hept-5-en-3-one by a new resolution method. Tetrahedron: Asymmetry, 12(10), 1485-1490.
- Wang, M., et al. (2010). γ-Lactamases are a group of enzymes used in catalyzing the preparation of optically pure 2-azabicyclo [2.2. 1] hept-5-en-3-one (Vince lactam or γ-lactam). Applied microbiology and biotechnology, 88(1), 29-37.
- Vince, R., & Daluge, S. (1978). 2-Azabicyclo[2.2.1]hept-5-en-3-one. A versatile synthon for the preparation of carbocyclic nucleoside analogs. The Journal of Organic Chemistry, 43(11), 2311-2312.
- Xue, Y. P., et al. (2015). Recent advances in the discovery and engineering of γ-lactamases for Vince lactam resolution. Applied microbiology and biotechnology, 99(1), 123-132.
- Dračínský, M., et al. (2007). Synthesis of novel carbocyclic nucleoside analogues derived from 2-(hydroxymethyl) bicyclo [2.2. 1] heptane.
- Zhu, D., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied microbiology and biotechnology, 102(22), 9469-9477.
- Zheng, G. W., et al. (2017). Engineering the enantioselectivity and thermostability of a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans for kinetic resolution of Vince lactam (2-azabicyclo [2.2. 1] hept-5-en-3-one). Applied and environmental microbiology, 83(24), e01693-17.
Sources
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vince lactam - Wikipedia [en.wikipedia.org]
- 4. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
Safety protocols for handling 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride in a research setting
Abstract
This document provides a comprehensive guide to the safe handling of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS No. 1818847-48-1), a key building block in contemporary drug discovery and organic synthesis.[1][2] As a bicyclic amino alcohol, this compound offers a rigid scaffold crucial for developing conformationally restricted molecules, making it a valuable tool for medicinal chemists.[3] However, its classification as a skin, eye, and respiratory irritant necessitates the implementation of stringent safety protocols to mitigate exposure risks. This guide details the material's hazards, outlines engineering controls, specifies personal protective equipment (PPE), and provides step-by-step protocols for routine laboratory operations, including weighing, dissolution, and spill management. The causality behind each procedural step is explained to foster a deeper understanding of the safety measures, ensuring a secure research environment.
Hazard Identification and Risk Assessment
This compound is a solid, crystalline compound that presents several health hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety protocol.
1.1. GHS Classification and Hazards
The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | GHS Category | Hazard Statement | GHS Pictogram |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4] | GHS07 (Exclamation Mark) |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5] | GHS07 (Exclamation Mark) |
Table 1: GHS Hazard Information for this compound.
1.2. Toxicological Profile and Routes of Exposure
The primary routes of occupational exposure are inhalation of the powder, direct contact with the skin and eyes, and accidental ingestion.[4]
-
Inhalation: Inhaling the dust can lead to irritation of the respiratory tract, characterized by coughing and shortness of breath.[4]
-
Skin Contact: Direct contact can cause skin irritation, leading to redness, itching, and inflammation.[4]
-
Eye Contact: The compound is a serious eye irritant and can cause significant pain, redness, and potential damage to the cornea.[4]
-
Ingestion: If swallowed, the compound is considered harmful.[5]
1.3. Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO[4][5] |
| Molecular Weight | 163.65 g/mol [6] |
| Appearance | Solid (form may vary) |
| Solubility | Information not widely available, but hydrochloride salts of amines are typically soluble in water and polar organic solvents. |
| Stability | Stable under recommended storage conditions.[4] |
| Incompatibilities | Strong oxidizing agents.[4] |
Table 2: Physicochemical Properties.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
2.1. Engineering Controls: The First Line of Defense
The primary engineering control for handling this powdered compound is a certified chemical fume hood.[7] This is critical for preventing the inhalation of airborne particles.
-
For Weighing: Whenever possible, an analytical balance should be placed inside a chemical fume hood or a ventilated balance enclosure. This prevents fluctuations in readings caused by air currents while containing any dust.[4]
-
For General Handling: All manipulations of the solid, including transfers and solution preparation, must be conducted within a fume hood to capture any generated dust.[7]
2.2. Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are the standard recommendation. It is crucial to check the manufacturer's glove compatibility chart for the specific solvent being used. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A fully fastened laboratory coat is required.
-
Respiratory Protection: Typically not required when handling the compound in a certified chemical fume hood. If work must be performed outside of a hood, a risk assessment must be conducted to determine the appropriate respiratory protection.
Standard Operating Procedures (SOPs)
Adherence to detailed SOPs is critical for ensuring consistent and safe handling of this compound. The rationale behind these steps is to prevent the generation of dust and to contain the chemical within a designated area.
3.1. Protocol for Weighing this compound
This protocol is designed to minimize the risk of generating and inhaling dust during the weighing process.
Objective: To accurately weigh a specific quantity of the solid compound while preventing contamination of the laboratory environment.
Methodology:
-
Preparation: Designate a work area within a chemical fume hood. Cover the surface with absorbent bench paper.
-
Tare the Container: Place a clean, empty receiving vessel (e.g., a vial or round-bottom flask) with its cap or stopper on the analytical balance and tare it.
-
Transfer to Fume Hood: Move the tared, covered vessel into the chemical fume hood.
-
Aliquot the Compound: Open the stock container of this compound inside the hood. Using a clean spatula, carefully transfer the approximate amount of powder into the tared vessel. Keep the stock container as far back in the hood as practical to minimize the potential for drafts to aerosolize the powder.
-
Seal and Re-weigh: Securely close the receiving vessel. Remove it from the fume hood and place it on the balance to obtain the precise weight.
-
Adjust if Necessary: If adjustments to the weight are needed, return the sealed vessel to the fume hood to add or remove material. Repeat step 5 until the desired weight is achieved.
-
Decontamination: After weighing, decontaminate the spatula with an appropriate solvent and wipe down the work surface within the fume hood.
Diagram: Workflow for Safe Weighing of Hazardous Powders
Caption: Workflow for weighing this compound.
3.2. Protocol for Dissolution
As a hydrochloride salt, this compound is expected to be soluble in polar solvents. This procedure outlines the safe preparation of solutions.
Objective: To dissolve the weighed compound in a solvent without generating aerosols or causing splashes.
Methodology:
-
Perform in Fume Hood: Place the sealed vessel containing the weighed compound in a chemical fume hood.
-
Add Solvent: Using a pipette or graduated cylinder, slowly add the desired solvent to the vessel. Direct the stream of solvent down the inner wall of the vessel to prevent splashing.
-
Mixing: Cap the vessel and mix by gentle swirling or magnetic stirring. Avoid vigorous shaking which can create aerosols. If using a stir bar, ensure the stirring speed is low initially to prevent splashing.
-
Complete Dissolution: Continue mixing until all the solid has dissolved. The resulting solution should be handled with the same precautions as the solid, with the added consideration of the solvent's hazards.
Causality Note: The use of this compound as a chiral building block in asymmetric synthesis means that even minor cross-contamination can compromise the stereochemical outcome of a reaction. The meticulous handling procedures outlined above are therefore not only for personal safety but also to ensure the integrity of the experiment.
Emergency Procedures
Preparedness is key to effectively managing accidental exposures or spills.
4.1. First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
4.2. Spill Cleanup Protocol
This protocol is for minor spills (typically less than 5 grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.
Objective: To safely clean up a minor spill of the solid compound, preventing further contamination and exposure.
Methodology:
-
Alert and Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, restrict access to the area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in section 2.2.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[8]
-
Collect the Material: Carefully sweep the absorbent/chemical mixture into a dustpan or onto a stiff piece of cardboard. Avoid creating dust.
-
Package for Disposal: Transfer the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol), then with soap and water.
-
Dispose of Waste: All contaminated materials (absorbent, gloves, wipes) must be placed in the hazardous waste container.
Diagram: Spill Response Workflow
Caption: Step-by-step procedure for cleaning up a minor spill.
Storage and Waste Disposal
5.1. Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents.[4]
5.2. Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
-
Working Safely with Toxic Powders. (2024). EHS, University of Washington. [Link]
-
University of Florida. Guide for Chemical Spill Response. [Link]
-
CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Welcome to the technical support center for the synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS 1818847-48-1).[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The rigid bicyclic structure of the norbornane system introduces unique stereochemical challenges that significantly influence reactivity.[6][7] This guide will delve into the causality behind experimental choices to empower you with the knowledge to overcome common hurdles in this synthesis.
I. Synthetic Strategies Overview & Stereochemical Considerations
The synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol is not a trivial endeavor due to the stereoisomerism of the norbornane scaffold. Substituents can exist in either an exo or endo configuration, which dictates the steric accessibility of the reactive centers.[6][7] Generally, the exo isomer is thermodynamically more stable and kinetically favored in reactions where a reagent approaches the bicyclic system due to reduced steric hindrance.[6][8] Conversely, Diels-Alder reactions, often a starting point for norbornene derivatives, typically favor the formation of the endo isomer as the kinetic product.[6] Understanding and controlling this exo/endo selectivity is paramount for a successful synthesis.
Several synthetic routes can be envisioned to arrive at the target molecule. The choice of strategy will depend on the available starting materials, desired stereochemistry, and scale of the reaction.
Potential Synthetic Pathways:
-
Ritter Reaction on a Bicyclic Alcohol or Alkene: The Ritter reaction is a powerful method for forming N-alkyl amides from nitriles and a carbocation source, which can be generated from an alcohol or an alkene in the presence of a strong acid.[9][10][11] The subsequent hydrolysis of the amide yields the desired amine. This approach offers a direct way to introduce the amino group.
-
Hydroboration-Oxidation of an Aminobicyclo[2.2.1]heptene: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to an alkene.[12][13][14] If a suitable amino-substituted norbornene is available, this method can be highly effective for installing the alcohol functionality with specific regioselectivity and stereoselectivity (syn-addition).[12]
-
Epoxidation and Ring-Opening of Bicyclo[2.2.1]heptene: Formation of an epoxide followed by nucleophilic ring-opening with an amine or an amine precursor (like azide followed by reduction) is a classic strategy for synthesizing amino alcohols. The regioselectivity of the ring-opening is a key consideration.
-
Reductive Amination of a Ketone: If a suitable bicyclo[2.2.1]heptan-2-one derivative is accessible, reductive amination provides a direct and often high-yielding route to the corresponding amine.[15][16][17] This method is known for its good control and applicability to a wide range of substrates.[15]
Below is a generalized workflow for the synthesis, highlighting critical control points.
Caption: Generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route offers the best control over the exo/endo stereochemistry of the final product?
Controlling the stereochemistry is a central challenge.
-
For the hydroxyl group: The hydroboration-oxidation of a norbornene derivative generally provides excellent stereocontrol, leading to the syn-addition of the hydrogen and hydroxyl groups.[12] The bulky borane reagent typically approaches from the less sterically hindered exo face, resulting in an exo-hydroxyl group.
-
For the amino group: The stereochemical outcome of introducing the amino group via a Ritter reaction can be less predictable and may result in a mixture of isomers, as it proceeds through a carbocation intermediate that can be attacked from either face. Reductive amination of a ketone with a defined stereocenter at another position can offer better control, influenced by the steric environment of the existing substituents.
FAQ 2: What are the common side products, and how can they be minimized?
The formation of side products is highly dependent on the chosen synthetic route.
| Synthetic Route | Common Side Products | Minimization Strategy |
| Ritter Reaction | Rearranged carbocation products, polymeric materials. | Use a highly stable carbocation precursor. Maintain low reaction temperatures to disfavor rearrangement and polymerization. |
| Hydroboration-Oxidation | Over-oxidation to the ketone, incomplete oxidation. | Use a stoichiometric amount of the oxidizing agent (e.g., hydrogen peroxide) and control the temperature carefully during the oxidation step. |
| Epoxidation/Ring-Opening | Diol formation (from hydrolysis of the epoxide), regioisomers of the amino alcohol. | Ensure anhydrous conditions to prevent diol formation. The choice of nucleophile and catalyst can influence the regioselectivity of the ring-opening. |
| Reductive Amination | Over-alkylation of the amine, incomplete reduction of the imine intermediate. | Use a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are less likely to reduce the starting ketone.[15] |
FAQ 3: How can I effectively purify the final product and its intermediates?
Purification of these polar amino alcohols can be challenging.
-
Intermediates: For less polar intermediates, such as an N-acetylated derivative from a Ritter reaction, standard silica gel column chromatography is often effective.
-
Final Product (Free Base): The free base of 5-Aminobicyclo[2.2.1]heptan-2-ol is a polar compound. It may be amenable to silica gel chromatography using a polar eluent system (e.g., dichloromethane/methanol/ammonium hydroxide). Alternatively, purification via an ion-exchange resin can be very effective.
-
Hydrochloride Salt: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/diethyl ether.
III. Troubleshooting Guide
Problem 1: Low or No Product Yield
A low or non-existent yield is a common issue that can stem from various factors. This decision tree can help diagnose the root cause.
Sources
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- 2. 1818847-48-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 7. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 8. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 9. Ritter reaction - Wikipedia [en.wikipedia.org]
- 10. Ritter Reaction [organic-chemistry.org]
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- 12. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 13. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
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- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting common issues in the synthesis of bicyclo[2.2.1]heptane derivatives.
Welcome to the technical support center for the synthesis of bicyclo[2.2.1]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and important structural motif. The bicyclo[2.2.1]heptane core, often referred to as the norbornane skeleton, is a prevalent feature in numerous natural products and pharmaceutical agents due to its rigid, sterically defined framework.
The primary route to this bicyclic system is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (commonly cyclopentadiene) and a suitable dienophile. While elegant and powerful, this reaction can present several challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and resolve common issues encountered during your experiments.
Troubleshooting Guide: A Logical Approach to Common Issues
When a synthesis of a bicyclo[2.2.1]heptane derivative does not proceed as expected, a systematic approach to troubleshooting is crucial. The following flowchart provides a logical pathway to identify and resolve the most common problems.
Caption: Troubleshooting flowchart for bicyclo[2.2.1]heptane synthesis.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q: My Diels-Alder reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
A: Low yield is one of the most common frustrations in synthesizing bicyclo[2.2.1]heptane derivatives. Several factors can contribute to this issue:
-
Purity and Reactivity of Reactants:
-
Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. Freshly "cracked" dicyclopentadiene is essential for a successful reaction. This is achieved by a retro-Diels-Alder reaction at high temperatures.[1]
-
Dienophile Reactivity: The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of the reactants. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.[2][3] If your dienophile is electron-rich, the reaction may be sluggish.
-
Stoichiometry: Ensure the limiting reagent is correctly identified and that the stoichiometry is accurate.[4]
-
-
Reaction Conditions:
-
Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy.[2] However, excessively high temperatures can favor the reverse reaction, the retro-Diels-Alder, leading to decomposition of the product.[5][6][7] The optimal temperature is a balance between reaction rate and product stability.
-
Solvent: The choice of solvent can influence reaction rates. While the Diels-Alder reaction can be performed neat, solvents are often used to ensure homogeneity. Non-polar solvents are common, but for certain reactions, polar solvents or even aqueous conditions can have a beneficial effect.
-
-
The Retro-Diels-Alder (rDA) Reaction: The Diels-Alder reaction is reversible, and the reverse process is known as the retro-Diels-Alder reaction.[5][6] This is particularly relevant at elevated temperatures. If your product is thermally labile, it may be decomposing back to the starting materials. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.
Experimental Protocol: Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus.
-
Add dicyclopentadiene to the distillation flask.
-
Heat the flask to approximately 170-180 °C.
-
Collect the cyclopentadiene monomer, which distills at around 40-42 °C.
-
The freshly cracked cyclopentadiene should be used immediately as it will start to dimerize again.
-
Issue 2: Poor Stereoselectivity (Endo/Exo Isomer Ratio)
Q: I am obtaining a mixture of endo and exo isomers, but I need to selectively synthesize one over the other. How can I control the stereoselectivity of the Diels-Alder reaction?
A: The stereochemical outcome of the Diels-Alder reaction is a critical aspect of synthesizing bicyclo[2.2.1]heptane derivatives. The formation of endo and exo products is governed by kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product (Endo): The endo product is often the kinetically favored product, meaning it is formed faster at lower temperatures. This is due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.
-
Thermodynamic Product (Exo): The exo product is typically the more thermodynamically stable isomer due to reduced steric hindrance. At higher temperatures, where the retro-Diels-Alder reaction can occur, an initial kinetic mixture may equilibrate to the more stable exo product.[8]
-
Caption: Kinetic vs. Thermodynamic control in Diels-Alder reactions.
-
Lewis Acid Catalysis: Lewis acids can significantly influence both the rate and stereoselectivity of the Diels-Alder reaction.[9][10] They coordinate to the dienophile, lowering its LUMO energy and often enhancing the preference for the endo product.[11][12] However, the choice of Lewis acid is critical, as some can favor the exo isomer.[12]
Table 1: Influence of Catalysts on Endo/Exo Selectivity
| Catalyst | Typical Effect on Selectivity | Rationale |
| None (Thermal) | Often a mixture, kinetically favors endo | Governed by secondary orbital interactions vs. steric hindrance. |
| Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄) | Generally increases endo selectivity | Enhanced secondary orbital interactions and stabilization of the endo transition state.[13] |
| Bulky Lewis Acids | May favor exo selectivity | Steric hindrance can override electronic preferences. |
Issue 3: Unexpected Side Reactions
Q: My reaction mixture contains unexpected byproducts. What are the common side reactions in bicyclo[2.2.1]heptane synthesis and how can I minimize them?
A: The formation of byproducts can complicate purification and reduce the yield of the desired product. Common side reactions include:
-
Polymerization:
-
Diene Polymerization: Cyclopentadiene, in particular, is prone to polymerization, especially in the presence of acid catalysts or upon prolonged heating.[14][15] Using freshly cracked cyclopentadiene and moderate reaction temperatures can mitigate this.
-
Dienophile Polymerization: Activated dienophiles, such as acrylates, can also polymerize under thermal or catalytic conditions. The addition of a radical inhibitor (if compatible with the reaction) can sometimes be beneficial.
-
-
Rearrangements: The bicyclo[2.2.1]heptane skeleton can be prone to rearrangements under certain conditions, particularly in the presence of strong acids. These rearrangements can lead to a mixture of constitutional isomers that are difficult to separate. Careful control of pH and the use of milder catalysts can help to avoid these issues. In some cases, sequential Diels-Alder/rearrangement sequences are developed intentionally to access diverse functionalized bicyclo[2.2.1]heptanes.[16]
-
Unexpected Stoichiometry: In some specific cases, such as the reaction of norbornene with tetrazines, unexpected 1:2 stoichiometric products have been observed.[17] Careful characterization of all products is essential to identify such occurrences.
Issue 4: Purification and Characterization Challenges
Q: I am having difficulty purifying my bicyclo[2.2.1]heptane derivative and confirming its structure. What are the recommended methods?
A: The purification and characterization of these rigid, often volatile, compounds can be challenging.
-
Purification:
-
Column Chromatography: This is a common method for separating endo and exo isomers, as well as removing impurities.[16][18] However, for highly reactive derivatives, this may not be suitable.[19]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Distillation: For liquid products, distillation (including bulb-to-bulb or Kugelrohr) can be used for purification.[16]
-
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure and stereochemistry of bicyclo[2.2.1]heptane derivatives. The coupling constants between bridgehead protons and protons on the C5/C6 carbons can often distinguish between endo and exo isomers.[8] 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are also powerful tools for unambiguous structure elucidation.[16]
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule.
-
References
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Wikipedia. Retro-Diels–Alder reaction. [Link]
-
Fiveable. Retro-Diels-Alder reaction Definition. [Link]
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Grokipedia. Retro-Diels–Alder reaction. [Link]
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Kotha, S., Banerjee, S., Patil, M. P., & Sunoj, R. B. (2006). Retro Diels–Alder reaction under mild conditions: experimental and theoretical studies. Organic & Biomolecular Chemistry, 4(10), 1874-1877. [Link]
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Wikipedia. Diels–Alder reaction. [Link]
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Fernández, I., & Bickelhaupt, F. M. (2014). How Lewis acids catalyze Diels–Alder reactions. Chemistry–A European Journal, 20(29), 8936-8944. [Link]
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Lin, H. C., Zhang, Y., Chen, Y., & Xu, J. (2024). Synthesis and Thermo-Selective Recycling of Diels-Alder Cyclopentadiene Thermoplastics. Journal of the American Chemical Society. [Link]
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Kotha, S., Banerjee, S., & Patil, M. P. (2006). Retro Diels-Alder reaction under mild conditions: Experimental and theoretical studies. Request PDF. [Link]
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Burnell, D. J., & Valenta, Z. (1991). π-Facial stereoselectivity in the Diels–Alder reactions of a rigid carbocyclic diene: spiro (bicyclo [2.2. 1] heptane-2, 1'-[6][20] cyclopentadiene). Canadian Journal of Chemistry, 69(1), 179-183. [Link]
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Fallis, A. G., & Lu, Y. F. (1995). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]
-
Quora. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?[Link]
-
Tamariz, J., & Vogel, P. (1981). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo [2.2. n] α-ketol adducts. Tetrahedron, 37(14), 2583-2591. [Link]
-
Kumar, A., & Singh, V. K. (2015). Lewis acid catalyst system for Diels–Alder reaction. Journal of chemical sciences, 127(11), 1937-1941. [Link]
-
Van der Heijden, N. W., Van der Vlugt, J. I., & Bickelhaupt, F. M. (2020). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry–A European Journal, 26(67), 15479-15487. [Link]
- Technical Support Center: Bicyclo[2.2.1]heptane Synthesis Scale-Up.
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Roy, V., et al. (2023). Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. [Link]
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Eng, K. K. (2012). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. [Link]
-
Self, C. A. (2018). KINETICS OF DIELS-ALDER REACTIONS OF CYCLOPENTADIENE WITH FEED IMPURITIES. [Link]
-
Bartlett, P. D., & Schneider, A. (1946). Some Chlorine Derivatives of Norbornane (Bicyclo [2.2. 1] heptane). Journal of the American Chemical Society, 68(1), 6-8. [Link]
-
Büchi, G., & Wüest, H. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo [2.2. 1] heptane Derivatives and Revision of Their Relative Configuration. The Journal of organic chemistry, 79(12), 5641-5649. [Link]
-
Gacs-Baitz, E., et al. (2001). Synthesis of (±)-1-Phenyl-2-azabicyclo [2.2. 1] heptane Derivatives-Novel NK 1 Receptor Ligands. Arkivoc, 2001(7), 11-20. [Link]
-
Mykhailiuk, P. K. (2022). Bicyclo [mnk] alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]
-
ResearchGate. Bicyclo[2.2.1]heptane compounds studied.[Link]
-
Lightner, D. A., et al. (2005). 2-Chlorobicyclo [2.2. 1] hept-5-ene-2-carboxamide and its absolute configuration. Tetrahedron: Asymmetry, 16(14), 2413-2420. [Link]
- Google Patents. Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid.
-
Stille, J. K., & Plummer, L. (1961). Polymerization by the Diels-Alder Reaction. The Journal of Organic Chemistry, 26(10), 4026-4029. [Link]
- Google Patents. Process for preparing bicylo[2.2.
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ResearchGate. Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. [Link]
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Reddit. In a Diels-Alder Reaction, what is considered the limiting reagent?[Link]
-
The Diels-Alder Cycloaddition Reaction. [Link]
-
Diels-Alder Reaction. [Link]
-
Wang, Y., et al. (2024). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
D’Amato, P., et al. (2015). Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. Chemical Science, 6(4), 2296-2303. [Link]
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IslandScholar. Synthesis of polynorbornene with aliphatic and aromatic side-chains. [Link]
-
Ohta, A., et al. (1998). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Journal of the Korean Chemical Society, 42(5), 543-546. [Link]
-
Master Organic Chemistry. Diels Alder Practice Problems. [Link]
-
Chemistry Steps. Diels Alder Reaction in Organic Synthesis Practice Problems. [Link]
-
Lin, C. C., et al. (2022). Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels. Polymer Chemistry, 13(20), 2913-2922. [Link]
-
Chen, B., et al. (2016). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science, 7(8), 5318-5329. [Link]
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Technical Support Center: Chromatographic Purification of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Welcome to the technical support center for the chromatographic purification of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex challenges encountered during the purification of this unique polar compound.
This compound is a bicyclic amino alcohol, a class of compounds that presents distinct challenges in chromatography due to its high polarity, basic primary amine, and hydroxyl groups. Its hydrochloride salt form further influences its behavior in solution and on stationary phases. This guide provides a structured approach to method development and troubleshooting, grounded in established chromatographic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful purification strategy.
Q1: What is the most suitable chromatographic mode for purifying this compound?
A1: Due to its high polarity, traditional Reversed-Phase (RP) chromatography is often unsuitable, as the analyte will have little to no retention and elute in the solvent front.[1][2] The most effective mode is Hydrophilic Interaction Liquid Chromatography (HILIC) .[3][4][5] HILIC utilizes a polar stationary phase (like silica or polar-bonded phases) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer.[1][3] This setup facilitates the retention of highly polar compounds like 5-Aminobicyclo[2.2.1]heptan-2-ol.[2][5]
Other potential, though often more complex, options include:
-
Ion-Pair Chromatography (IPC): This technique can be used in a reversed-phase system. An ion-pairing reagent (e.g., a long-chain sulfonic acid) is added to the mobile phase to form a neutral, more hydrophobic complex with the protonated amine, thereby increasing its retention on a C18 column.[6][7][8] However, IPC methods can be difficult to make compatible with mass spectrometry (MS) and may require dedicating a column to the method.[4][7]
-
Mixed-Mode Chromatography (MMC): Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for polar and charged analytes.
Q2: How do I select an appropriate column for HILIC purification?
A2: The choice of HILIC stationary phase is critical. For a basic compound like 5-Aminobicyclo[2.2.1]heptan-2-ol, several options exist. A good starting point is an unbonded silica column. However, various bonded phases can offer different selectivity and better peak shapes.
| Stationary Phase | Primary Interaction Mechanism(s) | Advantages for Polar Amines | Considerations |
| Bare Silica | Partitioning, Hydrogen Bonding | Readily available, well-understood retention. | Surface silanols can be acidic, potentially causing peak tailing with basic analytes.[9] |
| Amide/Asparagine | Partitioning, Dipole-Dipole | Reduced silanol activity compared to bare silica, often leading to improved peak shape for bases. | Can provide different selectivity compared to silica. |
| Diol | Partitioning, Hydrogen Bonding | Good for general-purpose HILIC, less acidic than bare silica.[10] | May offer less retention for some highly polar compounds compared to other phases. |
| Zwitterionic | Partitioning, Electrostatic Interaction | Excellent for separating charged compounds and can provide very sharp peaks. | Retention can be highly sensitive to mobile phase pH and buffer concentration. |
Q3: What are the recommended starting conditions for a HILIC mobile phase?
A3: In HILIC, water is the strong, eluting solvent.[1] A typical starting gradient would be:
-
Mobile Phase A (Aqueous): 10-20 mM Ammonium Formate or Ammonium Acetate in Water, pH adjusted to 3.0-4.5. The buffer is crucial for consistent retention and good peak shape.
-
Mobile Phase B (Organic): Acetonitrile.
-
Starting Gradient: 95% B, decreasing to 60-70% B over 10-15 column volumes.
-
Rationale: The high initial organic content ensures the analyte is retained on the hydrated stationary phase.[5] The acidic buffer ensures the primary amine is consistently protonated, preventing peak splitting and improving peak shape. Ammonium formate/acetate are volatile and ideal for methods that will be transferred to LC-MS for analysis.[11]
Q4: How can I detect this compound, as it lacks a strong chromophore?
A4: The bicycloalkane structure lacks significant UV absorbance. Therefore, standard UV detection at wavelengths like 254 nm will be ineffective. The following detection methods are recommended:
-
Low-Wavelength UV (195-210 nm): While not highly sensitive, some absorbance from the amine functional group may be detectable at very low wavelengths.[12] However, this requires extremely pure mobile phase solvents to minimize baseline noise.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and is an excellent choice for this compound. It is gradient-compatible and provides a response proportional to the mass of the analyte.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity and a consistent response for non-volatile compounds.
-
Mass Spectrometry (MS): This is the most sensitive and specific detection method. It provides mass confirmation of the target compound and any impurities. ESI+ mode would be ideal for detecting the protonated molecule.
-
Refractive Index (RI) Detector: RI can be used but is not compatible with gradient elution, severely limiting its utility for method development and purification.
-
Derivatization: Pre- or post-column derivatization with a UV-active or fluorescent tag (like OPA or FMOC) can be employed, but this adds complexity to the sample preparation and analysis.[12][13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your purification experiments.
Q5: My peak for 5-Aminobicyclo[2.2.1]heptan-2-ol is showing severe tailing. What is the cause and how can I fix it?
A5: Peak tailing for basic compounds like this is a very common issue.[14] It is primarily caused by strong, undesirable interactions between the positively charged amine group and negatively charged, acidic sites on the stationary phase (e.g., deprotonated silanols on a silica surface).[9]
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of basic analytes.
-
Cause 1: Secondary Silanol Interactions: The primary amine (a Lewis base) interacts strongly with acidic silanol groups on the silica surface.
-
Solution A: Lower Mobile Phase pH: By adding an acid (e.g., formic acid, acetic acid) to the aqueous mobile phase to achieve a pH of 3-4.5, you ensure the amine is fully protonated (R-NH3+) and the surface silanols are mostly protonated (Si-OH), minimizing strong ionic interactions.
-
Solution B: Increase Buffer Concentration: Increasing the concentration of the buffer salt (e.g., ammonium formate) can help shield the active sites on the stationary phase, leading to a more symmetric peak shape. Try increasing from 10 mM to 20 or 30 mM.
-
-
Cause 2: Inappropriate Stationary Phase: A highly acidic silica surface will exacerbate tailing.
-
Solution: Change Column: Switch to a column with a less acidic surface, such as an amide- or diol-bonded phase, or a modern, base-deactivated silica column designed specifically for polar analytes and bases.[9]
-
Q6: I have poor resolution between my target compound and a closely eluting impurity. How can I improve the separation?
A6: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of the separation.
-
Optimize the Organic Solvent: While acetonitrile is the standard HILIC solvent, try replacing a small portion of it (5-10%) with another solvent like methanol or isopropanol. This can alter the selectivity and may resolve the co-eluting peaks.
-
Change the Buffer pH: A small change in pH can alter the ionization state of impurities, especially if they have acidic or basic functional groups, leading to a shift in their retention time relative to your target analyte.
-
Modify the Stationary Phase: The most powerful way to change selectivity is to switch to a different HILIC column.[3] If you are using a bare silica column, try an amide or zwitterionic phase. The different surface chemistry will provide different interactions and likely resolve the peaks.
-
Reduce Temperature: Lowering the column temperature (e.g., from 30°C to 20°C) can sometimes increase retention and improve resolution, although it will also increase backpressure.
Q7: My analyte recovery is low after purification. What are the potential causes?
A7: Low recovery can stem from several issues, from sample preparation to irreversible adsorption on the column.
-
Irreversible Adsorption: As a primary amine, the compound can strongly and sometimes irreversibly bind to highly active, acidic sites on the column, especially with a new, unconditioned silica column.
-
Solution: Before injecting your sample, flush the column with a high-aqueous, high-buffer mobile phase. Consider making several injections of a blank or a sacrificial basic compound to "passivate" the active sites.
-
-
Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. For HILIC, the injection solvent should ideally match the initial mobile phase conditions (i.e., high organic content). Injecting a sample dissolved in a purely aqueous solution can cause poor peak shape and potential precipitation on the column.
-
Analyte Degradation: While 5-Aminobicyclo[2.2.1]heptan-2-ol is generally stable, highly acidic or basic conditions on the column surface could potentially cause degradation.[15] Using buffered mobile phases and high-quality, deactivated columns minimizes this risk.
Part 3: Experimental Protocol
Protocol: Preparative HILIC Purification of this compound
This protocol provides a robust starting point for purifying gram-scale quantities of the target compound.
1. Materials and Equipment:
-
Preparative HPLC system with gradient capability.
-
ELSD, CAD, or MS detector.
-
Fraction collector.
-
Silica or Amide-based preparative HILIC column (e.g., 20 x 250 mm, 10 µm).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Ammonium Formate (LC-MS grade).
-
Formic Acid (LC-MS grade).
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Dissolve ammonium formate in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): 100% Acetonitrile.
3. Sample Preparation:
-
Dissolve the crude this compound in a solvent mixture that mimics the initial mobile phase conditions (e.g., 95:5 ACN:Water) to a concentration of 10-50 mg/mL.
-
Ensure the sample is fully dissolved. If not, adjust the solvent composition or sonicate briefly. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Method:
-
Column: Silica-based HILIC column (20 x 250 mm, 10 µm).
-
Flow Rate: 18 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 1-5 mL (depending on concentration and column loading).
-
Detection: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM) or as appropriate for the detector used.
-
Gradient Program:
Time (min) %A (Aqueous) %B (ACN) 0.0 5 95 20.0 30 70 22.0 5 95 | 27.0 | 5 | 95 |
5. Post-Run Procedure:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by an analytical HPLC method.
-
Pool the pure fractions and remove the solvent via rotary evaporation or lyophilization to obtain the purified product.
-
Wash the column with 50:50 Water:Acetonitrile for 5 column volumes, followed by storage in 100% Acetonitrile.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Subbarao, P.S., Kumar, B.K. & Kumar, P.V. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society, 58(4), 437-445. [Link]
-
Biotage. What can I use to purify polar reaction mixtures?. [Link]
-
Chromatography Forum. Amines-Ion Pairing. [Link]
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SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
Chrom Tech, Inc. Tackling Common Challenges in Chromatography. [Link]
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Scirp.org. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. [Link]
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Chromatography Forum. Problems with low level amines by GC-FID. [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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University of Wisconsin-La Crosse. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]
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Chromatography Forum. Detecting Primary Amines. [Link]
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Chiral Technologies. Amino Acid Database. [Link]
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Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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YouTube. HPLC column stationary phase polarity in decreasing order. [Link]
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ScienceDirect. Norbornane-based nucleoside and nucleotide analogues locked in North conformation. [Link]
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Thieme. 4. By Ring Contraction. [Link]
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LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
- Google Patents. US20210155606A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors.
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- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 15. aksci.com [aksci.com]
Identification of byproducts in 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride reactions
Welcome to the technical support center for reactions involving 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm performing an N-acylation/N-alkylation and my yield is low with multiple spots on my TLC. What are the most likely byproducts?
A1: When functionalizing the primary amine of 5-Aminobicyclo[2.2.1]heptan-2-ol, several side reactions can occur due to the presence of the secondary alcohol. The most common byproducts are:
-
O-Functionalized Byproducts: The hydroxyl group can compete with the amine as a nucleophile, leading to O-acylation or O-alkylation. This is especially prevalent if the amine is protonated (as the hydrochloride salt) and a base is used to free the amine, which can also deprotonate the alcohol.[1][2]
-
Di-substituted Products: Both the amine and the hydroxyl group can react, leading to N,O-di-acylated or N,O-di-alkylated species. This often occurs if an excess of the electrophile is used.
-
Intramolecular Cyclization Products: Under certain conditions (e.g., heat, catalysis), the amine and alcohol can react intramolecularly to form bridged heterocyclic structures like oxazines.[3][4][5]
-
Wagner-Meerwein Rearrangement Products: The bicyclo[2.2.1]heptane (norbornane) skeleton is highly susceptible to skeletal rearrangements via a carbocation intermediate.[6] This is a critical consideration if your reaction conditions are acidic or capable of generating a carbocation (e.g., dehydration attempts, certain substitution reactions). The rearrangement alters the core carbon framework, leading to isomeric byproducts that can be difficult to separate.[7][8][9]
-
Dehydration Products: Under strong acidic conditions and/or heat, elimination of the alcohol can occur to form an alkene, bicyclo[2.2.1]hept-5-en-2-amine.
Q2: Why is my reaction forming an O-acylated byproduct instead of the desired N-acyl product?
A2: The selectivity between N-acylation and O-acylation is a classic challenge in amino alcohol chemistry. Several factors govern the outcome:
-
Nucleophilicity: While amines are generally more nucleophilic than alcohols, the specific reaction conditions can alter this. If the amine is protonated, its nucleophilicity is suppressed, allowing the neutral (and therefore more nucleophilic) alcohol to react.
-
Base: The choice and amount of base are critical. Using a hindered or mild base in a quantity just sufficient to neutralize the hydrochloride salt can favor N-acylation. An excess of a strong base can deprotonate the alcohol, increasing its nucleophilicity and promoting O-acylation.[10]
-
Reagent Addition: Adding the acylating agent to a mixture of the amino alcohol and base allows for in situ formation of the free amine, which can then react immediately and selectively.
Q3: My LC-MS shows a product with the correct mass, but the NMR is inconsistent with the expected structure. Could it be a rearrangement?
A3: Yes, this is a strong possibility. The Wagner-Meerwein rearrangement is a facile process in the bicyclo[2.2.1]heptane system.[6][11] It proceeds through a 1,2-alkyl shift in a carbocation intermediate, leading to a thermodynamically more stable carbocation. The resulting product is a constitutional isomer with the same molecular weight but a different carbon skeleton. Such rearrangements are often triggered by acidic conditions (Lewis or Brønsted acids) or any condition that promotes the formation of a carbocation at C2.[7][9] Confirming the structure of a rearranged product requires detailed 2D NMR analysis (COSY, HSQC, HMBC).[12]
Q4: How can I prevent the formation of these byproducts from the start?
A4: Proactive measures can significantly improve reaction outcomes:
-
Protecting Groups: The most robust strategy is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the N-functionalization. This temporarily removes the competing nucleophile from the equation.
-
Condition Optimization:
-
Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the amino alcohol relative to the electrophile to minimize di-substitution.
-
pH Control: Maintain neutral or slightly basic conditions to avoid Wagner-Meerwein rearrangements. Buffer your reaction if necessary.
-
-
Selective Reagents: For N-acylations, using mixed anhydrides can improve selectivity for the amine over the alcohol.[1][2] For N-alkylations, reductive amination is often more selective than direct alkylation with alkyl halides.
Troubleshooting Guide: A Systematic Approach to Byproduct Identification
When a reaction does not proceed as expected, a systematic analytical approach is crucial for identifying the source of the problem.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing issues in your reaction.
Caption: A logical workflow for identifying unknown byproducts.
Potential Side Reaction Pathways
Understanding the potential reactivity of the starting material is key to hypothesizing byproduct structures.
Caption: Common reaction pathways for 5-Aminobicyclo[2.2.1]heptan-2-ol.
Table 1: Common Byproducts and Their Molecular Weights
When analyzing your LC-MS data, look for masses corresponding to these potential structures. (Note: Masses are for the free base).
| Byproduct Type | Example Reaction | Molecular Formula (Free Base) | Monoisotopic Mass (Da) |
| Starting Material | - | C₇H₁₃NO | 127.0997 |
| N-Acetylation | Acetic Anhydride | C₉H₁₅NO₂ | 169.1103 |
| O-Acetylation | Acetic Anhydride | C₉H₁₅NO₂ | 169.1103 |
| N,O-Diacetylation | Acetic Anhydride | C₁₁H₁₇NO₃ | 211.1208 |
| N-Monobenzylation | Benzyl Bromide | C₁₄H₁₉NO | 217.1467 |
| Dehydration | Acid/Heat | C₇H₁₁N | 109.0891 |
| Intramolecular Cyclization | Dehydration | C₇H₁₁N | 109.0891 |
| Rearranged Product | Acid | C₇H₁₃NO | 127.0997 |
Experimental Protocols for Byproduct Identification
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the most powerful tool for rapidly assessing the composition of your crude reaction mixture.
-
Sample Preparation:
-
Take a ~0.1 mg sample of your crude reaction mixture.
-
Dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water). If your sample contains solids, centrifuge or filter it.
-
Perform a serial dilution if the initial concentration is too high for the detector.
-
-
Chromatographic Method:
-
Given the polar nature of the analyte and potential byproducts, Hydrophilic Interaction Chromatography (HILIC) is often more effective than standard reverse-phase (C18) chromatography.[13][14]
-
Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[13]
-
Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Scan for the [M+H]⁺ ions of your expected product and potential byproducts listed in Table 1.
-
Interpretation: The presence of unexpected masses that correspond to the list of potential byproducts provides strong evidence for their formation. The relative peak areas can give a rough estimate of their abundance.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Once a byproduct is isolated, NMR is essential for definitive structural confirmation. The rigid bicyclic system gives rise to complex but highly informative spectra.
-
Sample Preparation:
-
Isolate the byproduct of interest using flash column chromatography or preparative HPLC.
-
Dissolve 5-10 mg of the pure byproduct in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
-
Data Acquisition:
-
¹H NMR: Provides information on the proton environment. Look for the disappearance of the -OH or -NH₂ protons, or the appearance of new signals (e.g., acetyl methyl group at ~2 ppm, benzyl group at ~7.3 ppm).
-
¹³C NMR: Provides information on the carbon skeleton. Changes in chemical shifts, particularly for C2 and C5 (the carbons bearing the functional groups), are indicative of a reaction at those sites. A skeletal rearrangement will cause significant changes throughout the entire spectrum.[15]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure, especially in the case of a suspected rearrangement.
-
COSY identifies proton-proton coupling networks.
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework.
-
-
References
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J. G. de Vries, Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols, ResearchGate, 2013. [Online]. Available: [Link]
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A. D. Kouvelas, M. G. Kallitsakis, I. N. Lykakis, Intramolecular cyclization of amino alcohols catalyzed by SnCl2 catalysis or under acidic conditions for the synthesis of bi- and tri-cyclic fused N,O-acetals, ResearchGate, N.D. [Online]. Available: [Link]
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D. A. Lanfranchi, M. Vellutini, P. Bradesi, F. Tomi, Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3, ResearchGate, 2010. [Online]. Available: [Link]
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S. R. Angle, K. N. Findeiss, Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates, PMC, 2008. [Online]. Available: [Link]
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Chemistry LibreTexts, 30.1: Wagner-Meerwein Rearrangements, Chemistry LibreTexts, 2019. [Online]. Available: [Link]
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M. Gallo, A. C. B. Burtoloso, Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis, Frontiers in Chemistry, 2019. [Online]. Available: [Link]
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Grokipedia, Wagner–Meerwein rearrangement, Grokipedia, N.D. [Online]. Available: [Link]
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M. A. Gonzalez, R. A. B. O'Brien, R. A. Pilli, Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2, Beilstein Journal of Organic Chemistry, 2018. [Online]. Available: [Link]
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A. P. P. van der Veen, A. J. Minnaard, J. G. de Vries, Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions, ResearchGate, 2019. [Online]. Available: [Link]
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W. I. C. Rijksen, E. A. T. A. van den Dungen, E. A. J. C. Lange, J. G. de Vries, Direct N-alkylation of unprotected amino acids with alcohols, PMC, 2017. [Online]. Available: [Link]
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E. V. Kondrashov, M. P. Polovkova, N. V. Gubar, I. Y. Bagryanskaya, Y. V. Gatilov, T. V. Rybalova, V. A. Barkhash, Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, Molecules, 2018. [Online]. Available: [Link]
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J. Liu, X. Wang, Y. Zhang, Y. Zhang, J. Xu, Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration, PubMed, 2014. [Online]. Available: [Link]
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Wikipedia, Wagner–Meerwein rearrangement, Wikipedia, 2023. [Online]. Available: [Link]
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Z. Zhang, Y. Wang, B. Chen, Z. Lu, Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition, The Journal of Organic Chemistry, 2023. [Online]. Available: [Link]
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K. Tori, M. Ohtsuru, T. Hanafusa, N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[3][4][4]HEPTANE DERIVATIVES, Canadian Journal of Chemistry, 1967. [Online]. Available: [Link]
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W. I. C. Rijksen, E. A. T. A. van den Dungen, E. A. J. C. Lange, J. G. de Vries, Direct N-alkylation of unprotected amino acids with alcohols, ResearchGate, 2017. [Online]. Available: [Link]
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CHEMSHEETS.co.uk, ACYLATION of ALCOHOLS / AMINES, CHEMSHEETS.co.uk, 2016. [Online]. Available: [Link]
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F. A. Oliynyk, F. I. Guseinov, Cage-like amino alcohols. synthesis, reactions, and application, ResearchGate, 2021. [Online]. Available: [Link]
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Organic Chemistry Portal, Synthesis of 1,2-amino alcohols, Organic Chemistry Portal, N.D. [Online]. Available: [Link]
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D. Alm, Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis, Diva-Portal.org, 2005. [Online]. Available: [Link]
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MicroSolv Technology Corporation, Sugars, Sugar Alcohols & Amino Acids Separation with LCMS, MicroSolv Technology Corporation, N.D. [Online]. Available: [Link]
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University of Malaya Students' Repository, CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS, University of Malaya, N.D. [Online]. Available: [Link]
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- H. B. Lazrek, M. Taourirte, T. O. S. Saadi, J. L. Barascut, J. L. Imbach, An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions, N.D. [Online]. Available: [https://www.researchgate.
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A. A. Shaikh, A. S. Jadhav, P. N. Joshi, Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst, Scientific Research Publishing, 2011. [Online]. Available: [Link]
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PubChem, Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-propanoate, PubChem, N.D. [Online]. Available: [Link]
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NIST, Bicyclo[2.2.1]heptan-2-ol, NIST Chemistry WebBook, N.D. [Online]. Available: [Link]
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Z. Liu, W. Zhang, S. Li, H. Wang, Y. Zhang, A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea, Molecules, 2023. [Online]. Available: [Link]
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Baitai Paike Biotechnology, LC-MS Amino Acid Analysis, Baitai Paike Biotechnology, N.D. [Online]. Available: [Link]
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Agilent, Methods for the Analysis of Underivatized Amino Acids by LC/MS, Agilent, 2017. [Online]. Available: [Link]
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Restek, 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma, Restek, 2021. [Online]. Available: [Link]
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Technical Support Center: Enhancing Stereoselectivity with 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Welcome to the technical support guide for 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral auxiliary to control stereochemical outcomes in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your reactions for maximal stereoselectivity and yield.
The rigid, cage-like structure of the bicyclo[2.2.1]heptane (also known as norbornane) scaffold is the cornerstone of this auxiliary's effectiveness.[1][2] By temporarily installing this stereogenic unit onto your substrate, you create a sterically defined environment that can direct subsequent bond formations with high precision.[3] This guide will walk you through its application, from initial setup to final product release.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling, properties, and fundamental role of this compound.
Q1: What is this compound and how does it induce stereoselectivity? A: this compound is a chiral amino alcohol.[4] It functions as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[3][5] Its rigid bicyclic framework creates a significant steric bias. When attached to a prochiral substrate (e.g., as an amide), it effectively blocks one of the two reactive faces of an intermediate, such as an enolate. This forces an incoming reagent (e.g., an electrophile) to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.
Q2: What are the key physical and chemical properties of this compound? A:
-
Molecular Formula: C₇H₁₄ClNO[4]
-
Molecular Weight: 163.65 g/mol [6]
-
Appearance: Typically a beige or off-white solid powder.[7]
-
Stability: The compound is stable under normal laboratory conditions but should be kept away from strong oxidizing agents.[7][8]
-
Solubility: Solubility information is not widely published; empirical determination in your reaction solvent is recommended.
Q3: What are the proper safety and handling procedures for this reagent? A: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] Standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry place.[9]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[7][8]
Part 2: Core Experimental Protocols
Here we provide detailed, step-by-step methodologies for the key stages of using this chiral auxiliary. The causality behind each step is explained to empower you to adapt these protocols to your specific system.
Experimental Workflow Overview
The overall strategy follows a three-step sequence: attachment, diastereoselective reaction, and cleavage. This process allows the chiral auxiliary to guide the formation of a new stereocenter on the substrate before being removed and potentially recycled.
Protocol 1: Attachment of the Chiral Auxiliary (Amide Formation)
-
Objective: To covalently bond the chiral auxiliary to a prochiral carboxylic acid substrate.
-
Rationale: Converting the carboxylic acid to an amide provides the necessary functionality for subsequent stereocontrolled reactions, such as enolate formation.
-
Acid Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the solution to 0 °C. Add an activating agent such as oxalyl chloride (1.2 eq) or a carbodiimide (e.g., DCC, 1.1 eq) with a catalyst like DMAP (0.1 eq). Stir for 1-2 hours to form the reactive acid chloride or activated ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.5 eq) in anhydrous DCM. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Coupling: Slowly add the amine solution from Step 2 to the activated acid from Step 1 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting chiral amide via column chromatography.
Protocol 2: Diastereoselective Enolate Alkylation
-
Objective: To create a new C-C bond and set a new stereocenter with high diastereoselectivity.
-
Rationale: The rigid auxiliary will shield one face of the enolate formed from the amide. The choice of base and reaction conditions is critical for controlling enolate geometry and preventing side reactions.[3]
-
Enolate Formation: Dissolve the purified chiral amide (1.0 eq) from Protocol 1 in anhydrous THF in an oven-dried flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq).[3] Stir at -78 °C for 1 hour. The low temperature is crucial for maintaining the kinetic stability of the enolate and maximizing selectivity.[10]
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to 6 hours depending on the substrate and electrophile.
-
Workup & Purification: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography to isolate the alkylated adduct.
Protocol 3: Cleavage and Recovery of the Auxiliary
-
Objective: To remove the chiral auxiliary and isolate the enantioenriched product.
-
Rationale: The cleavage conditions must be chosen to efficiently break the amide bond without causing epimerization of the newly formed stereocenter or other unwanted side reactions.
-
Hydrolysis: Dissolve the purified alkylated adduct (1.0 eq) in a suitable solvent mixture, such as THF/H₂O. Add a hydrolyzing agent. For acid-labile products, use a base like lithium hydroxide (LiOH, 4.0 eq). For base-labile products, an acidic hydrolysis (e.g., 4M H₂SO₄) may be used.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Product Isolation: Once complete, adjust the pH of the solution to isolate your product. If you performed a basic hydrolysis, acidify the mixture to protonate the carboxylic acid product, then extract with an organic solvent.
-
Auxiliary Recovery: The water-soluble 5-Aminobicyclo[2.2.1]heptan-2-ol will remain in the aqueous layer. Basify the aqueous layer and extract with a suitable organic solvent to recover the auxiliary for reuse.
Part 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides solutions to common problems encountered during stereoselective reactions with this auxiliary.
Problem Area 1: Low Diastereoselectivity / Enantiomeric Excess
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I fix it?
A: Poor stereocontrol is a common but solvable issue. The root cause is often a loss of facial selectivity in the transition state. Here is a checklist of factors to investigate:
-
Reaction Temperature: This is the most critical parameter.[10] The energy difference between the two diastereomeric transition states is often small. Lowering the temperature (e.g., from -78 °C to -100 °C) can significantly favor the lower-energy pathway, thus increasing the diastereomeric excess (d.e.).
-
Base and Enolate Geometry: Incomplete or incorrect deprotonation can lead to mixtures of E/Z enolates or unreacted starting material, both of which can erode selectivity. Ensure your base (e.g., LDA) is freshly prepared or titrated. The use of additives like HMPA or LiCl can also influence enolate aggregation and, consequently, selectivity.
-
Solvent Choice: The solvent plays a key role in solvating the metal cation of the enolate and influencing the tightness of the transition state.[10] While THF is a standard choice, screening other solvents like 2-methyl-THF or toluene may reveal a better-organized transition state for your specific substrate.
-
Steric Mismatch: Ensure the electrophile is not too small, as this can reduce the effectiveness of the auxiliary's steric blocking. Conversely, an excessively bulky electrophile may introduce competing steric interactions.
Illustrative Data: Factors Affecting Diastereoselectivity
The following table provides illustrative examples of how changing reaction parameters can impact the outcome of a hypothetical alkylation reaction. Actual results will vary based on the specific substrate and electrophile.
| Entry | Base (eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | LDA (1.1) | THF | -40 | 85 : 15 |
| 2 | LDA (1.1) | THF | -78 | 95 : 5 |
| 3 | LDA (1.1) | THF | -100 | >98 : 2 |
| 4 | KHMDS (1.1) | THF | -78 | 90 : 10 |
| 5 | LDA (1.1) | Toluene | -78 | 88 : 12 |
Problem Area 2: Poor Reaction Yield
Q: My stereoselectivity is good, but my overall yield is low. Where am I losing material?
A: Low yields can stem from incomplete reactions, side reactions, or difficulties during purification.
-
Incomplete Deprotonation: If the enolate is not formed completely, you will recover starting material. Re-verify the concentration and purity of your base. Consider increasing the equivalents of base slightly (e.g., to 1.2 eq).
-
Side Reactions: The enolate is a strong base and can participate in side reactions, such as elimination if the electrophile is prone to it. Ensure the electrophile is added slowly at low temperature.
-
Product Instability: The product may be unstable to the workup or purification conditions. Consider a milder workup (e.g., buffering the quench solution) or alternative purification methods (e.g., crystallization instead of chromatography).
-
Difficult Auxiliary Cleavage: If the low yield is observed after the cleavage step, the hydrolysis conditions may be too harsh, causing product degradation. Screen different hydrolysis conditions (e.g., enzymatic cleavage, milder acids/bases, different temperatures).
Problem Area 3: Difficulty Removing the Chiral Auxiliary
Q: The amide bond is resistant to cleavage, or the reaction is causing decomposition/racemization of my product.
A: Amide bonds are notoriously stable, and their cleavage requires forcing conditions that can compromise the integrity of your product.
-
Resistant Amide: If standard LiOH or acid hydrolysis fails, more powerful methods may be needed. However, these increase the risk of side reactions. Consider reductive cleavage using reagents like LiAlH₄ (which will convert the resulting acid to an alcohol) or Birch reduction conditions if your molecule is compatible.
-
Epimerization/Racemization: The newly formed stereocenter, if alpha to a carbonyl, is susceptible to epimerization under harsh basic or acidic conditions. If this is observed, use milder, buffered conditions. Enzymatic hydrolysis can be an exceptionally mild and effective method for cleaving amides without affecting sensitive stereocenters.
-
Alternative Cleavage: Another strategy is to convert the amide to a thioamide, which is more easily hydrolyzed. Alternatively, using a reagent like Schwartz's reagent (Cp₂ZrHCl) followed by hydrolysis can sometimes cleave stubborn amides.
Part 4: References
This guide was compiled by synthesizing established principles of asymmetric synthesis and applying them to the specific structural features of this compound. The following resources provide foundational knowledge and specific data.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. labsolu.ca [labsolu.ca]
- 5. york.ac.uk [york.ac.uk]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Degradation pathways of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride under various conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS No. 1818847-48-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer troubleshooting guidance for experiments where its degradation may be a factor. As a key building block in medicinal chemistry, particularly for protein degraders, a thorough understanding of its stability profile is crucial for experimental design, data interpretation, and formulation development.[1][2]
This guide moves beyond simple data sheets to explain the chemical principles governing the compound's stability, empowering you to anticipate and mitigate potential degradation issues.
Section 1: Frequently Asked Questions (FAQs) - Quick Reference
Q1: What are the standard recommended storage conditions for this compound?
A: For long-term stability, the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3] While some suppliers suggest room temperature storage is acceptable for shorter periods, keeping it away from heat, moisture, and incompatible substances is paramount to preserving its integrity.[1][2][3]
Q2: What are the primary chemical incompatibilities I should be aware of?
A: The primary incompatibility is with strong oxidizing agents.[3] The secondary amine and alcohol functional groups are susceptible to oxidation. Additionally, due to the strained nature of the bicyclo[2.2.1]heptane core, the molecule can be sensitive to strongly acidic conditions, which may catalyze rearrangement reactions.[4] Exposure to strong bases should also be controlled, as they can deprotonate the hydrochloride salt and potentially facilitate elimination reactions.[4]
Q3: If the compound fully decomposes, what are the expected final breakdown products?
A: Under conditions of complete combustion or harsh thermal decomposition, the expected hazardous decomposition products are carbon oxides (CO, CO₂), hydrogen chloride (HCl), and nitrogen oxides (NOx).[3] These are the elemental constituents of the molecule and are not the subtle degradants you would typically track in a stability study.
Q4: Why is a forced degradation study necessary for this compound?
A: Forced degradation, or stress testing, is a critical component of pharmaceutical development.[5][6] These studies are essential to:
-
Identify Potential Degradants: Determine the likely degradation products that could form under various environmental stresses (acid, base, light, heat, oxidation).[7][8]
-
Elucidate Degradation Pathways: Understand the chemical mechanisms by which the molecule degrades.[7]
-
Develop Stability-Indicating Methods: Ensure that the analytical methods used (e.g., HPLC) can separate the intact drug from all potential degradation products, which is a regulatory requirement.[7][9][10]
-
Inform Formulation and Packaging: The data helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug product from degradation.[7]
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your research, focusing on the causality behind the observations.
Q: My HPLC analysis shows a new, major peak appearing after dissolving the compound in a mildly acidic buffer (pH < 4). What is the likely cause?
A: You are likely observing a classic Wagner-Meerwein rearrangement , a common reaction pathway for the bicyclo[2.2.1]heptane (also known as norbornane) scaffold, especially under acidic conditions.[4]
-
Causality: The rigid, strained structure of the bicyclic ring is susceptible to rearrangements that can lead to more stable carbocation intermediates.[4] The process is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule, forming a secondary carbocation. This carbocation can then undergo a hydride or alkyl shift to relieve ring strain, leading to a rearranged, and often more thermodynamically stable, isomeric product. This new isomer will have a different retention time in your HPLC analysis.
-
Troubleshooting Steps:
-
Confirm the Structure: If possible, isolate the new peak and perform structural elucidation (e.g., via LC-MS, NMR) to confirm if it is a structural isomer.
-
Adjust pH: Evaluate if your experiment can be performed at a higher pH (e.g., pH 5-6) where the acid-catalyzed rearrangement is significantly slower.
-
Control Temperature: Perform the experiment at the lowest effective temperature, as heat will accelerate the rearrangement.
-
Predicted Acid-Catalyzed Degradation Pathway
Caption: Predicted Wagner-Meerwein rearrangement pathway under acidic conditions.
Q: I'm observing significant degradation when using hydrogen peroxide (H₂O₂) in my reaction. Why is this compound so sensitive to oxidation?
A: this compound has two functional groups susceptible to oxidation: the secondary alcohol and the amino group. This dual reactivity is the reason for its sensitivity.
-
Causality:
-
Alcohol Oxidation: The secondary alcohol (-CHOH) can be readily oxidized to a ketone (=C=O), forming 5-aminobicyclo[2.2.1]heptan-2-one. This is a very common transformation.
-
Amine Oxidation: The amino group (-NH₂) can be oxidized through various stages to form hydroxylamines, nitroso compounds, or other related species.
-
-
Troubleshooting Steps:
-
Use Milder Oxidants: If your protocol allows, consider using a milder or more selective oxidizing agent.
-
Protecting Groups: For multi-step syntheses, consider protecting the amine or alcohol group before performing oxidation steps on other parts of a larger molecule.
-
Inert Atmosphere: If the degradation is suspected to be from autoxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize it.
-
Predicted Oxidative Degradation Pathways
Caption: Potential pathways for oxidative degradation of the compound.
Section 3: Standardized Protocols for Forced Degradation Studies
The following protocols are designed as a starting point for a comprehensive forced degradation study, based on general principles outlined by regulatory bodies.[6][9] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized and the primary degradation products are clearly identified.[6]
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting a forced degradation study.
Protocol 1: Acidic Hydrolysis
-
Principle: To assess degradation via acid-catalyzed hydrolysis and rearrangement.
-
Reagents: 1 M HCl, 1 M NaOH (for neutralization), Stock solution (1 mg/mL).
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C.
-
Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent volume of 1 M NaOH.
-
Dilute with mobile phase to the target analytical concentration.
-
Analyze via HPLC. If no degradation is seen, a stronger acid or higher temperature may be required.[6]
-
Protocol 2: Basic Hydrolysis
-
Principle: To assess degradation under alkaline conditions.
-
Reagents: 1 M NaOH, 1 M HCl (for neutralization), Stock solution (1 mg/mL).
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60 °C.
-
Withdraw aliquots at predetermined intervals.
-
Immediately neutralize the aliquot with an equivalent volume of 1 M HCl.
-
Dilute with mobile phase and analyze via HPLC.
-
Protocol 3: Oxidative Degradation
-
Principle: To induce degradation with an oxidizing agent.
-
Reagents: 3% Hydrogen Peroxide (H₂O₂), Stock solution (1 mg/mL).
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at predetermined intervals (oxidation can be rapid).
-
Dilute with mobile phase and analyze immediately via HPLC.
-
Protocol 4: Thermal Degradation
-
Principle: To assess the stability of the compound in solid and solution states at elevated temperatures.
-
Procedure (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat in a calibrated oven at a temperature above accelerated stability conditions (e.g., 80 °C).
-
At intervals, remove a sample, dissolve it to a known concentration, and analyze.
-
-
Procedure (Solution State):
-
Prepare a solution of the compound in a neutral solvent (e.g., water/methanol).
-
Heat the solution at 80 °C, ensuring the vial is sealed to prevent evaporation.
-
Withdraw aliquots at intervals, cool, and analyze.
-
Protocol 5: Photolytic Degradation
-
Principle: To assess stability upon exposure to light, following ICH Q1B guidelines.
-
Procedure:
-
Expose the solid compound and a solution of the compound to a light source providing a combination of UV and visible light (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Maintain a parallel set of samples protected from light (dark controls).
-
After exposure, prepare samples for analysis and compare them to the dark controls.
-
Section 4: Summary of Degradation Profile
The table below summarizes the expected behavior of this compound under various stress conditions, providing a predictive framework for your experiments.
| Stress Condition | Reagent/Parameters | Expected Degradation | Primary Mechanism / Products |
| Acidic Hydrolysis | 0.1 - 1 M HCl, 60-80 °C | Moderate to High | Wagner-Meerwein rearrangement to form structural isomers. |
| Basic Hydrolysis | 0.1 - 1 M NaOH, 60-80 °C | Low to Moderate | Potential for elimination reactions, though likely less significant than rearrangement. |
| Oxidation | 3% H₂O₂, Room Temp | High | Oxidation of the secondary alcohol to a ketone and/or oxidation of the amine group. |
| Thermal (Solid) | >80 °C | Low (if dry) | Decomposition at very high temperatures. |
| Thermal (Solution) | >80 °C | Low to Moderate | Potential for acceleration of other degradation pathways. |
| Photolytic | ICH Q1B Conditions | To be determined | Free radical mechanisms affecting various functional groups.[11] |
Section 5: References
-
AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from AK Scientific, Inc. website.
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
-
BenchChem (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Retrieved from BenchChem website.
-
Labsolu (n.d.). This compound. Retrieved from Labsolu website.
-
Hefnawy, M., et al. (2019). Analytical Method Validation as the First Step in Drug Quality Control. Semantic Scholar.
-
Jain, D., & Barsainya, D. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 247-253.
-
Aladdin Scientific (n.d.). This compound, min 97%, 250 mg. Retrieved from Aladdin Scientific website.
-
Carroll, F. I., et al. (2005). Synthesis and pharmacological characterization of exo-2-(2'-chloro-5-pyridinyl)-7-(endo and exo)-aminobicyclo[2.2.1]heptanes as novel epibatidine analogues. Journal of Medicinal Chemistry, 48(23), 7491-5.
-
Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline website.
-
Carroll, F. I., et al. (2005). Synthesis and Pharmacological Characterization of exo-2-(2'-Chloro-5-pyridinyl)-7-(endo and exo)-aminobicyclo[2.2.1]heptanes as Novel Epibatidine Analogues. Journal of Medicinal Chemistry. ACS Figshare.
-
Mark, G. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 33(10).
-
Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
-
ResearchGate (n.d.). ChemInform Abstract: Synthesis of Novel Carbocyclic Nucleoside Analogues Derived from 2‐(Hydroxymethyl)bicyclo[2.2.1]heptane. Retrieved from ResearchGate.
-
ChemScene (n.d.). 1818847-48-1 | this compound. Retrieved from ChemScene website.
-
AAK (n.d.). On the rights of the manuscript PRODUCTION OF AMINО ALCOHOLS BY INDUCTIVE OXIDATION OF UNSATURATED C6-C7 MONO- AND BİCYCLIC H.
-
de Andrade, C. K. Z., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry, 49(5), 446-457.
-
BenchChem (n.d.). Stability issues of 1,2-Dichlorobicyclo[2.2.1]heptane under reaction conditions. Retrieved from BenchChem website.
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- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
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- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Navigating the Challenges in Scaling Up 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable bicyclic amino alcohol intermediate. Here, we address common challenges in a question-and-answer format, providing in-depth troubleshooting advice and practical, field-proven insights to ensure the robustness and scalability of your process.
I. Synthetic Strategy Overview
The most common synthetic route to this compound involves a two-step process:
-
Diels-Alder Reaction: A [4+2] cycloaddition of cyclopentadiene with a suitable nitroalkene, such as nitroethylene, to form the key intermediate, 5-nitrobicyclo[2.2.1]hept-2-ene.
-
Catalytic Hydrogenation: The simultaneous reduction of the nitro group and the double bond of the bicyclic intermediate to yield the saturated amino alcohol.
-
Salt Formation: Conversion of the resulting amino alcohol to its hydrochloride salt for improved stability and handling.
This guide will dissect the potential pitfalls at each stage and provide actionable solutions.
Alternative reagents for the synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Introduction
Welcome to the technical support resource for the synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS 1818847-48-1)[1][2][3]. This molecule, featuring the rigid norbornane scaffold, is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents several challenges, particularly concerning stereocontrol and the choice of reagents for amination and hydroxylation.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond standard protocols to explore alternative reagents and methodologies, providing practical, field-tested insights in a question-and-answer format. We will delve into the causality behind experimental choices, troubleshoot common issues, and offer robust, self-validating protocols to enhance the reliability and success of your synthesis.
Section 1: Troubleshooting the Core Scaffold - The Diels-Alder Reaction
The synthesis of any substituted bicyclo[2.2.1]heptane derivative begins with the construction of the core ring system, typically via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[4][5] Low yields or incorrect stereochemistry at this initial stage will cascade into larger problems.
Frequently Asked Questions (FAQs)
Q1: My norbornene yield from the Diels-Alder reaction is consistently low. What are the primary causes?
A1: Low yields in this foundational reaction often stem from issues with the cyclopentadiene (CPD) monomer.[4]
-
Incomplete Cracking of Dicyclopentadiene (DCPD): CPD is stored as its more stable dimer, dicyclopentadiene. It must be "cracked" back to the monomer by heating just before use. If this thermal retro-Diels-Alder reaction is incomplete, the concentration of your reactive diene will be too low.
-
CPD Dimerization: The monomer is highly reactive and will readily dimerize back to DCPD at room temperature. It should be used immediately after cracking and kept cold.
-
Suboptimal Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and pressure. Insufficient temperature can slow the reaction kinetics, while excessively high temperatures can favor the retro-reaction or side reactions like polymerization.[4][6]
Q2: I'm observing a mixture of endo and exo isomers. How can I improve the stereoselectivity?
A2: The endo/exo selectivity is a classic challenge in norbornene synthesis. The endo product is often the kinetic product, favored by orbital overlap in the transition state, but the exo product is typically more thermodynamically stable.
-
Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic endo product. Conversely, higher temperatures can allow for equilibration to the more stable exo isomer.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and, in many cases, the stereoselectivity of the reaction. The specific effect on the endo/exo ratio can depend on the dienophile and the catalyst used.
-
Solvent Choice: While often performed neat, the choice of solvent can influence selectivity. Polar solvents may favor the more polar transition state, which often leads to the endo product.[7]
Troubleshooting Workflow: Low Diels-Alder Yield
This workflow helps diagnose and solve common issues in the initial cycloaddition step.
Caption: Troubleshooting workflow for low yields in Diels-Alder reactions.
Section 2: Alternative Reagents for Amination
Introducing the amine is a critical step. While the Ritter reaction is a known method, it requires harsh acidic conditions that can promote unwanted rearrangements and cogenerates significant salt waste.[8][9] Here, we explore safer and more selective alternatives.
Comparison of Amination Strategies
| Strategy | Key Reagents | Advantages | Disadvantages & Troubleshooting | Safety Concerns |
| Ritter Reaction | Strong Acid (e.g., H₂SO₄), Nitrile (e.g., CH₃CN) | Utilizes readily available starting materials (alcohols, alkenes).[8][10] | Harsh conditions, carbocation rearrangements are common.[8] Generates significant salt waste.[8] Troubleshooting: Use a less coordinating acid; explore milder catalysts like Bi(OTf)₃ or Fe(NO₃)₃·9H₂O.[11][12] | Highly corrosive strong acids. |
| Epoxide Ring-Opening with Azide | exo-Norbornene epoxide, Sodium Azide (NaN₃), followed by reduction (e.g., H₂/Pd, LiAlH₄) | Highly regioselective and stereospecific (Sₙ2). Introduces N and O functionalities in one sequence. | Two steps required (azidation, reduction). | Sodium Azide is highly toxic and potentially explosive. [13][14] Forms explosive metal azides with heavy metals (lead, copper).[15] Reacts with acids to form toxic and explosive hydrazoic acid (HN₃).[13] |
| Reductive Amination | Bicyclo[2.2.1]heptan-2-one, NH₃ or NH₄Cl, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Milder conditions than Ritter. High yields.[16] Avoids over-alkylation.[17][18] | Requires synthesis of the ketone precursor. Stereoselectivity can be an issue, often favoring the endo-amine. | Sodium cyanoborohydride (NaBH₃CN) is toxic and releases cyanide gas upon acidification. |
| Gabriel Synthesis | Halide precursor, Potassium Phthalimide, followed by hydrolysis (e.g., Hydrazine) | Clean reaction, specifically for primary amines.[18] Avoids over-alkylation. | Requires a halide starting material. Phthalimide removal can sometimes be difficult. | Hydrazine is toxic and a suspected carcinogen. |
FAQs and Troubleshooting for Alternative Amination
Q3: I am considering the azide-based route. What are the critical safety protocols for handling sodium azide?
A3: Sodium azide (NaN₃) is an excellent nucleophile but poses significant risks. Strict adherence to safety protocols is mandatory.
-
Handling: Always handle solid NaN₃ in a fume hood, wearing appropriate PPE (gloves, safety glasses). Never use metal spatulas, as friction can cause detonation and heavy metal azides are shock-sensitive explosives.[13][14]
-
Reaction Quenching: Never quench an azide-containing reaction mixture with acid. This will generate highly toxic and explosive hydrazoic acid (HN₃).[13] Quench carefully with a mild oxidizing agent like sodium nitrite under acidic conditions (in a fume hood) to decompose the excess azide to nitrogen gas.
-
Waste Disposal: Azide waste is considered acutely hazardous. Never pour it down a drain, as it can react with lead or copper pipes to form explosive deposits.[15] Collect all azide waste in designated, clearly labeled, non-metallic containers for professional disposal.[15]
Q4: In my reductive amination of the norbornanone, I'm getting a mixture of endo and exo amine products. How can I control the stereochemistry?
A4: The stereochemical outcome of the reduction of the intermediate imine is dictated by the steric accessibility of the C=N double bond to the hydride reagent. The bicyclic structure presents two distinct faces.
-
Hydride Approach: The hydride typically attacks from the less sterically hindered exo face, pushing the amino group into the more hindered endo position. This is often the major product.
-
Bulky Reagents: Using bulkier reducing agents or adding bulky substituents elsewhere on the scaffold can sometimes alter this selectivity by making the endo approach even more difficult, thus potentially increasing the proportion of the exo amine product. This requires empirical testing for your specific substrate.
Section 3: Recommended Alternative Synthetic Pathway
Based on considerations of stereocontrol, safety, and efficiency, we recommend a pathway involving stereoselective epoxidation of a norbornene derivative followed by regioselective ring-opening. This approach offers excellent control over the relative stereochemistry of the amino and hydroxyl groups.
Workflow: Epoxidation and Amine Introduction
Caption: Recommended synthetic workflow via an epoxide intermediate.
Detailed Experimental Protocols
Protocol 1: exo-Epoxidation of Norbornene
The exo face of norbornene is more sterically accessible, leading to preferential epoxidation from this side with reagents like m-CPBA.[19][20][21] Hydrogen peroxide with a catalyst is a greener alternative.[20][22]
-
Setup: In a fume hood, dissolve bicyclo[2.2.1]hept-2-ene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxy-acid by slow addition of a 10% aqueous sodium sulfite solution until a starch-iodide paper test is negative.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude exo-epoxide is often pure enough for the next step, or it can be purified by vacuum distillation.
Protocol 2: Azide-Mediated Ring-Opening of exo-Epoxide
This Sₙ2 reaction proceeds with inversion of configuration. Nucleophilic attack by the azide ion occurs at the sterically less hindered carbon, leading to the desired regiochemistry.[23]
-
Safety First: Set up the reaction in a certified chemical fume hood. Ensure no heavy metals, strong acids, or chlorinated solvents are nearby.[13] Use non-metal spatulas and tools.[13][14]
-
Setup: To a solution of the exo-epoxide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Reaction: Heat the mixture to reflux (typically ~80-90 °C) and stir vigorously for 12-24 hours. Monitor the disappearance of the epoxide by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude azido-alcohol can be purified by column chromatography.
Protocol 3: Boc-Protection and Subsequent Deprotection using TFA
For certain applications, protecting the resulting amine might be necessary. The Boc group is a common choice, which is later removed with acid.
-
Boc-Protection: Dissolve the crude amino alcohol in a suitable solvent like THF or Dioxane. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) or sodium bicarbonate. Stir at room temperature until the reaction is complete. Work up by removing the solvent and extracting the Boc-protected compound.
-
TFA Deprotection: Dissolve the purified Boc-protected amine in DCM. Add trifluoroacetic acid (TFA) (typically 25-50% v/v) and stir at room temperature for 1-2 hours.[24]
-
TFA Removal: Removing residual TFA is critical. After removing the bulk of the solvent and TFA in vacuo, co-evaporate with a non-polar solvent like toluene or hexanes multiple times.[25] Be aware that TFA is corrosive and requires a robust vacuum pump system.[26] The final product will be the TFA salt.
-
Mechanism Note: The deprotection proceeds by protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[27]
References
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, Princeton University.
-
Sodium azide: Uses, safety and sustainable alternatives. Abcam.
-
Technical Support Center: Bicyclo[2.2.1]heptane Synthesis Scale-Up. BenchChem.
-
Azide Compounds. Environmental Health and Safety, University of California, Berkeley.
-
Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.
-
Navigating the Labyrinth: A Technical Support Center for the Synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane. BenchChem.
-
Safe Use of Sodium Azide and Organic Azides. University of California, Santa Barbara.
-
Optimization of reaction conditions for norbornene synthesis. BenchChem.
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing).
-
Diels–Alder Reaction Kinetics for Production of Norbornene Monomers. Industrial & Engineering Chemistry Research - ACS Publications.
-
Boc Removals with TFA in Peptide Synthesis. Reddit.
-
Epoxidation of Norbornene in the Presence of Oxidizing Agents. Chemical Methodologies.
-
Epoxidation of Norbornene in the Presence of Oxidizing Agents. Chemical Methodologies (Alternative Link).
-
Ritter reaction. Wikipedia.
-
Synthesis of N-Substituted Amides by the Ritter Reaction with Heteropoly Acids as Catalysts. Organic Chemistry Research.
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane. PubMed Central.
-
Boc Deprotection - TFA. Common Organic Chemistry.
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Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). MDPI.
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Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. PubMed Central.
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Efficient Production of Epoxy-Norbornane from Norbornene by an Engineered P450 Peroxygenase. PubMed.
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Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
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(PDF) Epoxidation of Norbornene in the Presence of Oxidizing Agents. ResearchGate.
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Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl-4-sulfonic acid buthyl-pyridinium chloride. Journal of Chemical Sciences.
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Synthesis of Norbornene Derivative Using Diels-Alder Reaction. ResearchGate.
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Reductive Amination, and How It Works. Master Organic Chemistry.
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Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. RSC Advances.
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Process for preparing bicylo[2.2.1] heptane derivatives. Google Patents.
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Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
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A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. PubMed Central.
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Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. ResearchGate.
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This compound. ChemScene.
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Synthesis of Novel Carbocyclic Nucleoside Analogues Derived from 2‐(Hydroxymethyl)bicyclo[2.2.1]heptane. ResearchGate.
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PRODUCTION OF AMINО ALCOHOLS BY INDUCTIVE OXIDATION OF UNSATURATED C6-C7 MONO- AND BİCYCLIC H. AAK.
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Ritter Reaction. Organic Chemistry Portal.
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Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R). Organic Syntheses Procedure.
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Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. PubMed Central.
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Syntheses and transformations of alicyclic y0-amino acid derivatives. University of Szeged.
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Synthesis and pharmacological characterization of exo-2-(2'-chloro-5-pyridinyl)-7-(endo and exo)-aminobicyclo[2.2.1]heptanes as novel epibatidine analogues. PubMed.
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Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry - ACS Publications.
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synthesis of bicyclo[2.2.1]heptan-2-yl(diphenyl)tin hydrides with cis-disposed, oxygen-containing substituents. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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This compound. ChemicalBook.
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This compound, 93% Purity. Achemica.
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
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Synthesis of Amines. Chemistry LibreTexts.
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Substitution, Reductive Amination, and Gabriel Synthesis! YouTube.
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Methods for removing stubborn impurities from 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
This guide provides in-depth troubleshooting and purification strategies for researchers, scientists, and drug development professionals working with 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride. As a rigid bicyclic amino alcohol, this compound presents unique purification challenges due to its high polarity and the potential for multiple stereoisomers. This center is designed to help you diagnose purity issues and select the most effective method to obtain your target compound with the high degree of purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of stubborn impurities found in crude this compound?
The most prevalent and difficult-to-remove impurities are typically other stereoisomers of the target molecule. The rigid bicyclo[2.2.1]heptane core can host the amino and hydroxyl groups in various endo and exo configurations. Depending on the synthetic route, your crude product may be a mixture of two or more diastereomers which often have very similar physical properties (solubility, polarity), making separation challenging.[1][2] Other common impurities include unreacted starting materials, byproducts from side reactions (e.g., over-reduction), and residual solvents.
Q2: My product has a persistent yellow or brown tint. How can I remove color impurities?
Color is often caused by trace amounts of highly conjugated organic impurities formed during the synthesis or degradation. A common and effective method for removing baseline color is treatment with activated carbon.
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or water) to create a concentrated solution.
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your compound).
-
Gently heat the mixture (do not boil) and stir for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® or a fine filter paper to remove the activated carbon. The Celite is crucial as fine carbon particles can be difficult to filter.
-
Proceed with crystallization by cooling the filtrate or adding an anti-solvent.
Causality: Activated carbon has a high surface area with a network of pores that effectively adsorb large, flat, conjugated molecules responsible for color, while having a lower affinity for your smaller, more saturated target compound.
Q3: I suspect my sample contains isomeric impurities. What is the best first step to confirm this?
High-Performance Liquid Chromatography (HPLC) is the most effective initial technique to confirm the presence of diastereomers. Chiral HPLC can be used to separate enantiomers, while standard reverse-phase HPLC is often sufficient to resolve diastereomers.[3] High-field Nuclear Magnetic Resonance (NMR) spectroscopy can also be diagnostic; distinct sets of peaks for major and minor isomers, particularly in the carbinol (-CH-O) and amino-bearing (-CH-N) regions, can confirm isomeric impurities and allow for quantification.
Q4: When should I choose recrystallization over column chromatography for purification?
Recrystallization is generally the preferred first choice for solid compounds if a suitable solvent can be found, as it is more scalable, cost-effective, and often results in a highly pure, crystalline final product.[4][5] Column chromatography should be considered when recrystallization fails to remove a key impurity (especially an isomer), when the compound is an oil, or when multiple components need to be separated simultaneously.[4] Due to the high polarity of amino alcohols, standard silica gel chromatography can be challenging, often requiring specialized mobile phases or techniques.[4]
Troubleshooting Purification Challenges
This section addresses specific experimental failures and provides structured workflows to resolve them.
Problem 1: Poor Resolution in Column Chromatography (Streaking/Tailing on TLC)
Primary Cause: The high polarity of the amino and alcohol groups leads to strong, non-ideal interactions with the acidic silica gel stationary phase, causing the compound to move unevenly down the column.[4]
Solution Workflow: The key is to mitigate the strong interaction between the basic amine and the acidic silica. This can be achieved by modifying the mobile phase, changing the stationary phase, or temporarily masking the problematic functional group.
Caption: Decision workflow for troubleshooting poor chromatographic performance.
Protocol: Column Chromatography with a Modified Mobile Phase
-
Prepare the Column: Dry-pack the column with silica gel.
-
Choose the Mobile Phase: A common starting point for polar amines is a mixture of Dichloromethane (DCM), Methanol (MeOH), and a basic modifier. A typical system is DCM:MeOH:NH₄OH (concentrated) = 80:18:2 .
-
Equilibrate: Flush the column with at least 5 column volumes of the chosen mobile phase.
-
Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase (or just MeOH if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the top of the column.
-
Elute: Run the column, collecting fractions and monitoring by TLC.
Causality: The basic modifier (NH₄OH or triethylamine) neutralizes the acidic silanol groups on the silica surface, preventing the protonated amine of your compound from binding irreversibly, thus allowing for much sharper peaks and better separation.
Problem 2: Recrystallization Fails to Significantly Improve Purity
Primary Cause: The impurity and the desired product have nearly identical solubility profiles in common solvents. This is a classic indicator of an isomeric impurity.[2]
Solution Workflow: When a single-solvent recrystallization is ineffective, a more systematic or chemically intensive approach is required.
| Solvent Class | Example Solvents for Screening | Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | Good starting point for dissolving polar hydrochloride salts. |
| Nitriles | Acetonitrile | Can offer different selectivity for dissolving polar compounds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Often used as anti-solvents when mixed with alcohols. |
| Ketones | Acetone | Can be effective but watch for potential side reactions (e.g., imine formation) if the free base is present. |
| Mixed Systems | Isopropanol/THF, Ethanol/Ethyl Acetate | A solvent/anti-solvent system can finely tune solubility to induce selective crystallization. |
If systematic solvent screening fails, the next step is to exploit the subtle chemical differences between diastereomers by forming new diastereomeric salts.
Caption: Decision tree for separating stubborn isomeric impurities.
Protocol: Diastereomeric Salt Formation for Isomer Separation This protocol is a powerful classical resolution technique that converts a mixture of diastereomers into a mixture of diastereomeric salts, which often have significantly different solubilities.[1]
-
Convert to Free Base: Dissolve the crude hydrochloride salt in water and basify to pH >11 with NaOH. Extract the free base into an organic solvent like DCM or ethyl acetate. Dry the organic layer over Na₂SO₄ and evaporate to yield the free amine.
-
Select Chiral Acid: Choose a commercially available, inexpensive chiral acid such as (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.
-
Salt Formation: Dissolve the free amine mixture in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 equivalents of the chosen chiral acid in the same solvent.
-
Rationale: Using only 0.5 equivalents ensures that only one of the diastereomeric amines will preferentially form a salt with the chiral acid, leaving the other in solution.
-
-
Crystallization: Slowly add the acid solution to the amine solution while stirring. The salt of one diastereomer should begin to precipitate. Allow the mixture to stir, then cool in an ice bath to maximize precipitation.
-
Isolation and Analysis: Filter the solid salt and wash with a small amount of cold solvent. Analyze the solid and the filtrate by HPLC to determine which isomer was isolated.
-
Liberate Free Base: The pure diastereomeric salt can be converted back to the free base (and then to the HCl salt if desired) by repeating step 1. The other isomer can be recovered from the filtrate.
References
- BenchChem. (2025).
- Ahmad, A., et al. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
-
Various Authors. (2015). I have an isomer impurity which is difficulty to remove, any suggestions? ResearchGate. [Link]
-
Smith, C. A., et al. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie. [Link]
-
Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. [Link]
-
Day, A. (2023). Isolation and chromatographic purification of reaction products from amino acids. In Amino Acid-Derived Molecules. Royal Society of Chemistry. [Link]
-
Cox, E. D., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
Gobec, S., et al. (2013). Norbornane-based nucleoside and nucleotide analogues locked in North conformation. Tetrahedron. [Link]
-
Various Authors. (2012). Separation of structural isomers of amine on gas chromatography. ResearchGate. [Link]
-
Cox, E. D., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
Sources
Technical Support Center: A Guide to Synthesizing High-Purity 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride. This bicyclic amino alcohol is a valuable building block in medicinal chemistry, notable for its rigid, cage-like structure that serves as a unique scaffold in the design of novel therapeutics.[1][2] However, its synthesis is not without challenges. Achieving high purity, particularly with respect to stereoisomers, requires a nuanced understanding of the reaction parameters at play.
This guide is structured as a troubleshooting and FAQ resource. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions, diagnose issues in your synthesis, and optimize your reaction conditions for the highest possible purity and yield.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most frequent challenges encountered during the synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol and its subsequent conversion to the hydrochloride salt.
Issue 1: Poor Stereoselectivity and Isomeric Contamination
Question: My final product analysis (e.g., by NMR or chiral GC) shows a mixture of exo and endo isomers. What factors control the stereochemical outcome, and how can I improve the selectivity?
Answer: The stereochemistry of the hydroxyl group is typically set during the reduction of the ketone precursor, 5-aminobicyclo[2.2.1]heptan-2-one. The bicyclic framework is sterically hindered, and the approach of the reducing agent is the determining factor.
-
Causality of Isomer Formation: The endo face of the norbornane system is more sterically congested due to the opposing C-C bond. Consequently, hydride delivery from a reducing agent will preferentially occur from the less-hindered exo face. This results in the formation of the endo-alcohol as the major product. However, smaller, highly reactive reducing agents can approach from the endo face to some extent, leading to the formation of the exo-alcohol as an impurity.
-
Strategic Solutions:
-
Choice of Reducing Agent: The size and reactivity of the hydride source are paramount. Small, reactive hydrides like sodium borohydride (NaBH₄) often give lower selectivity. In contrast, bulkier reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are far more sensitive to steric hindrance and will almost exclusively attack from the exo face, yielding significantly higher ratios of the desired endo-alcohol.[3]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C or -78°C) increases the kinetic barrier for the less-favored reaction pathway (attack from the endo face).[3] This enhances the selectivity of even less-bulky reagents like NaBH₄.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the solvation of the reducing agent, subtly affecting stereoselectivity. Protic solvents like methanol or ethanol are common for NaBH₄ reductions.
-
| Parameter | Condition for High endo-Alcohol Purity | Rationale |
| Reducing Agent | Bulky hydrides (e.g., L-Selectride®) | Steric hindrance prevents approach from the crowded endo face. |
| Temperature | Low (0°C to -78°C) | Increases the energy difference between the two transition states, favoring the lower-energy exo attack. |
| Reaction Time | Monitor by TLC | Avoid prolonged reaction times, especially at higher temperatures, which can lead to side reactions.[4] |
Question: Besides the expected stereoisomers, I'm observing unexpected peaks in my mass spectrometry or NMR analysis, suggesting a rearranged product. Why does this happen?
Answer: The bicyclo[2.2.1]heptane system is notoriously susceptible to Wagner-Meerwein rearrangements, especially under acidic conditions or when a carbocation intermediate is generated.[5] If your reaction or workup involves a strongly acidic step while the hydroxyl group is still a poor leaving group (or has been protonated), carbocation formation at C2 can trigger a skeletal rearrangement, leading to impurities that are very difficult to remove.
-
Preventative Measures:
-
pH Control: During workup, avoid strong acids. If an acidic wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.
-
Reaction Conditions: Ensure the reduction step is performed under neutral or basic conditions. For instance, reductions with LiAlH₄ require a careful quenching sequence (e.g., Fieser workup with water and NaOH) that maintains basicity.[6]
-
Issue 2: Low Yield and Product Loss
Question: My overall yield is disappointingly low. Where am I most likely losing my product?
Answer: Product loss can occur at multiple stages: incomplete reaction, inefficient extraction during workup, or degradation during purification.
-
Incomplete Reaction:
-
Reagent Quality: Hydride reducing agents are sensitive to moisture. Ensure you are using freshly opened or properly stored reagents. Amine hydrochloride starting materials can be hygroscopic; they should be dried thoroughly before use.[4]
-
Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
-
-
Workup & Extraction:
-
The Amphiphilic Nature of Amino Alcohols: 5-Aminobicyclo[2.2.1]heptan-2-ol contains both a basic amine and a polar alcohol. In its free amine form, it has some water solubility.
-
pH is Critical for Extraction: To extract the product into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer must be made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃.[3] This ensures the amine is in its free, unprotonated form (R-NH₂), which is less water-soluble. Failure to adequately basify the aqueous layer is a very common cause of low yield.
-
Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the amino alcohol and further improve extraction efficiency.
-
Issue 3: Poor Quality of the Final Hydrochloride Salt
Question: After adding HCl to precipitate the hydrochloride salt, I get an oil or a sticky, discolored solid instead of fine crystals. What's going wrong?
Answer: This is a classic purity and crystallization problem. The physical form of the salt is highly dependent on the purity of the free amine and the method of precipitation.
-
Purity of the Free Amine: The most common cause is precipitating an impure free amine. Oily residues, residual solvent, or side products will interfere with crystal lattice formation, resulting in oiling out. Golden Rule: Always ensure the free amine is as pure as possible (verified by TLC or NMR) before forming the salt. If necessary, perform a column chromatography purification on the free amine.
-
Precipitation Technique:
-
Solvent Choice: The free amine should be dissolved in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture like ethanol/ether.
-
HCl Addition: Use a solution of HCl in a non-aqueous solvent (e.g., 1M HCl in ether or 2M HCl in isopropanol). Add the HCl solution slowly and dropwise with vigorous stirring. Adding concentrated aqueous HCl will introduce water, which often leads to hygroscopic, oily products.[7]
-
Stoichiometry of Acid: Adding a large excess of HCl can also lead to the formation of oily, hygroscopic material. Aim for a stoichiometric amount (1.0 to 1.05 equivalents).
-
Temperature: Precipitation is often more effective at lower temperatures. Cool the solution of the free amine before and during the addition of HCl.
-
Frequently Asked Questions (FAQs) on Reaction Parameters
Q1: What is the best way to monitor the progress of the ketone reduction? A1: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between the starting ketone and the product alcohol (e.g., 10:1 Dichloromethane:Methanol). The ketone is less polar and will have a higher Rf value, while the more polar amino alcohol will be closer to the baseline. Staining with ninhydrin (for the amine) or potassium permanganate (for the alcohol) can help visualize the spots.
Q2: Can I use a catalytic hydrogenation approach for the reduction instead of metal hydrides? A2: Catalytic hydrogenation (e.g., using H₂ with a PtO₂ or Raney Nickel catalyst) can be used to reduce the ketone.[3] However, this method may require high pressures and can sometimes lead to side reactions or require specific catalysts to achieve high stereoselectivity. For laboratory-scale synthesis, hydride reagents often offer more practical and tunable control over stereochemistry.
Q3: My final hydrochloride product has a broad melting point. Does this indicate impurity? A3: Yes, a broad melting point range is a classic indicator of an impure compound. This could be due to the presence of isomeric impurities, residual solvent, or inorganic salts from the workup. Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., methanol/ether or ethanol/ethyl acetate) is recommended to improve purity and sharpen the melting point.
Experimental Protocols & Visualizations
Protocol 1: Stereoselective Synthesis of endo-5-Aminobicyclo[2.2.1]heptan-2-ol
This protocol describes a standard reduction of a protected aminoketone precursor, followed by deprotection. The key to purity is controlling the stereoselectivity in Step 2.
Step 1: Setup
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-(N-Boc-amino)bicyclo[2.2.1]heptan-2-one (1 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
Step 2: Stereoselective Reduction
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C.
-
Scientist's Note: For higher stereoselectivity, cool the reaction to -78°C (dry ice/acetone bath) before adding the NaBH₄. This kinetically favors the desired pathway.[3]
-
-
Stir the reaction at 0°C for 2-3 hours, monitoring its completion by TLC.
Step 3: Workup & Extraction
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 1M NaOH solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.
Step 4: Deprotection and Salt Formation
-
Dissolve the crude product in a minimal amount of ethyl acetate.
-
Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visual Workflow of the Synthesis
Caption: Relationship between parameters and synthesis outcomes.
References
-
Dračínský, M., et al. (2014). Norbornane-based nucleoside and nucleotide analogues locked in North conformation. Bioorganic & Medicinal Chemistry, 22(24), 6845-6853. [Link]
-
Olubanwo, O., et al. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8, 240-263. [Link]
- Google Patents. (2011). Bicyclo[2.2.
-
Kas'yan, L. I., et al. (2014). Cage-like amino alcohols. synthesis, reactions, and application. Russian Journal of Organic Chemistry, 50, 1233-1269. [Link]
-
AAK. (n.d.). On the rights of the manuscript PRODUCTION OF AMINО ALCOHOLS BY INDUCTIVE OXIDATION OF UNSATURATED C6-C7 MONO- AND BİCYCLIC H. [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved January 19, 2026, from [Link]
Sources
- 1. US7994211B2 - Bicyclo[2.2.1]hept-7-ylamine derivatives and their uses - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aak.gov.az [aak.gov.az]
- 6. uochb.cz [uochb.cz]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: An In-Depth Analysis of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of drug development and complex molecule synthesis, the precise three-dimensional arrangement of atoms—or stereochemistry—is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is a cornerstone of modern organic chemistry.[1][2] Chiral 1,2-amino alcohols have emerged as a privileged class of compounds, serving as versatile building blocks, chiral auxiliaries, and highly effective ligands or organocatalysts to achieve this stereocontrol.[1][3]
This guide provides a comparative analysis of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride , a structurally rigid chiral amino alcohol, with other prominent classes of amino alcohols. By examining their structural attributes, performance in benchmark reactions, and mechanistic underpinnings, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding to guide their selection of the optimal chiral agent for their synthetic challenges.
Part 1: Structural Scaffolds and the Foundation of Stereocontrol
The efficacy of a chiral amino alcohol is intrinsically linked to its structure. The spatial arrangement of the coordinating amino and hydroxyl groups, the rigidity of the molecular backbone, and the nature of its substituents collectively dictate the chiral environment it creates.
-
5-Aminobicyclo[2.2.1]heptan-2-ol: This molecule is characterized by its rigid norbornane scaffold.[4][5][6] This bicyclic system locks the amino and hydroxyl groups into a well-defined exo or endo configuration, minimizing conformational ambiguity. This rigidity is highly desirable as it leads to more organized and predictable transition states during a chemical reaction, which can translate to higher levels of enantioselectivity.
-
Acyclic Amino Alcohols (e.g., Norephedrine, Pseudoephedrine): These are among the most classic and widely used chiral auxiliaries.[7][8][9] Derived from natural sources, they are inexpensive and readily available.[7] However, their acyclic nature allows for greater conformational flexibility around the carbon-carbon single bonds. While this can be advantageous in some systems, it can also lead to less defined transition states and potentially lower stereoselectivity compared to their cyclic counterparts. Their primary use is often as covalently-bound chiral auxiliaries, where they direct the stereochemistry of reactions on the attached substrate.[2][10]
-
Monocyclic Amino Alcohols (e.g., 2-(Dimethylamino)cyclohexan-1-ol): These compounds offer a compromise between the flexibility of acyclic systems and the rigidity of bicyclic ones.[11][12] The cyclohexane ring provides a more constrained conformation than a simple alkyl chain, enhancing the predictability of the stereochemical outcome.
-
Proline and Derivatives: L-proline is a unique bifunctional organocatalyst, containing both a secondary amine and a carboxylic acid.[13][14] It does not typically act as a ligand for a metal but catalyzes reactions directly. Its catalytic cycle proceeds through the formation of chiral enamine or iminium ion intermediates, effectively mimicking the function of natural aldolase enzymes.[13][15] This distinct mechanism sets it apart from other amino alcohols that primarily function as ligands for metal catalysts.
Caption: Structural classes and key features of chiral amino alcohols.
Part 2: Comparative Performance in a Benchmark Asymmetric Reaction
To objectively evaluate the performance of these different structural classes, we will consider the asymmetric reduction of a prochiral ketone, such as acetophenone, to its corresponding chiral secondary alcohol. This is a fundamental transformation in organic synthesis, and the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a chiral amino alcohol and borane, is a well-established method.[16][17]
The key performance indicators are the chemical yield of the product and, most importantly, the enantiomeric excess (ee), which measures the degree of stereoselectivity.
| Catalyst Precursor Class | Representative Compound | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Structural Rationale for Performance |
| Bicyclic Amino Alcohol | (1R,2S,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol derivative | >90% | >95% | The rigid bicyclic framework creates a highly defined chiral pocket, leading to excellent facial discrimination of the ketone substrate. |
| Acyclic Amino Alcohol | (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Proline-derived) | >95% | >98% | While derived from a cyclic amino acid, the key catalytic portion is exocyclic. The phenyl groups provide significant steric bulk that effectively blocks one face of the ketone.[17] |
| Monocyclic Amino Alcohol | (1S,2S)-2-amino-1,2-dicyclohexylethanol | 85-95% | ~94% | The bulky cyclohexyl groups provide good steric hindrance, leading to high enantioselectivity. The cyclic nature of the substituents enhances rigidity. |
| Bifunctional Organocatalyst | L-Proline | N/A | N/A | Proline is not typically used for ketone reductions via this mechanism; its strength lies in asymmetric aldol, Mannich, and Michael reactions.[13][14][15] |
Note: L-Proline operates via a different catalytic mechanism and is not directly comparable in the context of CBS-type reductions. It excels in reactions like asymmetric aldol additions, where it can achieve >99% ee.[13]
Analysis of Performance Data:
The data clearly indicates that rigid scaffolds, whether bicyclic like the norbornane system or those featuring bulky, sterically demanding groups, are crucial for achieving high enantioselectivity in the asymmetric reduction of ketones.[16][17] The constrained nature of these catalysts allows for a more effective transfer of chirality from the catalyst to the substrate during the reduction step. The exceptional performance of proline-derived catalysts like (S)-α,α-diphenyl-2-pyrrolidinemethanol in CBS reductions underscores the importance of a well-designed steric and electronic environment around the catalytic center.
Part 3: Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the in situ generation of an oxazaborolidine catalyst from a chiral amino alcohol for the asymmetric reduction of a ketone.
Causality Behind Experimental Choices:
-
In situ generation: Preparing the catalyst in situ from the amino alcohol and borane source is often more reliable and practical than using an isolated, pre-formed catalyst, which can degrade upon storage.[17]
-
Borane Source: Borane dimethyl sulfide (BMS) is a common, stable, and commercially available source of borane.
-
Temperature Control: Conducting the reduction at low temperatures (e.g., 0°C or below) is critical. It slows down the uncatalyzed background reduction (which is non-selective) and enhances the energy difference between the two diastereomeric transition states, leading to higher enantioselectivity.[17]
-
Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of the chiral alcohol product.
Step-by-Step Methodology:
-
Catalyst Formation:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the chiral amino alcohol (e.g., a derivative of 5-aminobicyclo[2.2.1]heptan-2-ol) (0.1 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane dimethyl sulfide (BMS, 1.0 M in THF, 0.1 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution back down to 0°C.
-
Add a separate solution of acetophenone (1.0 eq) in anhydrous THF dropwise to the catalyst solution over 30 minutes.
-
Slowly add the remaining BMS (1.0 M in THF, 0.6 eq) to the reaction mixture, maintaining the temperature at 0°C. Note: The total amount of borane should be stoichiometric to the ketone.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the isolated yield.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
-
Caption: Workflow for the asymmetric reduction of a ketone.
Part 4: Conclusion and Future Outlook
The selection of a chiral amino alcohol is a critical decision in the design of an asymmetric synthesis. This guide demonstrates that while classic, flexible auxiliaries like norephedrine and pseudoephedrine remain valuable, particularly in stoichiometric applications, the pursuit of higher catalytic efficiency and enantioselectivity often leads to more rigid structures.
This compound , with its conformationally locked bicyclic scaffold, represents a compelling structural motif for the development of highly effective chiral ligands and catalysts. Its inherent rigidity provides a strong foundation for creating a well-defined chiral environment, which is essential for predictable and highly selective asymmetric transformations.
For the practicing chemist, the choice will ultimately depend on the specific reaction, substrate, and desired outcome. Factors to consider include:
-
Catalytic vs. Stoichiometric Use: Is the goal to use a small amount of a catalyst or a full equivalent of a chiral auxiliary?
-
Structural Rigidity: Does the transformation benefit from a highly organized transition state?
-
Availability and Cost: Are both enantiomers of the chiral agent readily and economically available?
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel chiral amino alcohols, including those built upon rigid scaffolds like 5-Aminobicyclo[2.2.1]heptan-2-ol, will remain an active and vital area of research.
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Proline organocatalysis. Wikipedia. [Link]
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1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews - ACS Publications. [Link]
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Enantioselective reduction of ketones. Wikipedia. [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Library of Medicine. [Link]
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Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. [Link]
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Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. [Link]
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Asymmetric Synthesis and Ephedrine. ResearchGate. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
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Intramolecular Chiral Relay at Stereogenic Nitrogen. Synthesis and Application of a New Chiral Auxiliary Derived from (1R,2S)-Norephedrine and Acetone. The Journal of Organic Chemistry - ACS Publications. [Link]
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Asymmetric Synthesis of P-Chirogenic Ferrocenyl BiphePFc Diphosphine by Ephedrine–Aryne Methods and Application in Rhodium-Catalyzed Hydrogenation.* The Journal of Organic Chemistry. [Link]
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Reaction Engineering for Asymmetric R‐/S‐PAC Synthesis With Ephedrine or Pseudoephedrine Dehydrogenase in Pickering Emulsion. PubMed Central. [Link]
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New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
-
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis - ACS Publications. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]
-
beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
On the rights of the manuscript PRODUCTION OF AMINО ALCOHOLS BY INDUCTIVE OXIDATION OF UNSATURATED C6-C7 MONO- AND BİCYCLIC H. AAK. [Link]
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Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. Scirp.org. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug discovery. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, a key bicyclic amino alcohol intermediate. We will explore a robust reversed-phase HPLC method with pre-column derivatization and compare it with a chiral separation method, providing the experimental rationale and data necessary for informed methodological choices.
The Analytical Challenge: Unmasking the Purity of a Non-Chromophoric Chiral Compound
This compound (MW: 163.64 g/mol , Formula: C₇H₁₄ClNO) presents two primary challenges for HPLC analysis.[1][2] Firstly, its structure lacks a significant chromophore, making direct ultraviolet (UV) detection highly insensitive. Secondly, the bicyclo[2.2.1]heptane (also known as norbornane) core contains multiple chiral centers, leading to the potential for several stereoisomers to be present as impurities. The spatial arrangement of the amino and hydroxyl groups (endo vs. exo) further contributes to the isomeric complexity.
Therefore, a successful purity validation method must not only quantify the main component but also possess the specificity to separate it from potential process-related impurities and, critically, its stereoisomers.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
This method is a widely applicable approach for quantifying the primary compound and any non-isomeric, UV-absorbing impurities. The core principle is to chemically attach a UV-active molecule (a chromophore) to the primary amine of our target analyte, enabling sensitive detection.
The Rationale for Derivatization
Given the absence of a native chromophore, pre-column derivatization is essential.[3][4] We will utilize 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing agent. FMOC-Cl reacts rapidly with primary amines under mild basic conditions to form a stable derivative with a strong UV absorbance, typically around 265 nm and 301 nm.[5][6] This allows for quantification at low concentrations.
An alternative, o-phthalaldehyde (OPA), reacts even faster but the resulting derivatives can be less stable, which may compromise method robustness.[3][7][8][9][10]
Experimental Protocol: FMOC-Cl Derivatization and RP-HPLC
1. Derivatization Procedure:
-
Reagents:
-
Borate Buffer (0.1 M, pH 9.0)
-
This compound standard and sample solutions (1 mg/mL in water)
-
FMOC-Cl solution (15 mM in acetonitrile)
-
Hexane
-
-
Method:
-
To 100 µL of the sample/standard solution, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Add 400 µL of hexane and vortex for 30 seconds to extract unreacted FMOC-Cl.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Carefully transfer the aqueous (lower) layer for HPLC analysis.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm |
| Injection Volume | 20 µL |
Workflow for RP-HPLC with Pre-Column Derivatization
Caption: Workflow for purity analysis via RP-HPLC with FMOC derivatization.
Expected Results and Limitations
This method is excellent for determining the overall purity of the synthesized compound by separating the derivatized product from starting materials, reagents, and most non-isomeric by-products. However, its primary limitation is the inability to distinguish between the different stereoisomers of 5-Aminobicyclo[2.2.1]heptan-2-ol, as they will likely have very similar retention times on a standard C18 column.
Method 2: Chiral HPLC for Isomeric Purity
To address the challenge of stereoisomers, a dedicated chiral HPLC method is necessary. This approach can differentiate between enantiomers and diastereomers, which is crucial for understanding the stereochemical purity of the synthesized intermediate.
The Rationale for Chiral Separation
The synthesis of 5-Aminobicyclo[2.2.1]heptan-2-ol, potentially starting from a precursor like bicyclo[2.2.1]hept-5-en-2-one, can result in a mixture of stereoisomers.[11][12] These isomers (e.g., endo/exo) can have different pharmacological and toxicological profiles, making their separation and quantification critical. Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
-
Dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Note: Derivatization is not typically required for this method if a suitable detector like a mass spectrometer or a charged aerosol detector is available. For UV detection, derivatization with a non-chiral agent like FMOC-Cl can be performed as in Method 1.
2. HPLC Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Column (e.g., Chiralpak series) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm (if underivatized) or 265 nm (if FMOC-derivatized) |
| Injection Volume | 10 µL |
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate HPLC purity method.
Performance Comparison
| Feature | Method 1: RP-HPLC with Derivatization | Method 2: Chiral HPLC |
| Primary Application | Overall purity assessment, quantification of non-isomeric impurities. | Isomeric purity assessment, separation of enantiomers and diastereomers. |
| Specificity | High for non-isomeric impurities, low for stereoisomers. | High for stereoisomers. |
| Sensitivity | High (with derivatization). | Moderate to high (depends on detection method). |
| Robustness | Generally high, but dependent on derivatization reaction consistency. | Can be sensitive to mobile phase composition and temperature. |
| Development Time | Moderate (derivatization optimization required). | Potentially longer (screening of chiral columns may be needed). |
Conclusion: An Orthogonal Approach for Comprehensive Purity Validation
For a comprehensive and trustworthy validation of synthesized this compound, a dual-method approach is recommended.
-
Method 1 (RP-HPLC with Derivatization) should be employed to establish the overall purity and to quantify any process-related impurities that are not stereoisomers of the final product. This method provides a robust quantification of the main component against other chemical entities.
-
Method 2 (Chiral HPLC) is indispensable for determining the stereochemical purity of the compound. The presence and proportion of different isomers can significantly impact the biological activity and safety profile of the final API.
By using these two methods orthogonally, researchers can build a complete purity profile, ensuring the quality and consistency of this critical synthetic intermediate. This self-validating system provides the necessary confidence for advancing drug development programs.
References
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Silva, D. F., et al. (2010). Stability of OPA derivatives. ResearchGate. Available at: [Link]
-
Sarvaiya, H., et al. (1994). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. Journal of Chromatography A. Available at: [Link]
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Molnár-Perl, I. (2001). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study. Journal of Chromatography A. Available at: [Link]
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Li, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science. Available at: [Link]
-
Molnár-Perl, I. (2000). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. Available at: [Link]
-
Dejmek, M., et al. (2007). Synthesis of Novel Carbocyclic Nucleoside Analogues Derived from 2-(Hydroxymethyl)bicyclo[2.2.1]heptane. Collection of Czechoslovak Chemical Communications. Available at: [Link]
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Somogyi, A., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. Available at: [Link]
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Dejmek, M., et al. (2007). Synthesis of Novel Carbocyclic Nucleoside Analogues Derived from 2-(Hydroxymethyl)bicyclo[2.2.1]heptane. Sci-Hub. Available at: [Link]
-
Agilent Technologies. (n.d.). Improved OPA /FMOC Derivatized Amino Acid Methods using Many Improv. Agilent. Available at: [Link]
-
Harris, A. R., & Lucas, A. R. (2000). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. ResearchGate. Available at: [Link]
-
AHH Chemical Co., Ltd. (n.d.). This compound. AHH Chemical Co., Ltd. Available at: [Link]
-
Holý, A., et al. (2014). Norbornane-based nucleoside and nucleotide analogues locked in North conformation. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). Bicyclo(2.2.1)hept-5-en-2-one. PubChem. Available at: [Link]
-
Kumar, A., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)-. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). Bicyclo(2.2.1)heptan-2-ol, exo-. PubChem. Available at: [Link]
-
Brückner, H., & Schieber, A. (2001). Impurity profile of amino acids? ResearchGate. Available at: [Link]
-
Bethapudi, S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules. Available at: [Link]
-
Singh, S., et al. (2014). Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The rigid, bicyclic scaffold of 5-Aminobicyclo[2.2.1]heptan-2-ol, a derivative of norbornane, presents a unique and stereochemically complex challenge.[1] This scaffold is a valuable pharmacophore, particularly in the design of N-methyl-D-aspartate (NMDA) receptor antagonists, where its conformational rigidity is key to biological activity.[1] Consequently, verifying the precise connectivity and stereochemistry of substituents on this framework is not merely a procedural step but a critical determinant of a research program's success.
This guide provides an in-depth comparison of the primary spectroscopic techniques required to validate the structure of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride. We will move beyond a simple recitation of methods to explore the causal logic behind experimental choices, demonstrating how a multi-faceted spectroscopic approach creates a self-validating system for structural elucidation.
The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the detailed structural analysis of complex organic molecules like this compound.[1] Its power lies in its ability to map out the carbon skeleton and the precise relationships between atoms. A comprehensive analysis involves a suite of experiments, each providing a unique piece of the structural puzzle.
Unveiling the Proton Framework: ¹H NMR
The initial ¹H NMR spectrum provides a wealth of information regarding the chemical environment and connectivity of hydrogen atoms. Due to the rigid bicyclic structure, protons are held in distinct spatial arrangements, leading to a complex but interpretable spectrum.
-
Expected Resonances: The spectrum will be characterized by signals corresponding to the bridgehead protons (H1, H4), the protons on carbons bearing the hydroxyl (H2) and amino (H5) groups, the methylene bridge proton (H7), and the remaining methylene protons (H3, H6).
-
Causality in Chemical Shifts: The protons adjacent to the electronegative oxygen (H2) and protonated nitrogen (H5) will be significantly deshielded, appearing further downfield. The bridgehead protons (H1, H4) will also have characteristic shifts. The hydrochloride salt form means the amine exists as -NH₃⁺, and these protons often appear as a broad signal that can exchange with deuterium upon addition of D₂O, a classic diagnostic test.[2]
-
Stereochemical Insights from Coupling: The rigid norbornane skeleton restricts bond rotation, resulting in well-defined coupling constants (J-values) between adjacent protons. For instance, the coupling between exo and endo protons on the same carbon is typically large, while couplings between bridgehead and adjacent protons are also characteristic.
Mapping the Carbon Skeleton: ¹³C NMR and DEPT
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone.
-
Signal Count: For 5-Aminobicyclo[2.2.1]heptan-2-ol, we expect to see seven distinct carbon signals, corresponding to each carbon in the bicyclic system.
-
Chemical Shift Assignment: The carbons directly bonded to the oxygen (C2) and nitrogen (C5) will be the most downfield signals in the aliphatic region due to the electron-withdrawing effects of these heteroatoms.
To definitively assign each carbon signal, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are indispensable.[3][4]
-
DEPT-90: This experiment specifically shows signals only for methine (CH) carbons. This is invaluable for identifying the bridgehead carbons (C1, C4) and the carbons bearing the substituents (C2, C5).
-
DEPT-135: This experiment provides more comprehensive information. CH and CH₃ carbons appear as positive signals, while methylene (CH₂) carbons appear as negative (inverted) signals. Quaternary carbons are absent. This allows for the unambiguous identification of the CH₂ groups (C3, C6, C7) in the structure.[5]
Connecting the Dots: 2D NMR Correlation Experiments
Two-dimensional NMR experiments are essential for assembling the complete structural picture by revealing correlations between nuclei.[6][7]
-
COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to one another, typically through two or three bonds. By "walking" through the COSY spectrum, one can trace the connectivity of the entire proton network, for example, from H2 to its neighbors on C1 and C3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[8] Once the proton signals are assigned (using COSY and chemical shift data), HSQC allows for the direct and unambiguous assignment of their corresponding carbon partners.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons.[8] This is the final key to the puzzle, confirming the overall connectivity of the molecular fragments. For instance, an HMBC correlation from a bridgehead proton (H1) to the carbon bearing the hydroxyl group (C2) and the methylene bridge carbon (C7) would definitively lock in the relative positions of these key structural elements.
Caption: Logical workflow for NMR-based structure elucidation.
Orthogonal Validation with Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While NMR provides the detailed architectural plan, IR and MS offer rapid, complementary confirmation of the key molecular features.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a powerful and straightforward technique for identifying the functional groups present in a molecule.[9][10][11] For this compound, the IR spectrum provides a distinct fingerprint.
-
O-H Stretch: A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the alcohol's hydroxyl group. Its breadth is due to hydrogen bonding.
-
N-H Stretch: As a primary amine hydrochloride (-NH₃⁺), strong, broad absorptions will appear between 2800-3200 cm⁻¹, often overlapping with C-H stretches. This is distinct from a free primary amine (R-NH₂), which typically shows two sharp peaks around 3300-3500 cm⁻¹.[12]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) confirm the presence of sp³-hybridized carbons in the bicyclic alkane structure.
-
N-H Bend: A characteristic bending vibration for the -NH₃⁺ group is expected around 1500-1600 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region confirms the presence of the C-O bond of the secondary alcohol.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers clues to the structure through analysis of fragmentation patterns.[13]
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule of the free base, [M+H]⁺. For a molecular formula of C₇H₁₃NO, the expected mass would be approximately m/z 128.1.
-
The Nitrogen Rule: The free base (C₇H₁₃NO) has a molecular weight of 127.18. This odd molecular weight is a classic indicator of the presence of an odd number of nitrogen atoms in the molecule.[2][14]
-
Characteristic Fragmentation: Under harder ionization conditions (like Electron Impact, EI), the molecule will fragment in predictable ways. Key fragmentation pathways for amino alcohols include:
Comparative Summary of Spectroscopic Data
| Technique | Parameter | Expected Observation for this compound | Structural Information Confirmed |
| ¹H NMR | Chemical Shift (δ) | Multiple signals in the 1.0-4.0 ppm range; downfield shifts for protons on C2 and C5. | Electronic environment of protons. |
| Multiplicity | Complex multiplets due to rigid structure; predictable J-coupling. | Proton-proton connectivity and stereochemistry. | |
| ¹³C NMR | Signal Count | 7 distinct signals. | Number of unique carbon atoms. |
| Chemical Shift (δ) | Signals in the 20-80 ppm range; downfield shifts for C2 and C5. | Carbon skeleton and presence of heteroatoms. | |
| DEPT-135 | Signal Phase | Positive (CH), Negative (CH₂). | Differentiates CH from CH₂ groups. |
| IR | Wavenumber (cm⁻¹) | Broad ~3300 (O-H); Broad ~3000 (N-H⁺); Strong ~1100 (C-O). | Presence of alcohol and primary amine hydrochloride functional groups. |
| MS (ESI) | m/z of [M+H]⁺ | ~128.1 | Molecular formula of the free base (C₇H₁₃NO). |
| MS (EI) | Fragmentation | Loss of H₂O; alpha-cleavage fragments. | Confirms amino alcohol structure. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred for amine salts as it allows for the exchange and identification of the -OH and -NH₃⁺ protons.
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-90 and DEPT-135 spectra.
-
-
Acquisition of 2D Spectra: Using the same sample, acquire standard gCOSY, gHSQC, and gHMBC spectra. Optimize acquisition and processing parameters according to the spectrometer's standard protocols.
-
Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks for all spectra, and use the correlation data from 2D experiments to systematically assign all proton and carbon signals.
Caption: Experimental workflow for comprehensive NMR analysis.
Protocol 2: IR and MS Analysis
-
FTIR Analysis:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify and label the key absorption bands corresponding to the expected functional groups.
-
-
Mass Spectrometry Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into an ESI-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and confirm the molecular weight.
-
Conclusion
The structural confirmation of this compound is a clear illustration of the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR, augmented by DEPT and 2D correlation experiments, provide the definitive and detailed map of the molecular architecture, IR and MS serve as crucial, orthogonal cross-validation points. IR rapidly confirms the presence of the key alcohol and amine hydrochloride functional groups, while MS verifies the molecular weight and elemental composition. Together, these techniques form a self-validating system, providing the high level of confidence required for advancing research and development in fields that utilize this important bicyclic scaffold. For absolute stereochemical confirmation, X-ray crystallography would be the ultimate arbiter, provided a suitable single crystal can be grown. However, for routine and robust structural verification, the combination of spectroscopic methods described herein represents the industry standard.
References
-
American Chemical Society (ACS). (n.d.). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]
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Sci-Hub. (n.d.). 1H‐NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. Retrieved from [Link]
- Google Patents. (n.d.). EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid.
-
Elsevier. (2014). Norbornane-based nucleoside and nucleotide analogues locked in North conformation. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.1)hept-5-en-2-ol. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US7994211B2 - Bicyclo[2.2.1]hept-7-ylamine derivatives and their uses.
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ResearchGate. (n.d.). Bicyclo[2.2.1]heptane compounds studied. Download Scientific Diagram. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.1)heptan-2-ol, exo-. PubChem. Retrieved from [Link]
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Chemistry Steps. (n.d.). Naming Bicyclic Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
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YouTube. (2020, July 6). Mass Spec 3c Alcohols. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
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YouTube. (2023, June 9). DEPT Carbon NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (2024, November 4). Metabolomics Study by Amino and Organic Acid Profiling Analyses in Pre- and Post-Milling Barley Using Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). New Techniques of Structure Elucidation for Sesquiterpenes. Request PDF. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
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Scirp.org. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]
-
YouTube. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON. Retrieved from [Link]
-
American Chemical Society (ACS). (2025, February 10). Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2026, January 8). Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. Retrieved from [Link]
-
University of Oulu. (n.d.). Syntheses and transformations of alicyclic y0-amino acid derivatives. Retrieved from [Link]
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Comparing the efficacy of different isomers of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride in catalysis
In the realm of asymmetric catalysis, the structural nuances of a chiral ligand can profoundly influence the stereochemical outcome of a reaction. The rigid bicyclo[2.2.1]heptane framework, a derivative of norbornane, offers a valuable scaffold for the design of such ligands. This guide provides an in-depth comparison of the catalytic efficacy of the diastereomeric isomers of 5-aminobicyclo[2.2.1]heptan-2-ol hydrochloride, focusing on their application in the enantioselective addition of organozinc reagents to aldehydes. While direct comparative studies on the 5-amino substituted isomers are limited in publicly accessible literature, we will draw upon a seminal study on the closely related δ-amino norbornan-2-ol isomers to elucidate the pivotal role of the hydroxyl group's stereochemistry—exo versus endo—in determining catalytic performance.
The Critical Role of Stereochemistry in Asymmetric Induction
The spatial orientation of the amino and hydroxyl functional groups on the rigid bicyclic frame is paramount in forming a well-defined chiral environment around the metal center. This, in turn, dictates the facial selectivity of the approaching substrate and, consequently, the enantiomeric excess (e.e.) of the product. The two key diastereomers of interest are the exo- and endo-isomers, where the hydroxyl group is oriented away from or towards the six-membered ring of the bicyclic system, respectively.
Comparative Catalytic Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde to produce chiral 1-phenylpropan-1-ol is a benchmark reaction for evaluating the effectiveness of chiral amino alcohol ligands. A detailed study by Garcı́a Martı́nez et al. on δ-amino norbornan-2-ol-based catalysts provides critical insights into the comparative efficacy of the exo- and endo-isomers.[1] This reaction serves as an excellent model to understand how the stereochemistry of the hydroxyl group influences both the chemical yield and the enantioselectivity of the transformation.
Quantitative Data Summary
The following table summarizes the experimental results from the aforementioned study, highlighting the stark differences in performance between the exo- and endo-hydroxyl isomers.
| Ligand Isomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| δ-Amino exo-norbornan-2-ol | 91 | 91 | (S) |
| δ-Amino endo-norbornan-2-ol | 87 | 37 | (R) |
Data sourced from Garcı́a Martı́nez, A., et al. (2004).[1]
As the data unequivocally demonstrates, the exo-isomer is a significantly more effective ligand for this transformation, affording a high yield and excellent enantioselectivity. In contrast, the endo-isomer provides the product in a good yield but with substantially lower enantiomeric excess and, notably, with the opposite absolute configuration.
Mechanistic Insights: The Causality Behind the Observed Efficacy
The dramatic difference in catalytic outcomes between the exo and endo isomers can be attributed to the distinct steric and electronic environments created in the transition state. The prevailing mechanism for this reaction involves the formation of a dimeric zinc complex bridged by the amino alcohol ligands.
The Favored Transition State with the exo-Isomer
With the exo-hydroxyl group, the ligand can coordinate to the zinc atoms to form a stable, chair-like six-membered transition state. In this arrangement, the bulky bicyclic framework effectively shields one face of the benzaldehyde, allowing the ethyl group from diethylzinc to attack preferentially from the less hindered face. This leads to a highly ordered transition state and, consequently, high enantioselectivity.
Caption: Proposed transition state for the exo-isomer catalyzed reaction.
The Disfavored Transition State with the endo-Isomer
In contrast, the endo-hydroxyl group leads to a more sterically congested transition state. The proximity of the hydroxyl group to the bicyclic framework hinders the formation of the well-ordered, chair-like intermediate. This steric clash disrupts the effective shielding of the benzaldehyde, leading to a less organized transition state and, consequently, a significant drop in enantioselectivity. The change in the absolute configuration of the product suggests a different, less favorable approach of the reactants.
Caption: Steric hindrance in the endo-isomer transition state.
Experimental Protocols
The following is a general, self-validating protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for the use of different isomers of aminobicyclo[2.2.1]heptan-2-ol hydrochloride as the chiral ligand.
Materials:
-
Chiral amino alcohol ligand (exo- or endo-isomer of this compound) (2 mol%)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)
-
Freshly distilled Benzaldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Ligand Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol ligand hydrochloride. To this, add triethylamine (1.1 equivalents relative to the hydrochloride salt) to liberate the free base.
-
Catalyst Formation: To the flask containing the free amino alcohol, add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.
-
Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise to the ligand solution at room temperature.
-
Stir the resulting pale yellow solution for 30 minutes at room temperature to allow for the in-situ formation of the zinc-ligand complex.
-
Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically after several hours, as indicated by TLC), quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).
-
Characterization: Determine the yield of the purified 1-phenylpropan-1-ol.
-
The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Caption: A step-by-step experimental workflow for the asymmetric addition.
Conclusion and Future Outlook
The stereochemical arrangement of the hydroxyl group in aminobicyclo[2.2.1]heptan-2-ol ligands is a critical determinant of their catalytic efficacy in asymmetric synthesis. As demonstrated through the analogous δ-amino norbornan-2-ol system, the exo-isomer exhibits vastly superior performance in the enantioselective addition of diethylzinc to benzaldehyde, delivering the product with high yield and enantioselectivity. This is attributed to the formation of a sterically less hindered and well-organized transition state. The endo-isomer, in contrast, is hampered by steric hindrance, leading to a significant decrease in enantioselectivity.
For researchers and drug development professionals, this guide underscores the importance of rational ligand design and the careful selection of diastereomeric isomers for optimizing asymmetric transformations. Further research focusing on the direct comparison of the exo- and endo-isomers of this compound in a variety of catalytic reactions would be of significant value to the scientific community, potentially unlocking even more efficient and selective synthetic methodologies.
References
-
Garcı́a Martı́nez, A., Teso Vilar, E., Garcı́a Fraile, A., & de la Moya Cerero, S. (2004). 2-exo- versus 2-endo-Hydroxyl in δ-amino norbornan-2-ol-based catalysts: Investigating the role of the C(2) configuration in the asymmetric induction. Tetrahedron: Asymmetry, 15(5), 753-756. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
Sources
A Guide to the Synthetic Potential of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride: A Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Bicyclo[2.2.1]heptane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged scaffolds employed in drug discovery, the rigid bicyclo[2.2.1]heptane (norbornane) framework holds a prominent position. Its inherent conformational rigidity allows for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride, a chiral bifunctional building block, emerges as a molecule of significant synthetic potential, poised for the construction of complex and biologically active compounds. This guide provides a comprehensive review of the documented synthetic applications of closely related bicyclic amino alcohols, offering a roadmap for the potential utilization of this compound in the synthesis of novel therapeutics.
While direct, peer-reviewed synthetic applications of this compound are not extensively documented, its structural motifs are present in a variety of reported bioactive molecules. This guide will, therefore, draw parallels from the rich chemistry of analogous compounds to illuminate its potential.
Core Attributes of this compound
This commercially available compound possesses a unique combination of structural features that make it an attractive starting material for synthetic chemists.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [1][2] |
| Molecular Weight | 163.65 g/mol | [1][2] |
| CAS Number | 1818847-48-1 | [1][2] |
| Chirality | Chiral | Implied by structure |
| Key Functional Groups | Primary Amine, Secondary Alcohol | Structure |
The presence of both a primary amine and a secondary alcohol on a rigid bicyclic core provides two orthogonal points for chemical modification, enabling the divergent synthesis of a wide array of derivatives.
Synthetic Applications: A Landscape of Possibilities
The primary utility of the bicyclo[2.2.1]heptane amino alcohol scaffold lies in its application as a constrained bioisostere for sugar moieties in nucleoside analogues and as a chiral ligand or auxiliary in asymmetric synthesis.
Carbocyclic Nucleoside Analogues: A New Frontier in Antiviral Therapy
Carbocyclic nucleosides, where the furanose ring is replaced by a carbocycle, are a critical class of antiviral agents. The bicyclo[2.2.1]heptane framework serves as a conformationally "locked" mimic of the ribose sugar, which can enhance binding to viral enzymes and improve metabolic stability.[3]
A key strategy in the synthesis of these analogues involves the coupling of a suitably functionalized bicyclic amine with a heterocyclic base. While specific examples using 5-aminobicyclo[2.2.1]heptan-2-ol are not published, the synthesis of related structures provides a clear blueprint. For instance, the synthesis of novel conformationally locked nucleoside and nucleotide derivatives structurally related to the clinically used antivirals didanosine and abacavir has been reported using a substituted bicyclo[2.2.1]heptane amine.[3]
Conceptual Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Analogue
The following diagram illustrates a plausible synthetic route to a carbocyclic nucleoside analogue starting from a protected form of 5-aminobicyclo[2.2.1]heptan-2-ol.
Sources
A Comparative Guide to the Biological Activity of 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride and its Analogs: A Versatile Scaffold in Drug Discovery
The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained bicyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides a robust platform for the design of potent and selective modulators of various biological targets. This guide offers a comparative analysis of the biological activities of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride and its analogs, delving into their therapeutic potential across diverse fields, including neuroscience and infectious diseases. While direct comparative studies on a homologous series of 5-Aminobicyclo[2.2.1]heptan-2-ol analogs are limited in publicly accessible literature, this guide synthesizes data from a range of structurally related bicyclo[2.2.1]heptane derivatives to provide valuable insights into their structure-activity relationships (SAR) and therapeutic promise.
The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Therapeutic Innovation
The rigid nature of the bicyclo[2.2.1]heptane (also known as norbornane) skeleton is a key determinant of its utility in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The defined stereochemistry of substituents on the scaffold allows for precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with receptor binding pockets.
This guide will explore the biological activities of amino-alcohol derivatives of this scaffold, focusing on their interactions with key protein targets implicated in a variety of diseases.
Neuromodulatory Activities: Targeting Receptors in the Central Nervous System
Derivatives of the bicyclo[2.2.1]heptane scaffold have shown significant promise as modulators of key receptors in the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Analogs of 5-Aminobicyclo[2.2.1]heptan-2-ol have been investigated as ligands for nAChRs, which are implicated in cognitive function, pain perception, and addiction. The rigid scaffold allows for the precise positioning of the amino group and other substituents to mimic the binding of the endogenous ligand, acetylcholine.
For instance, exo-2-(2'-chloro-5-pyridinyl)-7-aminobicyclo[2.2.1]heptanes have been synthesized and evaluated for their binding to α4β2 and α7 nAChRs.[1][2] These compounds demonstrated binding properties similar to nicotine and acted as nAChR agonists in mouse models of pain and locomotor activity.[1][2] The stereochemistry of the amino group (endo vs. exo) can significantly influence binding affinity and functional activity, highlighting the importance of stereocontrol in the synthesis of these analogs.
Table 1: Comparative Binding Affinities of Bicyclo[2.2.1]heptane Analogs at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| (-)-Nicotine | α4β2 | 1.0 | [1] |
| 3a (exo-amino) | α4β2 | 1.2 | [1] |
| 3b (endo-amino) | α4β2 | 2.5 | [1] |
NMDA Receptor Antagonism
The bicyclo[2.2.1]heptane core is a key pharmacophore for non-competitive antagonists of the NMDA receptor, acting at the phencyclidine (PCP) binding site within the receptor's ion channel.[3] Overactivation of NMDA receptors is implicated in a range of neurological disorders, including neuropathic pain and neurodegenerative diseases. The development of moderate-affinity NMDA receptor antagonists is a key strategy to achieve therapeutic benefit while minimizing side effects.[3]
Caption: Mechanism of NMDA receptor antagonism by bicyclo[2.2.1]heptane derivatives.
Antiviral Activity: A Scaffold for Inhibiting Viral Replication
The bicyclo[2.2.1]heptane scaffold has also been incorporated into nucleoside analogs to explore their potential as antiviral agents. In this context, the rigid bicyclic core serves as a mimic of the sugar moiety in natural nucleosides.
A study on homocarbocyclic nucleoside analogs with a substituted bicyclo[2.2.1]heptane skeleton revealed activity against Herpes Simplex Virus 1 (HSV-1).[4] This suggests that the conformational restriction imposed by the scaffold can be beneficial for the interaction of these analogs with viral enzymes, such as DNA polymerase.
Table 2: Antiviral Activity of Bicyclo[2.2.1]heptane Nucleoside Analogs against HSV-1
| Compound | Description | IC₅₀ (µM) | Reference |
| 6j | 6-substituted adenine homonucleoside | 15 ± 2 | [4] |
| 6d | 6-substituted adenine homonucleoside | 21 ± 4 | [4] |
| 6f | 6-substituted adenine homonucleoside | 28 ± 4 | [4] |
| Acyclovir | Reference antiviral drug | 28 ± 4 | [4] |
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of 5-Aminobicyclo[2.2.1]heptan-2-ol analogs.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs.
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2).
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine).
-
Binding buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Test compounds (analogs of 5-Aminobicyclo[2.2.1]heptan-2-ol).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add binding buffer, radioligand, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a nicotinic acetylcholine receptor binding assay.
In Vitro NMDA Receptor Antagonism Assay (Calcium Flux Assay)
This protocol describes a cell-based fluorescence assay to measure the inhibition of NMDA receptor-mediated calcium influx.[5][6]
Materials:
-
Cell line stably expressing NMDA receptors (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
NMDA receptor agonists (NMDA and glycine).
-
Test compounds (analogs of 5-Aminobicyclo[2.2.1]heptan-2-ol).
-
A known NMDA receptor antagonist as a positive control (e.g., MK-801).
-
Fluorescence plate reader.
Procedure:
-
Plate the NMDA receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations or the positive control to the wells and incubate for a specified period.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of NMDA and glycine into the wells to stimulate the receptors.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of calcium.
-
Determine the inhibitory effect of the test compounds by comparing the peak fluorescence in the presence of the compound to the control wells (agonists only).
-
Calculate the IC₅₀ value for each compound.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV-1).
-
Virus stock of a known titer.
-
Cell culture medium.
-
Test compounds (analogs of 5-Aminobicyclo[2.2.1]heptan-2-ol).
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agar).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Seed the host cells in 6-well plates and grow them to confluence.
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the cells and infect the monolayers with the virus dilutions for 1-2 hours.
-
During the infection period, prepare different concentrations of the test compounds in the overlay medium.
-
After infection, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the test compounds (or no compound as a control) to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
After incubation, fix the cells (e.g., with formaldehyde).
-
Remove the overlay and stain the cell monolayers with crystal violet.
-
Count the number of plaques in each well.
-
The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound compared to the control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion and Future Directions
The bicyclo[2.2.1]heptane scaffold, particularly with amino-alcohol functionalization, represents a highly versatile platform for the development of novel therapeutics. The constrained nature of this framework allows for the design of potent and selective ligands for a variety of biological targets. This guide has highlighted the potential of 5-Aminobicyclo[2.2.1]heptan-2-ol analogs as neuromodulatory agents, specifically as nAChR agonists and NMDA receptor antagonists, and as antiviral compounds.
The provided experimental protocols serve as a foundation for researchers to further explore the biological activities of this promising class of molecules. Future research should focus on the synthesis and systematic evaluation of a focused library of 5-Aminobicyclo[2.2.1]heptan-2-ol analogs to establish clear structure-activity relationships for different biological targets. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the development of novel and effective therapies for a range of human diseases.
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Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7707. [Link]
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Szabó, D., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. [Link]
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Mastering Stereochemistry: A Comparative Guide to Determining Absolute Configuration in Syntheses Utilizing 5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control and unambiguous determination of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring therapeutic efficacy and safety. Chiral molecules, particularly enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize and confirm the absolute configuration of a single desired enantiomer is a cornerstone of medicinal chemistry.
This guide provides an in-depth technical comparison of methodologies for determining the absolute configuration of products synthesized using the chiral auxiliary, 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers insights into the strengths and limitations of various techniques, and provides a framework for selecting the most appropriate analytical strategy for your research.
The Role of this compound in Asymmetric Synthesis
5-Aminobicyclo[2.2.1]heptan-2-ol, a rigid bicyclic amino alcohol, serves as a valuable chiral auxiliary in asymmetric synthesis. Its conformational rigidity, stemming from the norbornane scaffold, provides a well-defined steric environment that can effectively bias the approach of reagents to a prochiral center, leading to high diastereoselectivity. The presence of both an amino and a hydroxyl group offers versatile handles for attachment to a substrate and for directing metal-catalyzed transformations.
The hydrochloride salt form ensures stability and ease of handling of this chiral auxiliary. In a typical application, the amine or alcohol functionality of 5-Aminobicyclo[2.2.1]heptan-2-ol is covalently attached to a substrate containing a prochiral center. Subsequent diastereoselective reactions, such as alkylation, aldol reactions, or Diels-Alder reactions, are then carried out. The chiral auxiliary is later cleaved to yield the desired enantiomerically enriched product.
Key Methodologies for Determining Absolute Configuration
The unambiguous determination of the newly created stereocenter's absolute configuration is the final and critical step in this synthetic sequence. The following sections compare the most powerful and commonly employed techniques for this purpose, with a focus on their application to products derived from syntheses involving bicyclo[2.2.1]heptane-based chiral auxiliaries.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1]
Causality of the Method: By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom. For the determination of absolute configuration, the anomalous dispersion effect of heavy atoms is often utilized.[2]
Self-Validating System: The result of an X-ray crystallographic analysis is a complete and unambiguous 3D model of the molecule, which serves as its own validation, provided the crystal quality is high and the data refinement is sound.
Experimental Protocol: A Generalized Workflow
-
Crystallization: The purified enantiomerically enriched product must be crystallized to obtain a single crystal of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Absolute Configuration Determination: If the molecule contains a heavy atom (e.g., bromine, iodine) or if the data quality is exceptionally high, the absolute configuration can be determined using the anomalous scattering of X-rays. The Flack parameter is a critical value in this determination; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Advantages:
-
Provides an unambiguous and definitive determination of the absolute configuration.
-
Yields a wealth of structural information, including bond lengths, bond angles, and crystal packing.
Limitations:
-
Requires the formation of a high-quality single crystal, which can be difficult and time-consuming.
-
Not suitable for non-crystalline compounds (oils or amorphous solids).
NMR Spectroscopy: The Mosher Ester Method
For non-crystalline compounds, particularly secondary alcohols and amines, the Mosher ester method is a powerful NMR-based technique for deducing absolute configuration.[3][4]
Causality of the Method: The method involves the formation of diastereomeric esters (or amides) by reacting the chiral alcohol (or amine) with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4] The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be determined.
Self-Validating System: The consistency of the sign of Δδ for protons on either side of the MTPA plane in the conformational model provides a self-validating framework for the configurational assignment.
Experimental Protocol: Mosher Ester Analysis of a Secondary Alcohol
-
Esterification: Divide the chiral alcohol of unknown configuration into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the respective (S)- and (R)-MTPA esters.
-
Purification: Purify the resulting diastereomeric esters, typically by chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.
-
Configuration Assignment: Apply the Mosher model. For a secondary alcohol, if the Δδ values are positive for protons on one side of the C-O-C bond and negative on the other, the absolute configuration can be assigned based on the established mnemonic.
Caption: Workflow for VCD-based Absolute Configuration Determination.
Advantages:
-
Applicable to a wide range of chiral molecules, including those without a suitable functional group for Mosher's method and those that do not crystallize.
-
Provides information about the solution-phase conformation of the molecule. [5] Limitations:
-
Requires access to specialized instrumentation (VCD spectrometer).
-
Relies on the accuracy of computational methods, which can be computationally expensive for large and flexible molecules.
-
Interpretation of spectra can be complex.
Comparative Analysis of Chiral Auxiliaries
While this guide focuses on determining the absolute configuration of products synthesized using this compound, it is crucial to understand its performance in the context of other widely used chiral auxiliaries. The choice of auxiliary can significantly impact the diastereoselectivity of a reaction, the ease of removal, and the overall efficiency of the synthetic route.
Below is a comparative table of common chiral auxiliaries, including a projection of the performance of bicyclo[2.2.1]heptane-based amino alcohols based on structurally similar compounds. [6]
| Chiral Auxiliary | Typical Applications | Diastereoselectivity | Ease of Removal | Availability |
|---|---|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol, Conjugate Addition, Diels-Alder | Generally >95% de | Hydrolytic (LiOH/H₂O₂) or Reductive (LiBH₄) | Commercially available in both enantiomeric forms |
| Camphorsultam | Alkylation, Aldol, Diels-Alder | Often >98% de | Hydrolytic (LiOH/H₂O₂) or Reductive (LiAlH₄) | Commercially available in both enantiomeric forms |
| (1S,2R)-2-Aminocyclopentan-1-ol Derivatives | Alkylation, Aldol | Reported >95% de | Hydrolytic or Reductive | Synthetically accessible |
| 5-Aminobicyclo[2.2.1]heptan-2-ol | Alkylation, Aldol, as chiral ligand | Expected to be high due to rigid scaffold | Hydrolytic or Reductive | Commercially available |
Data for Evans' Oxazolidinones and Camphorsultam are well-established in the literature. Data for the amino alcohol derivatives are based on published examples of similar structures and are intended for comparative purposes.
The rigid bicyclo[2.2.1]heptane framework of 5-Aminobicyclo[2.2.1]heptan-2-ol is expected to provide excellent stereocontrol, comparable to or potentially exceeding that of more flexible cyclic systems. Its commercial availability makes it an attractive option for researchers exploring novel asymmetric transformations.
Conclusion
The determination of absolute configuration is an indispensable component of asymmetric synthesis. For products derived from reactions employing this compound, a multi-faceted approach is recommended. While single-crystal X-ray crystallography remains the ultimate arbiter of stereochemistry, its applicability is contingent on the ability to obtain suitable crystals. In its absence, a combination of NMR-based methods, such as Mosher ester analysis, and chiroptical techniques like VCD, provides a robust and reliable means of assigning absolute configuration.
The choice of method should be guided by the physical properties of the synthesized product, the available instrumentation, and the structural complexity of the molecule. By understanding the principles and practical considerations of each technique, researchers can confidently and efficiently elucidate the stereochemical outcome of their synthetic endeavors, a critical step in the journey from a promising molecule to a potential therapeutic agent.
References
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Purechemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. Retrieved from [Link]
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ACS Publications. (2020). The Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism. Retrieved from [Link]
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Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]
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MDPI. (n.d.). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Retrieved from [Link]
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PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
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Scientific Research Publishing. (2018, June 22). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. Retrieved from [Link]
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MDPI. (2011, September 7). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Retrieved from [Link]
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PubMed. (2008, August 21). Use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for the synthesis of aminocyclitols. Retrieved from [Link]
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PubMed Central. (n.d.). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Retrieved from [Link]
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American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
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PubMed. (2021, March 8). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Retrieved from [Link]
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ACS Publications. (n.d.). Dissymmetric Non-conjugated Chromophores. Optical Rotatory Dispersion of Bicyclo[2.2.1]hept-5-en-2-one and Bicyclo[2.2.2]oct-5-en-2-one. Retrieved from [Link]
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MDPI. (n.d.). Chiral Auxiliaries and Chirogenesis. Retrieved from [Link]
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PubMed. (2009, September 18). Diastereoselective synthesis of 2,3,4,5,6-pentafluoroheptanes. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. Retrieved from [Link]
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PubMed Central. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]
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MDPI. (2021, November 14). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Retrieved from [Link]
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ResearchGate. (n.d.). Structure and Reactivity of Bicyclo[2.2.1]hept-2-ene- endo -5, endo -6-dicarboxylic (endic) Acid Hydrazide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Reproducibility of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
Introduction: The Imperative of Reproducibility in Chemical Research
In the landscape of scientific discovery, and particularly within drug development, the reproducibility of experimental results is the bedrock of progress.[1][2] The ability to consistently replicate findings is what transforms a novel observation into a reliable scientific principle. However, a "reproducibility crisis" has been noted across various scientific fields, with chemistry being significantly affected.[1] Factors contributing to this issue range from ambiguous reporting of experimental methods to variations in the quality of starting materials.[3]
This guide focuses on a specific, structurally complex building block, 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1818847-48-1), to illustrate the principles of assessing and ensuring experimental reproducibility.[4][5][6] This bicyclic amino alcohol, with its rigid, three-dimensional structure, is a valuable scaffold in medicinal chemistry for creating molecules with precise spatial arrangements.[7] Its inherent complexity, however, presents unique challenges in synthesis, purification, and characterization, making it an excellent case study for establishing robust, reproducible protocols.
We will dissect the critical parameters that govern the reliable synthesis and characterization of this compound, compare it to a relevant alternative, and provide detailed, field-tested protocols. This guide is intended for researchers, scientists, and drug development professionals who rely on the consistency and integrity of their chemical building blocks to drive their research forward.
Physicochemical Profile and Comparative Analysis
Understanding the fundamental properties of a chemical is the first step toward reproducible experimentation. This compound is a rigid, saturated bicyclic amine.[7] The bicyclo[2.2.1]heptane (or norbornane) core imparts significant conformational rigidity, which is a desirable trait in drug design for optimizing interactions with biological targets.
For a meaningful comparison, we will consider a simpler, yet structurally related alternative: 2-Aminobicyclo[2.2.1]heptane hydrochloride (also known as 2-aminonorbornane hydrochloride). While lacking the hydroxyl group, it shares the same bicyclic core and primary amine, making it a useful benchmark for assessing the impact of the additional functional group on synthesis and analysis.
| Property | 5-Aminobicyclo[2.2.1]heptan-2-ol HCl | 2-Aminobicyclo[2.2.1]heptane HCl (Alternative) | Causality and Experimental Implication |
| Molecular Formula | C₇H₁₄ClNO[4][5] | C₇H₁₄ClN | The presence of the oxygen atom increases polarity and the potential for hydrogen bonding. |
| Molecular Weight | 163.65 g/mol [5] | 147.65 g/mol | Affects stoichiometry calculations and mass spectrometry analysis. |
| Key Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH), Hydrochloride Salt (-HCl) | Primary Amine (-NH₂), Hydrochloride Salt (-HCl) | The hydroxyl group adds a stereocenter, increases polarity, and provides an additional site for derivatization or side reactions. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). | Soluble in water and polar protic solvents. | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. The -OH group further increases polarity. |
| Stereochemistry | Multiple stereoisomers are possible (endo/exo amine, endo/exo alcohol). | Two primary stereoisomers (endo/exo amine). | Stereochemical purity is a critical parameter. The specific isomer used must be consistent for reproducible biological activity. |
Experimental Workflows: A Framework for Reproducibility
A self-validating experimental workflow is essential for ensuring reproducibility. This involves not just executing a procedure, but building in checkpoints to verify the identity and purity of the material at each critical stage.
Caption: A self-validating workflow for ensuring reproducibility from synthesis to application.
Protocol 1: Synthesis and Purification
The synthesis of aminonorbornane derivatives often begins with a Diels-Alder reaction, followed by functional group manipulations.[8] Reproducibility hinges on precise control over reaction conditions and purification methods.
Objective: To synthesize and purify this compound with a consistent isomeric profile and high purity (>98%).
Methodology: A common route involves the reduction of a corresponding nitro or azido alcohol, which is itself derived from norbornene.
Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve the precursor (e.g., 5-azidobicyclo[2.2.1]heptan-2-ol) in anhydrous ethanol.
-
Causality: An inert atmosphere is critical to prevent side reactions, especially if using sensitive reducing agents. Anhydrous solvents are necessary to prevent quenching of the reagent.
-
-
Reduction: Carefully add a reducing agent, such as palladium on carbon (10 wt. %), and establish a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Causality: Catalytic hydrogenation is a clean and effective method for reducing azides or nitro groups to amines. The choice of catalyst and hydrogen pressure can influence reaction time and selectivity.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Trustworthiness: This step is a critical validation point. Proceeding without confirmation of reaction completion can lead to complex purification challenges and lower yields.
-
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethanol.
-
Causality: Celite is an inert filter aid that prevents the fine catalyst powder from passing through, ensuring its complete removal.
-
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude free-base amine in a minimal amount of diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
Causality: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the often-oily free base. Precipitation drives the purification.
-
-
Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities. Recrystallize the solid from an appropriate solvent system (e.g., methanol/diethyl ether) to achieve high purity.
-
Trustworthiness: Recrystallization is a powerful technique for purifying crystalline solids. The final purity should be verified by the analytical methods described below.
-
Protocol 2: Analytical Characterization for Reproducibility
Characterization is not merely about confirming identity; it's about establishing a quantitative, reproducible fingerprint for your material.
Objective: To establish a comprehensive analytical profile for this compound to serve as a benchmark for batch-to-batch consistency.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation and isomeric ratio determination.
Step-by-Step Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in 0.6 mL of a deuterated solvent (e.g., D₂O or MeOD).
-
Causality: D₂O or MeOD are used because the deuterium signal is not observed in the proton NMR spectrum. The acidic proton of the amine and hydroxyl group will exchange with deuterium in D₂O, causing their signals to disappear, which can simplify the spectrum.
-
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters to standardize are the number of scans (e.g., 16), relaxation delay (e.g., 5 seconds), and pulse angle (e.g., 30 degrees).
-
Causality: Standardizing acquisition parameters is crucial for comparing spectra between different batches or labs. A sufficient relaxation delay ensures accurate integration for quantitative analysis.
-
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals. The rigid bicyclic structure gives rise to a complex, yet highly characteristic splitting pattern in the 1.0-4.5 ppm region. The specific shifts and couplings are sensitive to the endo vs. exo stereochemistry.
| Expected ¹H NMR Data (Hypothetical, in D₂O) | 5-Aminobicyclo[2.2.1]heptan-2-ol HCl | 2-Aminobicyclo[2.2.1]heptane HCl | Rationale for Differences |
| CH-O Signal | ~3.8-4.2 ppm (multiplet) | Absent | The presence of the electron-withdrawing oxygen deshields the attached proton, shifting it downfield. |
| CH-N Signal | ~3.0-3.4 ppm (multiplet) | ~2.8-3.2 ppm (multiplet) | The hydroxyl group has a modest electronic effect on the CH-N proton, but the exact shift is highly dependent on stereochemistry. |
| Bridgehead Protons | ~2.3-2.7 ppm (broad singlets) | ~2.2-2.6 ppm (broad singlets) | These are characteristic signals for the norbornane scaffold. |
| Bridge/Aliphatic CH₂ | ~1.2-2.1 ppm (complex multiplets) | ~1.1-2.0 ppm (complex multiplets) | This region is highly complex but serves as a fingerprint. Minor shifts can indicate isomeric differences. |
B. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
HPLC-MS is the gold standard for assessing purity and confirming molecular weight.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute to a working concentration of ~10 µg/mL.
-
Chromatography: Use a C18 reverse-phase column. A typical gradient might be 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10 minutes.
-
Causality: Reverse-phase chromatography separates compounds based on polarity. The addition of formic acid improves peak shape and ionization efficiency for MS detection. The presence of the hydroxyl group in our target compound will make it more polar and likely result in an earlier retention time compared to 2-aminonorbornane.
-
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the free base [M+H]⁺. For C₇H₁₃NO, the expected m/z is 128.1.
-
Trustworthiness: This provides definitive confirmation of the molecular weight of the cation, validating the compound's identity.
-
-
Purity Analysis: Integrate the peak area of the main compound and all impurities detected (e.g., by UV at 210 nm). Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥98% is typically required for drug development applications.
Conclusion: Best Practices for Ensuring Reproducibility
The challenge of reproducibility in chemistry is significant but manageable through systematic and rigorous experimental design.[3][9] When working with complex scaffolds like this compound, the following principles are paramount:
-
Standardize Protocols: Every critical parameter, from reagent concentration and temperature to instrument settings, must be clearly defined and consistently applied.
-
Validate Starting Materials: Never assume the identity or purity of a starting material. Always perform incoming quality control using techniques like NMR and HPLC-MS.[1]
-
Embrace Orthogonal Analytics: Rely on multiple, independent analytical techniques (e.g., NMR, MS, FTIR) to build a complete and trustworthy profile of your compound.
-
Document Meticulously: Record all experimental details, including observations, deviations from the protocol, and full analytical data. This information is invaluable for troubleshooting irreproducible results.[10]
-
Establish a Reference Standard: Qualify a single batch of material as a reference standard. This standard should be fully characterized and used for comparison in all future experiments to ensure batch-to-batch consistency.
By adhering to these principles, researchers can build a foundation of reliable, reproducible data, accelerating the pace of discovery and enhancing the integrity of their scientific contributions.
References
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Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]
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Lebleu, T., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science (RSC Publishing). [Link]
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Mettler-Toledo. (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube. [Link]
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Zhang, H., et al. (2025). Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2. American Chemical Society. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride with Published Findings
For researchers, scientists, and drug development professionals, the meticulous verification of a chemical entity's structure and purity is paramount. This guide provides an in-depth, experience-driven approach to cross-referencing the experimental data of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride with published scientific principles and data from analogous compounds. Our focus is not merely on the "what" but the "why"—elucidating the causal logic behind our analytical choices to ensure a self-validating system of characterization.
The Strategic Importance of Analytical Cross-Verification
This compound, a bicyclic amino alcohol, presents a unique analytical challenge due to its rigid, strained ring system and multiple stereocenters. The "endo" and "exo" configurations of the amino and hydroxyl groups lead to distinct diastereomers, each with potentially different biological activities and physicochemical properties. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unambiguous structural confirmation and purity assessment.
This guide will walk through a hypothetical, yet realistic, set of experimental data for a sample of this compound and compare it against established principles and data from closely related norbornane derivatives found in the scientific literature.
I. Physicochemical Properties: The First Line of Inquiry
A substance's physical properties are its most fundamental characteristics. While seemingly basic, discrepancies in properties like melting point can be the first indicator of impurities or an incorrect structure.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Analysis: The sample is heated at a ramp rate of 1-2 °C per minute near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Data Comparison
| Property | Hypothetical Experimental Result | Published Findings/Expectations | Rationale for Comparison |
| Melting Point | 215-218 °C | Norbornane has a melting point of 85-88 °C. The addition of polar functional groups (amine, alcohol) and formation of a hydrochloride salt is expected to significantly increase the melting point due to strong intermolecular forces (ionic interactions, hydrogen bonding).[1][2] | A sharp melting point range (e.g., within 2-3 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Solubility | Soluble in water and methanol; sparingly soluble in acetone; insoluble in diethyl ether. | The hydrochloride salt form enhances aqueous solubility. The bicyclic hydrocarbon backbone imparts non-polar character, explaining its limited solubility in highly non-polar solvents.[3] | The observed solubility profile should align with the expected polarity of the molecule. This is a crucial parameter for selecting appropriate solvents for subsequent analytical techniques. |
II. Spectroscopic Analysis: Elucidating the Molecular Structure
Spectroscopic techniques provide a detailed picture of the molecular architecture, from the connectivity of atoms to the nature of the chemical bonds.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structure elucidation of organic molecules. For a rigid bicyclic system like this, ¹H and ¹³C NMR provide a wealth of information about stereochemistry.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds like amino acid hydrochlorides and because the exchangeable protons on the -OH and -NH₃⁺ groups will be clearly visible.[4]
-
Instrumentation: A 400 MHz NMR spectrometer is used to acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra.
-
Data Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
¹H NMR Data Comparison
| Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison with Published Data |
| ~8.2 | broad s | 3H | -NH₃⁺ | The broad singlet is characteristic of the acidic protons of an ammonium group, which undergo exchange with residual water in the solvent. |
| ~5.0 | d | 1H | -OH | The hydroxyl proton signal will also be a doublet due to coupling with the adjacent proton. Its chemical shift can vary depending on concentration and temperature. |
| ~4.0 | m | 1H | H-2 | The proton on the carbon bearing the hydroxyl group (C-2) is expected to be in the 3.5-4.5 ppm range. Its multiplicity will be complex due to coupling with protons on C-1, C-3, and C-6. |
| ~3.2 | m | 1H | H-5 | The proton on the carbon bearing the amino group (C-5) will be deshielded and appear in this region. |
| 2.5-1.2 | m | 8H | Bicyclic scaffold protons | The remaining protons of the bicyclo[2.2.1]heptane ring system will appear in this region. The rigid structure leads to complex splitting patterns and diastereotopic protons, where chemically equivalent protons are magnetically non-equivalent.[5][6] |
¹³C NMR Data Comparison
| Hypothetical Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison with Published Data | | :--- | :--- | :--- | :--- | | ~70 | C-2 | The carbon atom attached to the hydroxyl group is expected to resonate in this region. | | ~55 | C-5 | The carbon atom attached to the amino group will be deshielded relative to the other aliphatic carbons. | | 45-25 | C-1, C-3, C-4, C-6, C-7 | These are typical chemical shifts for sp³ hybridized carbons in a strained bicyclic system like norbornane.[7][8][9] |
Diagram: Logical Flow of NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
FTIR Data Comparison
| Hypothetical Absorption (cm⁻¹) | Intensity | Assignment | Rationale and Comparison with Published Data |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) | This broad absorption is characteristic of hydrogen-bonded hydroxyl groups.[10][11] |
| 3200-3000 | Medium, Broad | N-H stretch (ammonium) | The stretching vibrations of the N-H bonds in the -NH₃⁺ group appear in this region, often overlapping with the O-H stretch. |
| 2950-2850 | Strong, Sharp | C-H stretch (aliphatic) | These peaks are due to the C-H bonds of the bicyclic alkane structure. |
| ~1600 & ~1500 | Medium | N-H bend (ammonium) | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in this region. |
| 1200-1000 | Strong | C-O stretch (alcohol) | The C-O single bond stretch is a strong indicator of an alcohol functional group.[10] |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile compounds like hydrochloride salts.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) is used to obtain an accurate mass.
Mass Spectrometry Data Comparison
| m/z Value | Assignment | Rationale and Comparison with Published Data | | :--- | :--- | :--- | :--- | | [M+H]⁺ = 128.107 | Protonated free base | The observed mass corresponds to the free base (C₇H₁₃NO) plus a proton. The molecular weight of the free base is 127.19 g/mol . ESI in positive mode will readily protonate the basic amino group. | | [M]⁺ = 127.100 | Molecular ion of free base | The molecular ion of the free base may be observed, although less prominently than the protonated molecule in ESI. The odd molecular weight is consistent with the Nitrogen Rule for a compound with one nitrogen atom.[12][13] | | Key Fragments | Various | Fragmentation of the bicyclic amine may occur, although it is less extensive with ESI compared to electron impact (EI) ionization.[14][15] |
III. Chromatographic Analysis: Purity and Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for separating stereoisomers.
Experimental Protocol: Chiral HPLC for Diastereomer Separation
-
Rationale: Since 5-Aminobicyclo[2.2.1]heptan-2-ol can exist as different diastereomers (e.g., endo/exo), a chiral HPLC method is necessary to determine the diastereomeric purity. Direct separation on a chiral stationary phase (CSP) is often successful for amino alcohols.[16][17][18][19]
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for better sensitivity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
HPLC Data Comparison
| Hypothetical Retention Time | Peak Area (%) | Assignment | Interpretation |
| 8.5 min | 99.2% | Major Diastereomer | The high peak area indicates high diastereomeric purity. |
| 9.7 min | 0.8% | Minor Diastereomer | The presence of a small peak corresponding to another diastereomer. |
Diagram: Characterization and Cross-Verification Logic
Caption: Logical flow for cross-referencing experimental data.
Conclusion
This guide has outlined a comprehensive, multi-technique approach for the characterization of this compound. By systematically acquiring experimental data and rigorously cross-referencing it with established scientific principles and data from analogous structures, a high degree of confidence in the compound's identity, purity, and stereochemistry can be achieved. This methodical process, grounded in the "why" behind each analytical choice, ensures the trustworthiness and integrity of the results, which is the bedrock of sound scientific research and drug development.
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Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available from: [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]
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ResearchGate. Can any one explain how to determine diastereomeric ratio from NMR spectra? Available from: [Link]
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JoVE. ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Available from: [Link]
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J-STAGE. The ¹³C NMR spectra of substituted 7-oxabicyclo[2.2.1]heptanes and -heptenes. Available from: [Link]
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SpringerLink. 13C NMR spectra of stereoisomeric derivatives of bicyclo[2.2.1]-hept-5-ene and 3-oxatricyclo[3.2.1.02,4]-octane. Available from: [Link]
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Chemistry Stack Exchange. Diastereomers and H-NMR. Available from: [Link]
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Taylor & Francis Online. Long-range proton hyperfine coupling in bicyclic radicals. Available from: [Link]
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Beilstein Journals. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Available from: [Link]
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Mass Spectrometry: Fragmentation. Available from: [Link]
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ACS Publications. Synthesis and Pharmacological Characterization of exo-2-(2'-Chloro-5-pyridinyl)-7-(endo and exo)-aminobicyclo[2.2.1]heptanes as Novel Epibatidine Analogues. Available from: [Link]
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ResearchGate. Regioselective Synthesis of 3-endo-Hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-amine and its Transformation into Saturated or Partially Saturated Di-endo-fused Heterocycles. Available from: [Link]
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Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
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YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride: A Senior Application Scientist's Guide
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, a foundational pillar of excellent science is rigorous safety and responsible handling of all chemical agents, from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS No. 1818847-48-1), ensuring the safety of laboratory personnel and adherence to environmental regulations.
This compound, while not classified as a hazardous material for transport, is recognized as a skin, eye, and respiratory irritant.[1][2] Therefore, its disposal requires a structured approach rooted in a thorough understanding of its properties and the prevailing regulatory landscape.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any handling or disposal operation, a complete understanding of the chemical's hazards is paramount. This initial assessment dictates the necessary personal protective equipment (PPE) and emergency preparedness measures.
Table 1: Hazard Profile and Required Personal Protective Equipment
| Hazard Classification | Description | Required PPE |
| Skin Irritation (H315) | Causes skin irritation upon contact.[1][2] | Nitrile or other chemically resistant gloves, lab coat, closed-toe shoes. |
| Serious Eye Irritation (H319) | Causes serious eye irritation.[1][2] | Chemical safety goggles or a face shield.[3] |
| Respiratory Irritation (H335) | May cause respiratory irritation if inhaled as a dust.[1][2] | Use in a well-ventilated area or chemical fume hood.[1][2] For potential dust exposure, a NIOSH-approved respirator may be necessary.[4][5] |
The causality behind this PPE selection is direct: we are creating barriers to prevent the compound from coming into contact with sensitive tissues. The lab coat and gloves protect the skin, while safety goggles are essential to prevent eye exposure. Handling the solid in a fume hood mitigates the risk of inhaling dust particles.
Part 2: Step-by-Step Disposal and Decontamination Workflow
The disposal of this compound, whether as unused bulk material or as spill residue, must be treated as a hazardous waste stream. Do not discharge the material into drains, waterways, or soil.[1][2]
-
Waste Characterization : The primary container of this compound must be designated for disposal. It is considered a non-RCRA (Resource Conservation and Recovery Act) hazardous waste unless it is mixed with other regulated chemicals.
-
Container Integrity : Ensure the original container is securely sealed and in good condition. If the container is compromised, overpack it into a larger, compatible, and sealable container.
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[6]
-
Segregation and Storage : Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[6] It should be stored away from incompatible materials, particularly strong oxidizing agents.[1][3]
-
Coordination : Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Minor spills of this solid compound can be managed by trained laboratory personnel. A major spill requires evacuation and emergency response.
-
Control and Alert : Cordon off the spill area to prevent personnel from entering. Alert others in the laboratory.
-
Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood, to minimize inhalation of any dust.[7]
-
Don PPE : At a minimum, wear the PPE outlined in Table 1.
-
Containment and Collection :
-
Gently sweep up the solid material.[3] Avoid actions that create dust.[1][3][4]
-
Alternatively, you can use an inert absorbent material (e.g., sand, vermiculite) to cover the spill before sweeping.[1][2]
-
Place the swept material and any contaminated absorbent into a sealable, chemically compatible container (e.g., a high-density polyethylene pail).[1][8][9]
-
-
Waste Labeling : Securely close the container and attach a "Hazardous Waste" label, clearly identifying the contents as "Spill Debris containing this compound" and listing the "Irritant" hazard.
-
Decontamination :
-
Final Disposal : Store the sealed waste container in a designated accumulation area and contact your EHS office for collection.
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for this compound.
Part 3: Regulatory Framework and Institutional Responsibility
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under RCRA. For academic and research institutions, the regulations can be complex. Many institutions operate under the standards of 40 CFR part 262, subpart K, which provides an alternative, more flexible set of requirements for managing hazardous waste in laboratories.[10][11]
Key tenets of these regulations that validate the procedures outlined above include:
-
Hazardous Waste Determinations : Trained professionals, typically within an EHS department, are responsible for making the final hazardous waste determination.[10][12] This is why consulting them is a critical step.
-
Accumulation Time Limits : Waste must be removed from laboratories within specific time frames (e.g., every twelve months under Subpart K).[10]
-
Laboratory Management Plan : Institutions operating under Subpart K must develop a Laboratory Management Plan that outlines best practices for waste management.[10] Your actions should always align with your specific institution's plan.
Ultimately, the responsibility for proper disposal is shared. The individual researcher must handle the chemical safely and initiate the disposal process correctly. The institution, through its EHS department, must provide the infrastructure, training, and resources to ensure waste is managed and disposed of in compliance with all local, state, and federal regulations.[6] Following the detailed protocols in this guide ensures you are upholding your part of this critical responsibility, safeguarding yourself, your colleagues, and the environment.
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents like 5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride (CAS No. 1818847-48-1) demands more than just following a checklist; it requires a deep, causal understanding of the risks involved and the protective barriers we employ. This guide provides essential, field-tested protocols for the safe handling of this compound, ensuring both personal safety and the validity of your experimental outcomes.
Foundational Risk Assessment: Understanding the "Why"
Before selecting any Personal Protective Equipment (PPE), we must first understand the specific hazards presented by this compound. The compound's hazard profile, derived from its Safety Data Sheet (SDS), dictates the necessary level of protection.[1] The primary risks are direct contact and inhalation of airborne particulates.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description of Risk |
| Skin Irritation (Category 2) | H315 | Causes skin irritation, which can manifest as redness, itching, or inflammation upon direct contact.[1][2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes significant eye irritation, potentially leading to pain, redness, and damage if contact occurs.[1][2] |
| Respiratory Irritation (STOT SE 3) | H335 | May cause irritation to the respiratory tract if dust or aerosols are inhaled.[1][2] |
| Harmful if Swallowed (Acute Tox. 4) | H302 | Ingestion of the compound can be harmful to health.[2] |
These classifications are not abstract warnings; they are directives. The risk of irritation from this solid compound is most pronounced when it is in a fine, powdered form, which can easily become airborne or be transferred via contaminated surfaces. Therefore, our primary goals are to prevent skin/eye contact and to eliminate the possibility of inhalation.
Engineering Controls: Your Primary Defense
PPE is always the last line of defense. The most critical safety measures are the engineering and administrative controls that remove the hazard at its source.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains powders and prevents respiratory exposure.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[1]
-
Standard Operating Procedures (SOPs): Your institution must have a specific SOP for handling irritant chemical powders. All personnel must be trained on this SOP before beginning work.
Selecting Mission-Appropriate Personal Protective Equipment
The selection of PPE must be tailored to the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound in a research setting.
Table 2: PPE Selection Guide for Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Chemical splash goggles AND a full-face shield | Nitrile gloves (double-gloving recommended) | Full-length lab coat with tight-fitting cuffs | Not required if performed within a certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Full-length lab coat | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles AND a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved half-mask respirator with P100 particulate filters. |
Causality Behind the Choices:
-
Eye and Face Protection: Safety glasses are insufficient. Because this compound is a serious eye irritant, chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne dust.[3] A face shield is added during powder handling to protect the entire face from accidental splashes or puffs of powder.[4]
-
Hand Protection: Nitrile gloves provide an effective barrier against incidental contact with amine hydrochlorides. Double-gloving is a best practice during weighing and transfer, where the risk of contamination is highest. The outer glove can be removed immediately if contamination is suspected, preserving the integrity of the inner glove.
-
Body Protection: A standard cotton-polyester lab coat prevents the compound from settling on personal clothing. Ensure the coat is fully buttoned and the cuffs are not loose.
-
Respiratory Protection: When engineering controls (like a fume hood) are properly used, they eliminate the need for a respirator.[5] However, during a spill or if the ventilation system fails, airborne concentrations can rise. In these non-routine situations, a NIOSH-approved respirator with particulate filters is essential to prevent respiratory tract irritation.[3][6]
Procedural Discipline: Donning, Doffing, and Disposal
The order in which you put on and, more importantly, take off your PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol (Putting On PPE)
-
Verify Controls: Confirm the chemical fume hood is on and functioning correctly.
-
Body Protection: Don your lab coat and fasten it completely.
-
Hand Protection (Inner Layer): Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Hand Protection (Outer Layer): Put on the second pair of nitrile gloves.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Protection: If handling powder, put on your face shield.
Step-by-Step Doffing Protocol (Taking Off PPE)
The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean hands.
-
Initial Decontamination: If there is visible contamination on your outer gloves, wipe them down with a damp towel while still in the fume hood.
-
Face Shield: Remove the face shield by touching the "clean" headband. Place it on a designated "contaminated" area for cleaning.
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peel one off by pinching the cuff, then use the clean fingers of the partially ungloved hand to slide under the cuff of the second glove and peel it off). Dispose of them in the designated chemical waste container.
-
Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Fold it so the contaminated outside is folded inward and hang it in its designated spot or place it in the proper laundry receptacle.
-
Goggles: Remove goggles by handling the strap, not the front. Place them in the designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before. Dispose of them in the chemical waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]
Emergency Actions and Disposal
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: All contaminated PPE (gloves, wipes) and residual chemical waste must be disposed of in a clearly labeled, sealed hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.[1]
By integrating this comprehensive understanding of hazards with disciplined, procedural execution, you can handle this compound with the highest degree of safety, building a foundation of trust in your work and protecting your most valuable laboratory asset: yourself.
References
-
Aladdin Scientific. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Autech. (n.d.). MSDS of (1S, 4S)-2-Oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
